Product packaging for Calcitroic Acid(Cat. No.:CAS No. 71204-89-2)

Calcitroic Acid

Cat. No.: B195311
CAS No.: 71204-89-2
M. Wt: 374.5 g/mol
InChI Key: MBLYZRMZFUWLOZ-ZTIKAOTBSA-N
Attention: For research use only. Not for human or veterinary use.
Usually In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.
  • Packaging may vary depending on the PRODUCTION BATCH.

Description

Calcitroic acid is a hydroxycalciol that is calcidiol in which the pro-S hydrogen of calcidiol is replaced by a hydroxy group and the C-23/C-27 unit is replaced by a carboxy group. It is a conjugate acid of a calcitroate.
This compound has been reported in Homo sapiens with data available.
This compound is a metabolite of calcidiol that is produced by 1,25-dihydroxyvitamin D3 24-hydroxylase (CYP24A1).
structure

Structure

2D Structure

Chemical Structure Depiction
molecular formula C23H34O4 B195311 Calcitroic Acid CAS No. 71204-89-2

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

(3R)-3-[(1R,3aS,4E,7aR)-4-[(2Z)-2-[(3S,5R)-3,5-dihydroxy-2-methylidenecyclohexylidene]ethylidene]-7a-methyl-2,3,3a,5,6,7-hexahydro-1H-inden-1-yl]butanoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H34O4/c1-14(11-22(26)27)19-8-9-20-16(5-4-10-23(19,20)3)6-7-17-12-18(24)13-21(25)15(17)2/h6-7,14,18-21,24-25H,2,4-5,8-13H2,1,3H3,(H,26,27)/b16-6+,17-7-/t14-,18-,19-,20+,21+,23-/m1/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MBLYZRMZFUWLOZ-ZTIKAOTBSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(CC(=O)O)C1CCC2C1(CCCC2=CC=C3CC(CC(C3=C)O)O)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C[C@H](CC(=O)O)[C@H]1CC[C@@H]\2[C@@]1(CCC/C2=C\C=C/3\C[C@H](C[C@@H](C3=C)O)O)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H34O4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60904030
Record name Calcitroic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60904030
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

374.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

71204-89-2
Record name Calcitroic acid
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=71204-89-2
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Calcitroic acid
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0071204892
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Calcitroic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60904030
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name CALCITROIC ACID
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/F7KIE52YT0
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Foundational & Exploratory

The Metabolic Pathway of Calcitroic Acid: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Calcitroic acid is the terminal and biologically inactive metabolite of calcitriol (1,25-dihydroxyvitamin D3), the hormonally active form of vitamin D. Its formation is a critical step in the catabolism and clearance of calcitriol, thereby regulating the physiological effects of vitamin D. This guide provides a detailed overview of the metabolic pathway of this compound, presenting quantitative data, experimental protocols, and visual diagrams to facilitate a comprehensive understanding for researchers and professionals in drug development. The primary enzyme responsible for this metabolic cascade is the mitochondrial cytochrome P450 enzyme, CYP24A1, also known as 24-hydroxylase.[1][2] This enzyme catalyzes a multi-step process known as the C-24 oxidation pathway.

The C-24 Oxidation Pathway of Calcitriol

The conversion of calcitriol to this compound is a sequential six-step enzymatic process initiated by CYP24A1.[1] This pathway primarily occurs in the kidneys, but also in other vitamin D target tissues such as the intestine and bone.[2] The pathway involves a series of hydroxylation and oxidation reactions on the side chain of the calcitriol molecule, ultimately leading to the cleavage of a portion of the side chain and the formation of a carboxylic acid group, resulting in the water-soluble and readily excretable this compound.

Calcitroic_Acid_Pathway cluster_pathway Metabolic Pathway of this compound Calcitriol 1,25-(OH)₂D₃ (Calcitriol) Intermediate1 1,24,25-(OH)₃D₃ Calcitriol->Intermediate1 CYP24A1 (Hydroxylation at C-24) Intermediate2 1,25-(OH)₂-24-oxo-D₃ Intermediate1->Intermediate2 CYP24A1 (Oxidation at C-24) Intermediate3 1,23,25-(OH)₃-24-oxo-D₃ Intermediate2->Intermediate3 CYP24A1 (Hydroxylation at C-23) Intermediate4 1,23-dihydroxy-24,25,26,27-tetranor-D₃ (C-23 Alcohol) Intermediate3->Intermediate4 CYP24A1 (Side-chain cleavage) Intermediate5 1-hydroxy-23-oxo-24,25,26,27-tetranor-D₃ Intermediate4->Intermediate5 CYP24A1 (Oxidation at C-23) CalcitroicAcid This compound Intermediate5->CalcitroicAcid CYP24A1 (Oxidation to Carboxylic Acid)

Caption: The six-step C-24 oxidation pathway for the metabolism of calcitriol to this compound, catalyzed by CYP24A1.

Quantitative Data

The enzymatic conversion of calcitriol to this compound has been characterized kinetically. The following table summarizes the kinetic parameters for each step of the C-24 oxidation pathway catalyzed by human CYP24A1. The substrates were incorporated into phospholipid vesicles to mimic the inner mitochondrial membrane environment.

SubstrateIntermediate ProductKₘ (mmol/mol phospholipid)kcat (min⁻¹)kcat/Kₘ (min⁻¹·(mmol/mol phospholipid)⁻¹)
1,25-(OH)₂D₃1,24,25-(OH)₃D₃15342.3
1,24,25-(OH)₃D₃1,25-(OH)₂-24-oxo-D₃Not ReportedNot ReportedNot Reported
1,25-(OH)₂-24-oxo-D₃1,23,25-(OH)₃-24-oxo-D₃Not ReportedNot ReportedNot Reported
1,23,25-(OH)₃-24-oxo-D₃1,23-dihydroxy-24,25,26,27-tetranor-D₃0.34Not ReportedHighest Catalytic Efficiency
1,23-dihydroxy-24,25,26,27-tetranor-D₃1-hydroxy-23-oxo-24,25,26,27-tetranor-D₃Not ReportedNot ReportedNot Reported
1-hydroxy-23-oxo-24,25,26,27-tetranor-D₃This compoundNot ReportedNot ReportedNot Reported
Data sourced from a kinetic analysis of human CYP24A1.[3][4]

Experimental Protocols

In Vitro CYP24A1 Enzyme Activity Assay

This protocol describes a method to determine the kinetic parameters of CYP24A1-mediated metabolism of calcitriol and its intermediates.

a. Expression and Purification of Human CYP24A1:

  • Human CYP24A1 with a C-terminal 6xHis-tag is co-expressed with GroEL/ES in Escherichia coli.

  • The enzyme is purified from the cell lysate using nickel affinity chromatography followed by octyl Sepharose chromatography to remove detergents and further purify the protein.[4]

b. Preparation of Substrate-Containing Phospholipid Vesicles:

  • Substrates (calcitriol or its intermediates) are incorporated into phospholipid vesicles composed of dioleoyl phosphatidylcholine and cardiolipin to mimic the inner mitochondrial membrane.[4]

  • The lipids are dried under nitrogen, and the substrate is added in ethanol. The solvent is evaporated, and the lipid-substrate film is hydrated with buffer and sonicated to form vesicles.

c. Kinetic Assay:

  • The reaction mixture contains the purified CYP24A1, substrate-containing vesicles, adrenodoxin, and adrenodoxin reductase in a suitable buffer (e.g., 60 mM K₂HPO₄, pH 7.4).

  • The reaction is initiated by the addition of NADPH.

  • The reaction is incubated at 37°C with shaking.

  • Aliquots are taken at various time points and the reaction is stopped by the addition of an organic solvent (e.g., acetonitrile).

  • The metabolites are extracted and analyzed by HPLC or LC-MS/MS.

  • Kinetic parameters (Kₘ and kcat) are determined by fitting the data to the Michaelis-Menten equation.[3][4]

LC-MS/MS Analysis of Calcitriol and its Metabolites

This protocol provides a general workflow for the sensitive quantification of calcitriol and this compound in biological samples.

a. Sample Preparation:

  • Internal Standard Spiking: A deuterated internal standard (e.g., Calcitriol-d6) is added to the plasma or serum sample to correct for matrix effects and variations in extraction efficiency.[5]

  • Protein Precipitation and Liquid-Liquid Extraction (LLE) or Solid-Phase Extraction (SPE):

    • LLE: Proteins are precipitated with a solvent like acetonitrile. After centrifugation, the supernatant is subjected to LLE with a non-polar solvent like ethyl acetate to extract the vitamin D metabolites.[6]

    • SPE: The sample is loaded onto an SPE cartridge (e.g., Phenomenex Strata-X). The cartridge is washed to remove interferences, and the analytes are eluted with an appropriate solvent.[5]

b. Derivatization (Optional but recommended for sensitivity):

  • The dried extract is derivatized with a reagent like 4-phenyl-1,2,4-triazoline-3,5-dione (PTAD) to improve ionization efficiency and chromatographic properties.[5]

c. Chromatographic Separation:

  • An ultra-performance liquid chromatography (UPLC) or high-performance liquid chromatography (HPLC) system is used for separation.

  • A C18 reversed-phase column is typically employed.

  • A gradient elution with a mobile phase consisting of an aqueous component (e.g., water with 0.1% formic acid or ammonium trifluoroacetate) and an organic component (e.g., methanol or acetonitrile) is used to separate the metabolites.[5][7]

d. Mass Spectrometric Detection:

  • A triple quadrupole mass spectrometer operating in multiple reaction monitoring (MRM) and positive ionization mode is used for detection.

  • Specific precursor-to-product ion transitions for the analyte and internal standard are monitored for quantification.[5]

Experimental_Workflow cluster_workflow Experimental Workflow for Metabolite Analysis Sample Biological Sample (Plasma, Serum, etc.) Spiking Internal Standard Spiking Sample->Spiking Extraction Sample Extraction (LLE or SPE) Spiking->Extraction Derivatization Derivatization (Optional) Extraction->Derivatization LC UPLC/HPLC Separation Derivatization->LC MS Tandem Mass Spectrometry (MRM Detection) LC->MS Data Data Analysis (Quantification) MS->Data

Caption: A typical experimental workflow for the quantification of calcitriol and its metabolites using LC-MS/MS.

Conclusion

The metabolic conversion of calcitriol to this compound via the CYP24A1-mediated C-24 oxidation pathway is a fundamental process for maintaining vitamin D homeostasis. Understanding the intricacies of this pathway, including its kinetics and the methodologies to study it, is crucial for researchers in endocrinology, nephrology, and bone metabolism, as well as for professionals involved in the development of drugs that may interact with the vitamin D metabolic machinery. The data and protocols presented in this guide offer a comprehensive resource for advancing research in this critical area.

References

Calcitroic Acid: A Comprehensive Technical Guide on its Discovery, History, and Core Experimental Methodologies

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Calcitroic acid, a terminal metabolite of the vitamin D endocrine system, has long been considered an inactive byproduct of vitamin D₃ catabolism. However, emerging research has begun to shed light on its potential biological activities, including its ability to bind to the vitamin D receptor (VDR) and modulate gene expression. This technical guide provides an in-depth overview of the discovery and history of this compound, its metabolic pathway, and detailed methodologies for its synthesis, isolation, and functional characterization. This document is intended to serve as a valuable resource for researchers and drug development professionals interested in exploring the nuanced roles of this compound and other vitamin D metabolites.

Introduction: Discovery and Historical Perspective

The journey to understanding vitamin D metabolism has been a long and intricate one. Following the identification of the active form of vitamin D, 1α,25-dihydroxyvitamin D₃ (calcitriol), in the early 1970s, researchers began to investigate its metabolic fate. In 1979, the laboratory of Hector DeLuca first isolated and identified this compound (1α-hydroxy-23-carboxy-24,25,26,27-tetranorvitamin D₃) from the intestines of rats that had been administered radioactively labeled calcitriol. This discovery marked a significant step in elucidating the complete metabolic pathway of vitamin D.

Initially, this compound was characterized as a water-soluble, inactive metabolite destined for excretion, primarily through the bile. This perception was largely due to its significantly lower affinity for the vitamin D receptor (VDR) compared to calcitriol. For many years, research on this compound was limited. However, with the advent of more sensitive analytical techniques and a growing appreciation for the complex regulatory networks governed by nuclear receptors, interest in this once-overlooked metabolite has been rekindled. Recent studies have suggested that at physiological concentrations achievable in certain tissues, this compound may indeed exert biological effects, prompting a re-evaluation of its role in vitamin D homeostasis and signaling.

The this compound Metabolic Pathway

This compound is the end-product of the C24-oxidation pathway, a major catabolic route for calcitriol. This pathway is primarily mediated by the mitochondrial enzyme 25-hydroxyvitamin D₃-24-hydroxylase, a cytochrome P450 enzyme also known as CYP24A1. The expression of CYP24A1 is tightly regulated, most notably being induced by high levels of calcitriol itself, thus forming a negative feedback loop to control the levels of the active vitamin D hormone.

The conversion of calcitriol to this compound involves a multi-step enzymatic process that sequentially hydroxylates and oxidizes the side chain of the vitamin D molecule, ultimately leading to the cleavage of a four-carbon fragment and the formation of a carboxylic acid group at position C23. While the kidney is a primary site of CYP24A1 activity and this compound production, the enzyme is also expressed in various other tissues, including the intestine, bone, and certain immune cells, suggesting localized regulation of calcitriol levels.

Calcitriol_Metabolism Calcitriol 1α,25-Dihydroxyvitamin D₃ (Calcitriol) Intermediate1 1α,24,25-Trihydroxyvitamin D₃ Calcitriol->Intermediate1 CYP24A1 Intermediate2 1α,25-Dihydroxy-24-oxovitamin D₃ Intermediate1->Intermediate2 CYP24A1 Intermediate3 1α,23,25-Trihydroxy-24-oxovitamin D₃ Intermediate2->Intermediate3 CYP24A1 Intermediate4 24,25,26,27-Tetranor-1α,23-dihydroxyvitamin D₃ Intermediate3->Intermediate4 CYP24A1 CalcitroicAcid This compound Intermediate4->CalcitroicAcid CYP24A1 Excretion Biliary Excretion CalcitroicAcid->Excretion

Figure 1: The C24-oxidation pathway of calcitriol to this compound.

Quantitative Data Summary

The following tables summarize key quantitative data related to the biological activity of this compound.

Table 1: Vitamin D Receptor (VDR) Binding Affinity

Compound IC₅₀ (μM) Assay System Reference
This compound 6.8 Chick intestinal VDR with ³H-1,25(OH)₂D₃
This compound Methyl Ester 2.6 Chick intestinal VDR with ³H-1,25(OH)₂D₃

Table 2: CYP24A1 Enzyme Kinetics

Substrate Apparent Kₘ (nM) Apparent Vₘₐₓ (d⁻¹) Enzyme Source Assay System Reference
1,25(OH)₂D₃ 9.0 ± 2.0 0.71 ± 0.055 Wild-type human CYP24A1 Two-hybrid system in JEG-3 cells

Table 3: In Vivo Concentrations

Biological Matrix Concentration Species Condition Reference
Mouse Urine 13.6 ± 0.96 µg/mL Mouse Control

Detailed Experimental Protocols

This section provides detailed methodologies for key experiments related to the study of this compound.

Chemical Synthesis of this compound

Several synthetic routes to this compound have been reported. The following is a generalized workflow based on a convergent synthesis strategy, which has been shown to produce gram quantities of the compound.

Synthesis_Workflow cluster_A_Ring A-Ring Synthon Preparation cluster_CD_Ring CD-Ring Synthon Preparation A1 Starting Material (e.g., Vitamin D₂) A2 Inhoffen-Lythgoe Diol Formation A1->A2 A3 Functional Group Manipulations A2->A3 A4 Phosphine Oxide Formation A3->A4 WHE Wittig-Horner-Emmons Reaction A4->WHE CD1 Starting Material (e.g., Commercially available C-ring synthon) CD2 Side Chain Elongation CD1->CD2 CD3 Oxidation to Ketone CD2->CD3 CD3->WHE Deprotection Deprotection WHE->Deprotection Saponification Saponification Deprotection->Saponification Purification Purification (HPLC) Saponification->Purification FinalProduct This compound Purification->FinalProduct

Figure 2: General workflow for the convergent synthesis of this compound.

Protocol:

  • Preparation of the A-Ring Phosphine Oxide:

    • The synthesis typically begins with a commercially available chiral starting material, such as vitamin D₂.
    • Ozonolysis of vitamin D₂ followed by reductive workup yields the Inhoffen-Lythgoe diol.
    • The diol undergoes a series of functional group manipulations, including protection of hydroxyl groups and conversion to a suitable phosphine oxide.
  • Preparation of the CD-Ring Ketone:

    • A commercially available C-ring synthon is often used as the starting material.
    • The side chain is elongated through a series of reactions, which may include substitution with potassium cyanide, reduction, oxidation, and esterification.
    • The terminal functional group is then oxidized to a ketone.
  • Wittig-Horner-Emmons Reaction:

    • The A-ring phosphine oxide is deprotonated with a strong base (e.g., n-butyllithium) to form the corresponding ylide.
    • The ylide is then reacted with the CD-ring ketone in an anhydrous aprotic solvent (e.g., tetrahydrofuran) at low temperature (-78 °C) to form the coupled product containing the full carbon skeleton of the protected this compound ester.
  • Deprotection and Saponification:

    • The protecting groups on the hydroxyl functions are removed using appropriate reagents (e.g., tetrabutylammonium fluoride for silyl ethers).
    • The resulting ester is then saponified to the carboxylic acid using a base such as sodium hydroxide in methanol.
  • Purification:

    • The crude this compound is purified by high-performance liquid chromatography (HPLC), typically using a reversed-phase column, to yield the final product.
Isolation and Quantification from Biological Samples

The following protocol outlines a general procedure for the extraction and quantification of this compound from liver tissue using solid-phase extraction (SPE) and liquid chromatography-tandem mass spectrometry (LC-MS/MS).

Protocol:

  • Tissue Homogenization:

    • Excise and weigh the liver tissue.
    • Homogenize the tissue in a suitable buffer (e.g., phosphate-buffered saline) on ice.
  • Protein Precipitation:

    • To the homogenate, add a protein precipitating agent such as acetonitrile containing an internal standard (e.g., a deuterated analog of this compound).
    • Vortex thoroughly and centrifuge at high speed to pellet the precipitated proteins.
  • Solid-Phase Extraction (SPE):

    • Condition a mixed-mode or anion exchange SPE cartridge according to the manufacturer's instructions.
    • Load the supernatant from the protein precipitation step onto the conditioned cartridge.
    • Wash the cartridge with a series of solvents to remove interfering substances.
    • Elute the this compound and internal standard with an appropriate solvent (e.g., methanol containing a small percentage of a weak acid or base).
  • LC-MS/MS Analysis:

    • Evaporate the eluate to dryness under a stream of nitrogen and reconstitute in the mobile phase.
    • Inject the reconstituted sample onto a reversed-phase HPLC column coupled to a tandem mass spectrometer.
    • Use multiple reaction monitoring (MRM) to specifically detect and quantify this compound and the internal standard based on their unique parent-to-daughter ion transitions.
  • Data Analysis:

    • Construct a calibration curve using known concentrations of a this compound standard.
    • Determine the concentration of this compound in the sample by comparing its peak area ratio to the internal standard against the calibration curve.
In Vitro CYP24A1 Enzyme Activity Assay

This protocol describes an in vitro assay to determine the kinetic parameters of CYP24A1 using a recombinant human enzyme.

Protocol:

  • Reaction Mixture Preparation:

    • Prepare a reaction buffer (e.g., potassium phosphate buffer, pH 7.4) containing a source of electrons for the P450 enzyme, such as an NADPH-generating system (e.g., NADPH, glucose-6-phosphate, and glucose-6-phosphate dehydrogenase).
    • Add recombinant human CYP24A1 to the reaction buffer.
  • Enzyme Reaction:

    • Pre-incubate the reaction mixture at 37 °C.
    • Initiate the reaction by adding the substrate, calcitriol, at various concentrations.
    • Incubate the reaction for a defined period, ensuring that the reaction remains in the linear range.
    • Stop the reaction by adding a quenching solvent, such as acetonitrile.
  • Product Quantification:

    • Centrifuge the quenched reaction mixture to pellet any precipitated protein.
    • Analyze the supernatant by LC-MS/MS to quantify the amount of this compound produced.
  • Data Analysis:

    • Plot the initial reaction velocity (rate of this compound formation) against the substrate concentration.
    • Fit the data to the Michaelis-Menten equation using non-linear regression analysis to determine the Kₘ and Vₘₐₓ values.
Vitamin D Receptor (VDR) Competitive Binding Assay

This protocol describes a competitive binding assay to determine the affinity of this compound for the VDR using a radiolabeled ligand.

Protocol:

  • Receptor Preparation:

    • Prepare a source of VDR, which can be a purified recombinant VDR protein or a cell lysate from cells overexpressing VDR.
  • Binding Reaction:

    • In a multi-well plate, combine the VDR preparation, a fixed concentration of a radiolabeled VDR ligand (e.g., ³H-1,25(OH)₂D₃), and varying concentrations of unlabeled this compound (the competitor).
    • Incubate the mixture at 4 °C for a sufficient time to reach equilibrium.
  • Separation of Bound and Free Ligand:

    • Separate the VDR-bound radioligand from the free radioligand. A common method is to use dextran-coated charcoal, which adsorbs the free radioligand.
    • Centrifuge the mixture, and the supernatant will contain the VDR-bound radioligand.
  • Quantification:

    • Measure the radioactivity in the supernatant using a liquid scintillation counter.
  • Data Analysis:

    • Plot the percentage of bound radioligand against the concentration of the unlabeled competitor (this compound).
    • Fit the data to a sigmoidal dose-response curve to determine the IC₅₀ value, which is the concentration of this compound that inhibits 50% of the specific binding of the radioligand.
VDR-Mediated Luciferase Reporter Assay

This protocol describes a cell-based reporter assay to assess the ability of this compound to activate VDR-mediated gene transcription.

Luciferase_Assay_Workflow Start Seed Cells (e.g., HEK293) Transfection Transiently Transfect with: - VDR Expression Vector - VDRE-Luciferase Reporter Vector - Renilla Luciferase Control Vector Start->Transfection Treatment Treat Cells with This compound Transfection->Treatment Incubation Incubate for 24-48 hours Treatment->Incubation Lysis Lyse Cells Incubation->Lysis LuciferaseAssay Measure Firefly and Renilla Luciferase Activity Lysis->LuciferaseAssay Analysis Normalize Firefly to Renilla Luciferase Activity LuciferaseAssay->Analysis End Determine Fold Activation Analysis->End

Figure 3: Workflow for a VDR-mediated luciferase reporter assay.

Protocol:

  • Cell Culture and Transfection:

    • Culture a suitable cell line (e.g., HEK293) in appropriate growth medium.
    • Transiently co-transfect the cells with three plasmids:
      • An expression vector for the human VDR.
      • A reporter vector containing a firefly luciferase gene under the control of a promoter with multiple copies of a vitamin D response element (VDRE).
      • A control vector constitutively expressing Renilla luciferase for normalization of transfection efficiency.
  • Cell Treatment:

    • After transfection, treat the cells with varying concentrations of this compound or a vehicle control.
  • Cell Lysis and Luciferase Assay:

    • After an incubation period (typically 24-48 hours), lyse the cells.
    • Measure the firefly and Renilla luciferase activities in the cell lysates using a dual-luciferase reporter assay system.
  • Data Analysis:

    • Normalize the firefly luciferase activity to the Renilla luciferase activity for each sample to correct for differences in transfection efficiency and cell number.
    • Calculate the fold activation of the reporter gene by this compound relative to the vehicle control.

Conclusion

This compound, once relegated to the status of an inactive metabolite, is now gaining recognition as a molecule with potential biological relevance. This technical guide has provided a comprehensive overview of its discovery, metabolic pathway, and the key experimental methodologies required for its study. By providing detailed protocols and summarizing quantitative data, we hope to facilitate further research into the nuanced roles of this compound and other vitamin D metabolites in health and disease. A deeper understanding of the complete vitamin D metabolome is crucial for the development of novel therapeutic strategies targeting the vitamin D endocrine system.

Calcitroic Acid and Vitamin D Receptor (VDR) Interaction: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

Calcitroic acid, a major metabolite of vitamin D, has emerged as a molecule of interest in the study of vitamin D receptor (VDR) signaling. Although traditionally considered a less active or inactive metabolite, recent evidence demonstrates that this compound can bind to the VDR and modulate gene transcription, positioning it as a potential modulator of VDR activity. This technical guide provides an in-depth overview of the interaction between this compound and the VDR, presenting quantitative data, detailed experimental methodologies, and visual representations of key pathways and workflows to support further research and drug development efforts in this area.

Molecular Interaction of this compound and the VDR

This compound interacts with the VDR, albeit with a weaker affinity than the active form of vitamin D, 1,25-dihydroxyvitamin D3 (calcitriol).[1] Despite this, at higher physiological or pharmacological concentrations, this compound can induce VDR-mediated gene transcription.[1] The binding of this compound to the VDR's ligand-binding domain (LBD) induces a conformational change in the receptor, promoting an agonistic state.[2] This conformational shift facilitates the recruitment of coactivator proteins, such as Steroid Receptor Coactivator-1 (SRC-1), which is a crucial step in initiating the transcription of VDR target genes.[1]

Upon binding, the VDR forms a heterodimer with the retinoid-X receptor (RXR).[3][4] This VDR-RXR heterodimer then translocates to the nucleus and binds to specific DNA sequences known as vitamin D response elements (VDREs) in the promoter regions of target genes, thereby modulating their expression.[3] One of the well-characterized target genes upregulated by this compound is CYP24A1, the gene encoding the enzyme responsible for vitamin D catabolism, indicating a role for this compound in a negative feedback loop for vitamin D metabolism.[2]

X-ray co-crystal structures of the VDR ligand-binding domain in complex with this compound have confirmed that it adopts a conformation similar to that of calcitriol within the binding pocket.[2] However, due to its shorter side chain, this compound establishes a distinct hydrogen bond network, interacting with His333 and a water molecule, whereas calcitriol interacts with His423 and His333.[2] This structural nuance likely underlies the differences in binding affinity and transcriptional potency between the two ligands.

Quantitative Data

The following tables summarize the key quantitative data regarding the interaction of this compound and its methyl ester with the VDR.

Table 1: Binding Affinity of this compound and its Analogs to the VDR

CompoundAssay TypeVDR SourceIC50 (µM)Reference
This compoundCompetitive Binding AssayChick Intestine6.8[1]
This compound Methyl EsterCompetitive Binding AssayChick Intestine2.6[1]

Table 2: Transcriptional Activity of this compound and its Analogs

CompoundAssay TypeCell LineEC50 (µM)Target GeneReference
This compoundTwo-Hybrid Assay-0.870SRC-1 Recruitment[1]
This compoundVDR-mediated Transcription-2.89-[2]
This compound Methyl EsterVDR-mediated Transcription-0.66-[2]
This compoundCYP24A1 UpregulationDU145 Prostate Cancer Cells7.5 (at 18 hours)CYP24A1[1]
This compoundCYP24A1 UpregulationCaco2 Intestinal Cells10 (similar efficacy to 20 nM calcitriol)CYP24A1[2]

Signaling Pathways and Experimental Workflows

VDR Signaling Pathway Activated by this compound

VDR_Signaling_Pathway cluster_extracellular Extracellular Space cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Calcitroic_Acid This compound VDR VDR Calcitroic_Acid->VDR Binding VDR_RXR_inactive Inactive VDR-RXR Heterodimer Calcitroic_Acid->VDR_RXR_inactive Activation RXR RXR VDR_RXR_active Active VDR-RXR Heterodimer VDR_RXR_inactive->VDR_RXR_active Conformational Change VDRE VDRE VDR_RXR_active->VDRE Binding Coactivators Coactivators (e.g., SRC-1) VDRE->Coactivators Recruitment Transcription Gene Transcription (e.g., CYP24A1) Coactivators->Transcription Initiation

Caption: VDR signaling pathway initiated by this compound.

General Experimental Workflow for VDR-Ligand Interaction Studies

Experimental_Workflow start Start: Hypothesis of This compound-VDR Interaction binding_assay Binding Assays (e.g., Surface Plasmon Resonance) start->binding_assay reporter_assay Reporter Gene Assays start->reporter_assay co_ip Co-Immunoprecipitation start->co_ip data_analysis Data Analysis and Interpretation binding_assay->data_analysis gene_expression Target Gene Expression Analysis (e.g., qPCR for CYP24A1) reporter_assay->gene_expression co_ip->data_analysis gene_expression->data_analysis conclusion Conclusion on Calcitroic Acid-VDR Interaction data_analysis->conclusion

Caption: Workflow for studying VDR-ligand interactions.

Experimental Protocols

Co-Immunoprecipitation (Co-IP) for VDR-Coactivator Interaction

This protocol is designed to assess the ligand-dependent interaction between the VDR and a coactivator protein (e.g., SRC-1).

Materials:

  • Cell line expressing VDR and the coactivator of interest (e.g., HEK293T cells).

  • Expression vectors for tagged VDR and/or tagged coactivator (if not endogenously expressed at sufficient levels).

  • This compound and vehicle control (e.g., DMSO).

  • Co-IP Lysis/Wash Buffer (e.g., 50 mM Tris-HCl pH 7.4, 150 mM NaCl, 1 mM EDTA, 1% NP-40, supplemented with protease and phosphatase inhibitors).

  • Antibody against the "bait" protein (e.g., anti-VDR antibody).

  • Isotype control antibody.

  • Protein A/G magnetic beads.

  • Elution buffer (e.g., 1x Laemmli sample buffer).

  • SDS-PAGE and Western blotting reagents.

Procedure:

  • Cell Culture and Treatment: Culture cells to 80-90% confluency. If using expression vectors, transfect the cells and allow for protein expression. Treat the cells with this compound or vehicle control for the desired time (e.g., 4-24 hours).

  • Cell Lysis: Wash cells with ice-cold PBS and lyse with Co-IP Lysis/Wash Buffer on ice for 30 minutes with occasional vortexing.

  • Clarification of Lysate: Centrifuge the lysate at 14,000 x g for 15 minutes at 4°C to pellet cellular debris. Transfer the supernatant to a new pre-chilled tube.

  • Pre-clearing (Optional): To reduce non-specific binding, incubate the lysate with protein A/G beads for 1 hour at 4°C on a rotator. Pellet the beads and transfer the supernatant to a new tube.

  • Immunoprecipitation: Add the anti-VDR antibody or isotype control to the lysate and incubate for 2-4 hours or overnight at 4°C on a rotator.

  • Immune Complex Capture: Add pre-washed protein A/G magnetic beads to the lysate-antibody mixture and incubate for 1-2 hours at 4°C on a rotator.

  • Washing: Pellet the beads using a magnetic stand and discard the supernatant. Wash the beads 3-5 times with ice-cold Co-IP Lysis/Wash Buffer.

  • Elution: After the final wash, remove all supernatant and resuspend the beads in elution buffer. Boil the samples at 95-100°C for 5-10 minutes to elute the protein complexes.

  • Analysis: Pellet the beads and collect the supernatant. Analyze the eluted proteins by SDS-PAGE and Western blotting using antibodies against the coactivator of interest and the VDR.

Luciferase Reporter Gene Assay for VDR Transactivation

This assay measures the ability of this compound to activate VDR-mediated transcription of a reporter gene.

Materials:

  • A suitable cell line (e.g., HEK293T, Caco-2).

  • An expression vector for the human VDR (hVDR).

  • A reporter plasmid containing a VDRE upstream of a luciferase gene (e.g., pGL3-VDRE-Luc).

  • A control plasmid for normalization of transfection efficiency (e.g., a plasmid expressing Renilla luciferase).

  • Transfection reagent.

  • This compound and vehicle control.

  • Dual-Luciferase® Reporter Assay System.

  • Luminometer.

Procedure:

  • Cell Seeding: Seed cells in a 96-well plate at a density that will result in 70-80% confluency at the time of transfection.

  • Transfection: Co-transfect the cells with the hVDR expression vector, the VDRE-luciferase reporter plasmid, and the Renilla luciferase control plasmid using a suitable transfection reagent according to the manufacturer's protocol.

  • Ligand Treatment: After 18-24 hours of transfection, replace the medium with fresh medium containing various concentrations of this compound or vehicle control.

  • Incubation: Incubate the cells for another 24 hours.

  • Cell Lysis: Wash the cells with PBS and lyse them using the passive lysis buffer provided with the Dual-Luciferase® Reporter Assay System.

  • Luciferase Assay: Measure the firefly luciferase activity followed by the Renilla luciferase activity in a luminometer according to the manufacturer's instructions.

  • Data Analysis: Normalize the firefly luciferase activity to the Renilla luciferase activity for each well. Calculate the fold induction of luciferase activity for each concentration of this compound relative to the vehicle control.

Surface Plasmon Resonance (SPR) for VDR-Ligand Binding Kinetics

SPR is used to measure the real-time binding kinetics and affinity of this compound to the VDR.

Materials:

  • SPR instrument (e.g., Biacore).

  • Sensor chip (e.g., CM5).

  • Recombinant purified VDR.

  • This compound in a range of concentrations.

  • Running buffer (e.g., HBS-EP+ buffer).

  • Immobilization reagents (e.g., EDC/NHS, ethanolamine).

Procedure:

  • VDR Immobilization: Immobilize the purified VDR onto the sensor chip surface via amine coupling or other suitable chemistry. A reference flow cell should be prepared in the same way but without VDR immobilization to subtract non-specific binding.

  • Analyte Preparation: Prepare a series of dilutions of this compound in the running buffer.

  • Binding Analysis: Inject the different concentrations of this compound over the VDR-immobilized and reference flow cells at a constant flow rate.

  • Association and Dissociation: Monitor the binding (association phase) in real-time. After the injection, flow running buffer over the chip to monitor the dissociation of the ligand (dissociation phase).

  • Regeneration: If necessary, inject a regeneration solution to remove any remaining bound ligand from the VDR surface.

  • Data Analysis: Subtract the reference flow cell data from the VDR flow cell data to obtain specific binding sensorgrams. Fit the sensorgrams to a suitable binding model (e.g., 1:1 Langmuir binding) to determine the association rate constant (ka), dissociation rate constant (kd), and the equilibrium dissociation constant (KD).

Conclusion

The interaction between this compound and the VDR presents a nuanced aspect of vitamin D signaling. While possessing a lower affinity for the VDR compared to calcitriol, this compound is capable of activating the receptor and inducing the transcription of target genes. This activity, particularly at concentrations that may be achieved under certain physiological or supplemented conditions, suggests that this compound's role in VDR-mediated pathways warrants further investigation. The experimental protocols and quantitative data provided in this guide offer a comprehensive framework for researchers and drug development professionals to explore the therapeutic potential and physiological significance of the this compound-VDR interaction.

References

Calcitroic Acid: A Comprehensive Technical Guide to its Role as a Biomarker in Vitamin D Metabolism

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Calcitroic acid (1α-hydroxy-23-carboxy-24,25,26,27-tetranorvitamin D3) is a major, water-soluble end-product of vitamin D metabolism.[1][2] First isolated and characterized nearly four decades ago, it represents a key component of the catabolic pathway that inactivates the hormonally active form of vitamin D, calcitriol (1α,25-dihydroxyvitamin D3).[1][3] While historically considered an inactive metabolite destined for excretion, emerging research has shed light on its potential biological activities and its utility as a biomarker for assessing the status of vitamin D metabolism and the activity of the key catabolizing enzyme, CYP24A1.[3][4] This technical guide provides an in-depth overview of this compound, with a focus on its metabolic pathway, its potential as a biomarker, and the experimental methodologies used in its study.

The Vitamin D Metabolic and Catabolic Pathway

The journey from vitamin D to this compound involves a series of enzymatic hydroxylations, primarily in the liver and kidneys. The central enzyme in the catabolism of calcitriol is the mitochondrial cytochrome P450 enzyme, 25-hydroxyvitamin D3-24-hydroxylase, encoded by the CYP24A1 gene.[3][5] This enzyme initiates a five or six-step oxidation pathway that ultimately leads to the formation of this compound, which is then excreted in the bile.[3][5][6]

The production of this compound is tightly regulated as part of the broader vitamin D endocrine system. The expression of CYP24A1 is induced by high levels of calcitriol, creating a negative feedback loop to prevent vitamin D toxicity.[5][7] This regulation is also influenced by parathyroid hormone (PTH) and fibroblast growth factor 23 (FGF23), which play crucial roles in calcium and phosphate homeostasis.[4]

VitaminD_Metabolism Vitamin D Metabolism and Catabolism Pathway cluster_catabolism Catabolism to this compound cluster_regulation Regulation 7-dehydrocholesterol 7-dehydrocholesterol Vitamin D3 Vitamin D3 7-dehydrocholesterol->Vitamin D3 UVB Light (Skin) 25(OH)D3 25-hydroxyvitamin D3 (Calcifediol) Vitamin D3->25(OH)D3 CYP2R1/CYP27A1 (Liver) 1,25(OH)2D3 1,25-dihydroxyvitamin D3 (Calcitriol) 25(OH)D3->1,25(OH)2D3 CYP27B1 (Kidney) Intermediates Side-chain oxidation intermediates 1,25(OH)2D3->Intermediates CYP24A1 This compound This compound Intermediates->this compound CYP24A1 Bile Excretion Bile Excretion This compound->Bile Excretion Excretion PTH PTH CYP27B1 (Kidney) CYP27B1 (Kidney) PTH->CYP27B1 (Kidney) + CYP24A1 CYP24A1 PTH->CYP24A1 - FGF23 FGF23 FGF23->CYP27B1 (Kidney) - FGF23->CYP24A1 + Calcitriol_reg 1,25(OH)2D3 Calcitriol_reg->CYP24A1 +

Vitamin D metabolism and catabolism pathway.

This compound as a Biomarker

The concentration of this compound in biological fluids can serve as a direct indicator of CYP24A1 activity.[4] As CYP24A1 is the primary enzyme responsible for the catabolism of active vitamin D, measuring its end-product provides a functional assessment of the vitamin D catabolic rate. This is particularly relevant in the context of:

  • Chronic Kidney Disease (CKD): In CKD, the regulation of vitamin D metabolism is often dysregulated. Monitoring this compound could provide insights into the altered catabolism of vitamin D in these patients.

  • Vitamin D Supplementation: Measuring this compound levels in response to vitamin D supplementation could help in understanding the individual metabolic clearance of vitamin D and in personalizing dosage regimens.[4]

  • Genetic Disorders of CYP24A1: Inactivating mutations in the CYP24A1 gene can lead to idiopathic infantile hypercalcemia due to the impaired breakdown of calcitriol. In such cases, this compound levels would be expected to be very low.

Quantitative Data

Obtaining precise quantitative data for endogenous this compound in human biological fluids has been challenging due to its low circulating concentrations and the technical complexity of the assays.[8] However, in vitro studies have provided valuable data on its biological activity.

ParameterValueCell/SystemReference
VDR Binding Affinity (IC50)
This compound6.8 µMChick intestinal VDR[3]
This compound Methyl Ester2.6 µMChick intestinal VDR[3]
Vitamin D Binding Protein Affinity (IC50)
This compound10 µMRat serum VDBP[3]
VDR-Mediated Transcription (EC50)
This compound2.89 µMCell-based transcription assay[7]
This compound Methyl Ester0.66 µMCell-based transcription assay[7]
VDR & SRC1 Coactivator Binding (EC50)
This compound870 nMTwo-hybrid assay[3]

Experimental Protocols

The gold standard for the quantification of vitamin D metabolites, including this compound, is liquid chromatography-tandem mass spectrometry (LC-MS/MS).[9] The following is a generalized protocol based on methods for related vitamin D metabolites, as a specific, universally adopted protocol for this compound is not widely available.

Objective: To quantify this compound in human plasma.

Materials:

  • Human plasma samples

  • This compound analytical standard

  • Deuterated this compound (or other suitable internal standard)

  • Acetonitrile, Methanol, Chloroform (HPLC grade)

  • Formic acid

  • Solid Phase Extraction (SPE) cartridges (e.g., Phenomenex Strata-X)[10]

  • 4-phenyl-1,2,4-triazoline-3,5-dione (PTAD) for derivatization[10][11]

  • LC-MS/MS system

Procedure:

  • Sample Preparation:

    • To 500 µL of plasma, add the internal standard.[10]

    • Add 500 µL of 0.1% (v/v) formic acid and vortex.[10]

    • Centrifuge to precipitate proteins.[10]

  • Solid Phase Extraction (SPE):

    • Condition the SPE cartridge with methanol followed by water.[10]

    • Load the supernatant from the previous step onto the cartridge.[10]

    • Wash the cartridge with 20% acetonitrile in water to remove interferences.[10]

    • Elute this compound and the internal standard with chloroform.[10]

    • Evaporate the eluate to dryness under a stream of nitrogen.[10]

  • Derivatization:

    • Reconstitute the dried extract in a solution of PTAD in acetonitrile.[10][11]

    • Incubate at room temperature to allow the derivatization reaction to complete. This step enhances the ionization efficiency and analytical sensitivity of this compound.[11]

    • Evaporate the solvent.[10]

    • Reconstitute the derivatized sample in the initial mobile phase for LC-MS/MS analysis.[10]

  • LC-MS/MS Analysis:

    • Liquid Chromatography:

      • Use a C18 reversed-phase column.

      • Employ a gradient elution with a mobile phase consisting of an aqueous component (e.g., water with 0.1% formic acid) and an organic component (e.g., methanol or acetonitrile).

    • Tandem Mass Spectrometry:

      • Use electrospray ionization (ESI) in positive ion mode.

      • Monitor the specific precursor-to-product ion transitions for derivatized this compound and its internal standard in Multiple Reaction Monitoring (MRM) mode.

Method Validation: The analytical method should be validated according to regulatory guidelines, assessing for linearity, accuracy, precision, selectivity, and stability.[12][13]

Experimental_Workflow Experimental Workflow for this compound Biomarker Analysis cluster_sample_prep Sample Preparation cluster_analysis Analysis cluster_data_processing Data Processing and Interpretation Sample Collection Plasma Sample Collection Protein Precipitation Protein Precipitation (e.g., with formic acid) Sample Collection->Protein Precipitation SPE Solid Phase Extraction (SPE) Protein Precipitation->SPE Derivatization Derivatization (e.g., with PTAD) SPE->Derivatization LC-MS/MS LC-MS/MS Analysis Derivatization->LC-MS/MS Data Acquisition Data Acquisition (MRM) LC-MS/MS->Data Acquisition Quantification Quantification against Standard Curve Data Acquisition->Quantification Statistical Analysis Statistical Analysis Quantification->Statistical Analysis Biomarker Correlation Correlation with Clinical Outcomes Statistical Analysis->Biomarker Correlation VDR_Signaling VDR-Mediated Regulation of CYP24A1 cluster_cell Target Cell Calcitriol 1,25(OH)2D3 (Calcitriol) VDR VDR Calcitriol->VDR Binds This compound This compound Calcitriol->this compound Catabolized by VDR_RXR VDR-RXR Heterodimer VDR->VDR_RXR RXR RXR RXR->VDR_RXR VDRE Vitamin D Response Element (VDRE) on CYP24A1 gene VDR_RXR->VDRE Binds to CYP24A1 mRNA CYP24A1 mRNA VDRE->CYP24A1 mRNA Induces Transcription CYP24A1 Protein CYP24A1 Enzyme CYP24A1 mRNA->CYP24A1 Protein Translation CYP24A1 Protein->Calcitriol Acts on

References

The Role of Calcitroic Acid in Calcium Homeostasis: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Calcitroic acid, a terminal metabolite of vitamin D, has long been considered biologically inert, primarily serving as an excretion product of the potent calciotropic hormone, calcitriol (1α,25-dihydroxyvitamin D3). However, emerging evidence suggests that this molecule may possess a more nuanced role in calcium homeostasis than previously understood. This technical guide provides a comprehensive overview of the current knowledge surrounding this compound, with a focus on its metabolic pathway, its interaction with the vitamin D receptor (VDR), and its potential, albeit limited, effects on calcium regulation. Detailed experimental protocols and quantitative data are presented to facilitate further research into the physiological significance of this enigmatic metabolite.

Introduction

The vitamin D endocrine system is the principal regulator of calcium and phosphate homeostasis, essential for maintaining skeletal integrity and a multitude of other physiological processes. The hormonally active form, calcitriol, exerts its effects by binding to the nuclear vitamin D receptor (VDR), which in turn modulates the transcription of genes involved in intestinal calcium absorption, renal calcium reabsorption, and bone remodeling. The catabolism of calcitriol is a tightly regulated process to prevent hypercalcemia and vitamin D toxicity. The primary catabolic pathway involves a series of hydroxylation reactions initiated by the enzyme 24-hydroxylase (CYP24A1), culminating in the formation of this compound, a water-soluble compound excreted in the bile[1]. While traditionally viewed as an inactive end-product, several studies have indicated that at pharmacological concentrations, this compound can elicit biological responses, including weak binding to the VDR and modulation of gene expression[2][3]. This guide delves into the technical details of this compound's metabolic fate and its subtle, yet potentially significant, role in the intricate network of calcium regulation.

Vitamin D Metabolism and the Formation of this compound

The synthesis of this compound is the final step in the inactivation cascade of calcitriol. This metabolic pathway is crucial for maintaining appropriate levels of the active hormone and preventing vitamin D intoxication.

The Vitamin D Metabolic Pathway

The journey from vitamin D to this compound involves a series of enzymatic hydroxylations occurring primarily in the liver and kidneys.

  • Step 1: 25-hydroxylation: Vitamin D, obtained from dietary sources or synthesized in the skin upon exposure to ultraviolet B radiation, is transported to the liver where it undergoes hydroxylation at the 25th carbon position by the enzyme 25-hydroxylase (CYP2R1) to form calcifediol (25-hydroxyvitamin D3).

  • Step 2: 1α-hydroxylation: Calcifediol is then transported to the kidneys, where it is hydroxylated at the 1α position by the enzyme 1α-hydroxylase (CYP27B1) to produce the biologically active hormone, calcitriol.

  • Step 3: 24-hydroxylation and Subsequent Oxidation: Calcitriol is the primary substrate for the enzyme 24-hydroxylase (CYP24A1). This enzyme initiates a cascade of oxidative reactions in the side chain of calcitriol, leading to the formation of this compound[1]. This process is a key feedback mechanism, as calcitriol itself induces the expression of CYP24A1, thereby promoting its own catabolism.

G Vitamin D Vitamin D Calcifediol (25-OH-D3) Calcifediol (25-OH-D3) Vitamin D->Calcifediol (25-OH-D3)  Liver (CYP2R1) Calcitriol (1,25-(OH)2-D3) Calcitriol (1,25-(OH)2-D3) Calcifediol (25-OH-D3)->Calcitriol (1,25-(OH)2-D3)  Kidney (CYP27B1) This compound This compound Calcitriol (1,25-(OH)2-D3)->this compound  Kidney & Other Tissues (CYP24A1)

Biological Activity of this compound

Despite being considered the terminal, inactive metabolite of vitamin D, several studies have investigated the potential biological activity of this compound. The available data, primarily from in vitro and animal studies, suggest a weak but measurable effect on key components of the calcium homeostatic machinery.

Interaction with the Vitamin D Receptor (VDR)

This compound has been shown to bind to the VDR, albeit with a much lower affinity than its precursor, calcitriol. This weak interaction is the basis for its limited biological activity.

ParameterValueSpecies/SystemReference
IC50 for VDR Binding 6.8 µMChick Intestine[4]
EC50 for VDR/SRC1 Binding 870 nMTwo-Hybrid Assay[2]

Table 1: Quantitative Data on this compound Interaction with the Vitamin D Receptor.

Effects on Serum Calcium and Parathyroid Hormone (PTH)

In vivo studies in rats have demonstrated that intravenous administration of this compound can lead to an elevation in serum calcium levels. However, data on its direct effect on PTH secretion is limited.

ParameterExperimental ConditionResultReference
Serum Calcium Single i.v. dose of 2 µg in rats on a low calcium dietElevated serum calcium levels[4]
Parathyroid Hormone Data not available--

Table 2: In Vivo Effects of this compound on Serum Calcium.

Regulation of Gene Expression

In vitro studies have shown that this compound can induce the transcription of VDR target genes, most notably CYP24A1, the gene encoding the enzyme responsible for its own synthesis. This suggests a potential feedback regulatory role, although at concentrations much higher than physiological levels of calcitriol.

GeneCell LineConcentrationFold InductionReference
CYP24A1 G-361 Melanoma20 nM> other Vit D metabolites[2]
CYP24A1 DU145 Prostate Cancer7.5 µM9-fold[5]
CYP24A1 Caco-2 Colon Cancer10 µMSimilar to 20 nM calcitriol[6]

Table 3: this compound-Mediated Gene Expression.

G

Experimental Protocols

This section provides detailed methodologies for key experiments cited in the literature to facilitate the replication and further investigation of this compound's biological effects.

In Vivo Administration of this compound in Rats
  • Animal Model: Male Wistar rats are typically used. For studies investigating effects on calcium homeostasis, rats are often maintained on a low calcium diet (e.g., 0.02% calcium) for a period of 3 weeks prior to the experiment to induce a state of calcium demand.

  • Compound Administration: this compound is dissolved in a suitable vehicle, such as ethanol or propylene glycol, and administered via a single intravenous (i.v.) injection into the tail vein.

  • Blood Collection and Analysis: Blood samples are collected at specified time points post-injection via cardiac puncture or from the tail vein. Serum is separated by centrifugation. Serum calcium levels are determined using atomic absorption spectrophotometry or a colorimetric assay. Serum PTH levels are measured using a species-specific enzyme-linked immunosorbent assay (ELISA)[7].

G

In Vitro Vitamin D Receptor (VDR) Competitive Binding Assay
  • VDR Preparation: VDR is isolated from the intestines of chicks maintained on a vitamin D-deficient diet to maximize receptor expression. The intestinal mucosa is homogenized, and the nuclear fraction containing the VDR is isolated by differential centrifugation.

  • Binding Assay: The assay is performed in a competitive binding format. A constant amount of radiolabeled calcitriol (e.g., [3H]1,25(OH)2D3) is incubated with the VDR preparation in the presence of increasing concentrations of unlabeled this compound.

  • Separation and Detection: After incubation, bound and free radioligand are separated using a method such as hydroxylapatite precipitation or charcoal adsorption. The amount of bound radioactivity is quantified by liquid scintillation counting. The IC50 value (the concentration of this compound that inhibits 50% of the specific binding of the radioligand) is then calculated.

Luciferase Reporter Gene Assay
  • Cell Culture and Transfection: A suitable cell line, such as human embryonic kidney (HEK293) or melanoma (G-361) cells, is cultured in appropriate media. Cells are transiently transfected with two plasmids: a reporter plasmid containing a luciferase gene under the control of a promoter with one or more vitamin D response elements (VDREs), and a control plasmid (e.g., expressing Renilla luciferase) to normalize for transfection efficiency[2].

  • Treatment and Lysis: After transfection, cells are treated with various concentrations of this compound or vehicle control. Following the treatment period, cells are lysed to release the luciferase enzymes.

  • Luminometry: The luciferase activity in the cell lysates is measured using a luminometer after the addition of the appropriate luciferase substrate. The firefly luciferase activity is normalized to the Renilla luciferase activity to account for variations in transfection efficiency[3][8].

Quantitative Real-Time PCR (RT-qPCR) for Gene Expression Analysis
  • Cell Culture and Treatment: Cells, such as the human colon adenocarcinoma cell line Caco-2, are cultured and treated with this compound or vehicle control for a specified period.

  • RNA Extraction and cDNA Synthesis: Total RNA is extracted from the cells using a commercial kit. The concentration and purity of the RNA are determined spectrophotometrically. First-strand complementary DNA (cDNA) is synthesized from the RNA template using a reverse transcriptase enzyme.

  • qPCR: The relative expression of target genes (e.g., CYP24A1, calbindin-D9k) is quantified by qPCR using gene-specific primers and a fluorescent dye such as SYBR Green. The expression levels are normalized to a stably expressed housekeeping gene (e.g., GAPDH, β-actin)[6].

Discussion and Future Directions

The available evidence indicates that this compound, while significantly less potent than calcitriol, is not entirely devoid of biological activity. Its ability to bind to the VDR and modulate gene expression in vitro, coupled with its observed effects on serum calcium in vivo, suggests a potential, albeit pharmacological, role in calcium homeostasis. However, a critical question remains: are the concentrations at which these effects are observed physiologically relevant? Endogenous levels of this compound are generally low, but may be elevated in specific tissues or under certain pathological conditions, such as chronic kidney disease or vitamin D intoxication.

Future research should focus on several key areas:

  • Accurate Quantification of Endogenous Levels: Development of sensitive and specific assays to accurately measure this compound concentrations in various biological fluids and tissues under different physiological and pathological states.

  • Elucidation of its Role in Pathophysiology: Investigating the potential contribution of this compound to the pathophysiology of diseases characterized by altered vitamin D metabolism.

  • Identification of Novel Targets: Exploring the possibility of VDR-independent effects of this compound.

  • Drug Development: Given its low calcemic potential compared to calcitriol, synthetic analogs of this compound could be explored for therapeutic applications where VDR activation is desired with minimal effects on serum calcium.

Conclusion

This compound's role in calcium homeostasis is more complex than its traditional designation as an inactive metabolite suggests. While its physiological significance at endogenous concentrations remains to be fully elucidated, the existing data provide a compelling rationale for further investigation. The experimental protocols and quantitative data summarized in this guide offer a foundation for researchers to build upon, ultimately leading to a more complete understanding of the vitamin D endocrine system and the potential therapeutic applications of its metabolites.

References

The Final Step in Vitamin D Inactivation: A Technical Guide to the Biosynthesis of Calcitroic Acid from Calcitriol

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Calcitriol, the hormonally active form of vitamin D, plays a crucial role in calcium and phosphate homeostasis. Its systemic levels are tightly regulated to prevent hypercalcemia and ensure proper physiological function. A key pathway in the deactivation of calcitriol is its conversion to the water-soluble and biologically inactive metabolite, calcitroic acid. This process, primarily occurring in the liver and kidneys, is a critical control point in the vitamin D endocrine system.[1][2] This technical guide provides an in-depth overview of the biosynthesis of this compound from calcitriol, focusing on the core enzymatic pathway, quantitative kinetics, and the experimental methodologies used to elucidate this vital metabolic process.

The C24 Oxidation Pathway: A Multi-Step Enzymatic Cascade

The biosynthesis of this compound from calcitriol is not a single enzymatic step but rather a multi-step cascade known as the C24 oxidation pathway.[1][3] This entire sequence of reactions is catalyzed by a single mitochondrial cytochrome P450 enzyme, CYP24A1 , also known as calcitriol 24-hydroxylase.[1][4][5] The pathway involves a series of hydroxylation and oxidation reactions that ultimately lead to the cleavage of the calcitriol side chain and the formation of the C23 carboxylic acid, this compound.[2]

The established steps of the C24 oxidation pathway are as follows:

  • 24-Hydroxylation: The pathway is initiated by the hydroxylation of calcitriol (1α,25-dihydroxyvitamin D₃) at the C24 position to form 1α,24,25-trihydroxyvitamin D₃.[3]

  • Oxidation to a Ketone: The 24-hydroxyl group is then oxidized to a ketone, yielding 1α,25-dihydroxy-24-oxovitamin D₃.[3]

  • 23-Hydroxylation: This is followed by a hydroxylation at the C23 position, resulting in 1α,23,25-trihydroxy-24-oxovitamin D₃.[3]

  • Side-Chain Cleavage: The side chain is then cleaved between C23 and C24. One of the resulting products is 1α-hydroxy-23-oxo-24,25,26,27-tetranorvitamin D₃.[1]

  • Final Oxidation: Subsequent oxidation steps lead to the formation of the terminal carboxylic acid, this compound (1α-hydroxy-23-carboxy-24,25,26,27-tetranorvitamin D₃).

It is important to note that CYP24A1 can also initiate an alternative inactivation pathway at the C23 position, leading to the formation of a 26,23-lactone, though the C24 oxidation pathway is the major route for this compound formation.[2][5]

Visualizing the Pathway

Calcitroic_Acid_Biosynthesis Calcitriol Calcitriol (1α,25-(OH)₂D₃) Intermediate1 1α,24,25-(OH)₃D₃ Calcitriol->Intermediate1 CYP24A1 (24-Hydroxylation) Intermediate2 1α,25-(OH)₂-24-oxo-D₃ Intermediate1->Intermediate2 CYP24A1 (Oxidation) Intermediate3 1α,23,25-(OH)₃-24-oxo-D₃ Intermediate2->Intermediate3 CYP24A1 (23-Hydroxylation) Intermediate4 1α-OH-23-oxo-tetranor-D₃ Intermediate3->Intermediate4 CYP24A1 (Side-chain cleavage) Calcitroic_Acid This compound (1α-OH-23-carboxy-tetranor-D₃) Intermediate4->Calcitroic_Acid CYP24A1 (Oxidation)

The C24 oxidation pathway for this compound synthesis.

Quantitative Data: Enzyme Kinetics of Human CYP24A1

The efficiency of each step in the C24 oxidation pathway is governed by the kinetic parameters of CYP24A1 for each intermediate. The following table summarizes the Michaelis-Menten constants (Km) and catalytic turnover rates (kcat) for human CYP24A1 with various substrates in the pathway. This data is derived from studies using a reconstituted system with the enzyme incorporated into phospholipid vesicles.[1][6]

Substrate/IntermediateKm (mmol·mol phospholipid⁻¹)kcat (min⁻¹)Catalytic Efficiency (kcat/Km)
1α,25-dihydroxyvitamin D₃ (Calcitriol)1.52516.7
1α,24,25-trihydroxyvitamin D₃15342.3
1α,25-dihydroxy-24-oxovitamin D₃1.01515
1α,23,25-trihydroxy-24-oxovitamin D₃0.34926.5

Data adapted from Tieu et al., FEBS J, 2014.[1]

Experimental Protocols

The elucidation of the this compound biosynthesis pathway has relied on a variety of sophisticated experimental techniques. Below are outlines of the core methodologies employed.

In Vitro CYP24A1 Enzyme Assay with Reconstituted Enzyme

This method allows for the detailed kinetic analysis of CYP24A1 with its substrates in a controlled environment.

a. Expression and Purification of Human CYP24A1:

  • Human CYP24A1 is typically expressed in Escherichia coli.[1]

  • The expressed enzyme is then purified from the bacterial lysate using affinity chromatography.

b. Reconstitution in Phospholipid Vesicles:

  • Purified CYP24A1 is reconstituted into phospholipid vesicles to mimic its natural mitochondrial membrane environment.[1]

  • Vesicles are prepared by sonication of a mixture of phospholipids, such as dioleoyl phosphatidylcholine and cardiolipin.[6]

c. Enzyme Assay:

  • The reaction mixture contains the reconstituted CYP24A1, the substrate (calcitriol or an intermediate), and the necessary cofactors for cytochrome P450 activity (e.g., NADPH, adrenodoxin, and adrenodoxin reductase).

  • Reactions are initiated by the addition of NADPH and incubated at 37°C for a specified time.

  • The reaction is stopped, and the metabolites are extracted.

d. Product Analysis:

  • The extracted metabolites are analyzed and quantified by High-Performance Liquid Chromatography (HPLC) coupled with Mass Spectrometry (MS/MS).[1]

InVitro_Assay_Workflow cluster_prep Preparation cluster_assay Enzyme Assay cluster_analysis Analysis P1 Express & Purify Human CYP24A1 P2 Reconstitute Enzyme in Phospholipid Vesicles P1->P2 A1 Incubate Reconstituted CYP24A1 with Substrate & Cofactors P2->A1 A2 Initiate Reaction with NADPH A1->A2 A3 Stop Reaction & Extract Metabolites A2->A3 AN1 HPLC-MS/MS Analysis of Metabolites A3->AN1

Workflow for in vitro CYP24A1 enzyme assay.
Perfused Rat Kidney Model

This ex vivo model allows for the study of calcitriol metabolism in the context of an intact organ.

a. Kidney Perfusion:

  • Kidneys are isolated from rats and perfused with a semi-synthetic medium.[7]

  • The perfusion medium typically contains radiolabeled calcitriol (e.g., ³H-calcitriol) to trace the formation of metabolites.[7]

b. Sample Collection and Analysis:

  • The perfusate is collected over time and analyzed for the presence of calcitriol metabolites.

  • Metabolites are extracted and separated using HPLC.

  • The identity of the metabolites, including this compound, is confirmed using techniques like mass spectrometry.[3]

Cell-Based Assays

Cultured cells that endogenously or recombinantly express CYP24A1 are used to study the C24 oxidation pathway in a cellular context.

a. Cell Culture and Treatment:

  • Relevant cell lines (e.g., kidney cells, osteosarcoma cells) are cultured under standard conditions.[8]

  • Cells are treated with calcitriol or its intermediates for a specified duration.

b. Metabolite Extraction and Analysis:

  • Metabolites are extracted from the cell lysate and/or the culture medium.

  • Analysis is performed using HPLC-MS/MS to identify and quantify the products of the C24 oxidation pathway.[8]

Conclusion

The biosynthesis of this compound from calcitriol via the CYP24A1-mediated C24 oxidation pathway is a fundamental process in vitamin D homeostasis. Understanding the intricacies of this pathway, from the sequential enzymatic reactions to the kinetics of each step, is paramount for researchers in endocrinology, nephrology, and bone metabolism. Furthermore, for drug development professionals, a thorough grasp of this metabolic route is essential for the design and evaluation of novel vitamin D analogs with modified pharmacokinetic profiles and therapeutic activities. The experimental protocols outlined herein provide a foundation for the continued investigation of this critical catabolic pathway.

References

Calcitroic Acid: An In-depth Technical Guide on its Endogenous Origins and Physiological Significance

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Calcitroic acid is the terminal, water-soluble metabolite of the biologically active form of vitamin D, 1α,25-dihydroxyvitamin D3 (calcitriol).[1] Long considered an inactive waste product destined for biliary excretion, recent in vitro evidence suggests that at high physiological or pharmacological concentrations, this compound may exhibit weak biological activity through the vitamin D receptor (VDR). This technical guide provides a comprehensive overview of the natural sources, biosynthesis, dietary relevance, and physiological functions of this compound, with a focus on experimental methodologies for its study.

Natural Sources and Dietary Relevance

Contrary to dietary vitamins, this compound is not obtained from external food sources. It is an endogenous compound, synthesized within the body, primarily in the liver and kidneys, as the final product of vitamin D catabolism.[1][2] The dietary relevance of this compound is therefore indirect; its formation is dependent on the availability of vitamin D from dietary intake (e.g., fatty fish, fortified foods) and endogenous synthesis in the skin via sun exposure. The body tightly regulates the levels of active vitamin D (calcitriol), and the production of this compound is a key mechanism for the inactivation and elimination of excess calcitriol, thereby preventing vitamin D toxicity.[1]

Biosynthesis and Metabolism

The formation of this compound is the culmination of the C24 oxidation pathway, a multi-step enzymatic process primarily catalyzed by the mitochondrial enzyme 25-hydroxyvitamin D-24-hydroxylase (CYP24A1).[1][3][4]

The biosynthetic cascade is as follows:

  • Vitamin D3 (Cholecalciferol) is either synthesized in the skin from 7-dehydrocholesterol upon exposure to UVB radiation or obtained from the diet.

  • In the liver, Vitamin D3 is hydroxylated by the enzyme 25-hydroxylase (CYP2R1/CYP27A1) to form 25-hydroxyvitamin D3 (Calcifediol) , the major circulating form of vitamin D.

  • In the kidneys, the enzyme 1α-hydroxylase (CYP27B1) converts 25-hydroxyvitamin D3 to the biologically active form, 1α,25-dihydroxyvitamin D3 (Calcitriol) .

  • Calcitriol exerts its biological effects by binding to the vitamin D receptor (VDR). To prevent excessive activity, calcitriol is catabolized by CYP24A1.

  • CYP24A1 initiates a series of hydroxylation and oxidation reactions at the C24 position of the calcitriol side chain, ultimately leading to the cleavage of the side chain and the formation of This compound .[4]

  • This water-soluble metabolite is then excreted in the bile.[1]

Calcitroic_Acid_Biosynthesis cluster_skin Skin (UVB) cluster_diet Diet cluster_liver Liver cluster_kidney Kidney 7-Dehydrocholesterol 7-Dehydrocholesterol Vitamin D3 (Cholecalciferol) Vitamin D3 7-Dehydrocholesterol->Vitamin D3 (Cholecalciferol) Vitamin D3 (Cholecalciferol)_diet Vitamin D3 Vitamin D3 (Cholecalciferol)_diet->Vitamin D3 (Cholecalciferol) 25-hydroxyvitamin D3 (Calcifediol) 25-hydroxyvitamin D3 (Calcifediol) Vitamin D3 (Cholecalciferol)->25-hydroxyvitamin D3 (Calcifediol) CYP2R1/CYP27A1 1,25-dihydroxyvitamin D3 (Calcitriol) 1,25-dihydroxyvitamin D3 (Calcitriol) 25-hydroxyvitamin D3 (Calcifediol)->1,25-dihydroxyvitamin D3 (Calcitriol) CYP27B1 This compound This compound 1,25-dihydroxyvitamin D3 (Calcitriol)->this compound CYP24A1 (C24 Oxidation Pathway) Bile Excretion Bile Excretion This compound->Bile Excretion

Figure 1: Biosynthetic pathway of this compound from Vitamin D3.

Quantitative Data

Due to its nature as a rapidly excreted metabolite, endogenous concentrations of this compound are very low and challenging to quantify. The table below summarizes available quantitative data for this compound and a related metabolite, calcioic acid.

AnalyteMatrixSpeciesConcentration/ActivityReference
This compoundIn vitro (Two-hybrid assay)N/AEC50 for VDR binding: 870 nM[3]
Calcioic AcidSerumMouse (Cyp24a1+/-)0.030 ng/mL (after 24,25-(OH)2D3 treatment)[5][6]

Experimental Protocols

Quantification of this compound by LC-MS/MS

The quantification of this compound in biological matrices like plasma or tissue homogenates is best achieved using liquid chromatography-tandem mass spectrometry (LC-MS/MS) due to its high sensitivity and specificity. While a standardized protocol is not universally established, the following methodology is based on established principles for the analysis of vitamin D metabolites.

4.1.1 Sample Preparation

  • Internal Standard Spiking: To a 500 µL plasma sample, add an internal standard (e.g., deuterated this compound) to account for extraction losses and matrix effects.

  • Protein Precipitation: Add a protein precipitating agent (e.g., acetonitrile) to the plasma sample, vortex, and centrifuge to pellet the precipitated proteins.

  • Solid-Phase Extraction (SPE):

    • Condition an SPE cartridge (e.g., a mixed-mode or reversed-phase sorbent) with methanol and then water.

    • Load the supernatant from the protein precipitation step onto the cartridge.

    • Wash the cartridge with a weak solvent to remove interfering substances.

    • Elute the this compound and internal standard with an appropriate organic solvent (e.g., methanol or acetonitrile).

  • Evaporation and Reconstitution: Evaporate the eluate to dryness under a stream of nitrogen and reconstitute the residue in the mobile phase for LC-MS/MS analysis.

4.1.2 LC-MS/MS Analysis

  • Chromatography: Use a reversed-phase C18 column with a gradient elution of a mobile phase consisting of water with a small amount of formic acid (for improved ionization) and an organic solvent like methanol or acetonitrile.

  • Mass Spectrometry: Employ a tandem mass spectrometer operating in negative ion mode with electrospray ionization (ESI). Monitor the specific precursor-to-product ion transitions for both this compound and its internal standard in multiple reaction monitoring (MRM) mode.

LC_MS_Workflow Plasma_Sample Plasma Sample (500 µL) Spike_IS Spike with Internal Standard Plasma_Sample->Spike_IS Protein_Precipitation Protein Precipitation (e.g., Acetonitrile) Spike_IS->Protein_Precipitation Centrifugation Centrifugation Protein_Precipitation->Centrifugation Supernatant_Collection Collect Supernatant Centrifugation->Supernatant_Collection SPE Solid-Phase Extraction (SPE) Supernatant_Collection->SPE Evaporation Evaporate to Dryness SPE->Evaporation Reconstitution Reconstitute in Mobile Phase Evaporation->Reconstitution LC_MS_MS_Analysis LC-MS/MS Analysis Reconstitution->LC_MS_MS_Analysis Data_Analysis Data Analysis and Quantification LC_MS_MS_Analysis->Data_Analysis

Figure 2: Experimental workflow for the quantification of this compound.

Vitamin D Receptor (VDR) Binding and Activity Assays

4.2.1 VDR Binding Affinity Assay (Competitive Binding Assay)

This assay determines the ability of this compound to compete with radiolabeled calcitriol for binding to the VDR.

  • Prepare VDR: Use a source of VDR, such as a purified recombinant VDR protein or a cell lysate from a VDR-expressing cell line.

  • Incubation: In a multi-well plate, incubate the VDR source with a constant concentration of radiolabeled calcitriol (e.g., [3H]1,25(OH)2D3) and varying concentrations of unlabeled this compound.

  • Separation: Separate the VDR-bound from free radiolabeled calcitriol using a method like hydroxylapatite precipitation or size-exclusion chromatography.

  • Quantification: Measure the radioactivity of the VDR-bound fraction using a scintillation counter.

  • Data Analysis: Plot the percentage of bound radiolabeled calcitriol against the concentration of this compound to determine the IC50 (the concentration of this compound that inhibits 50% of the binding of the radiolabeled ligand).

4.2.2 VDR-Mediated Gene Transcription Assay (Reporter Gene Assay)

This assay measures the ability of this compound to activate gene transcription through the VDR.

  • Cell Culture and Transfection: Culture a suitable cell line (e.g., HEK293) and co-transfect the cells with a VDR expression plasmid and a reporter plasmid containing a VDR-responsive element (VDRE) upstream of a reporter gene (e.g., luciferase).

  • Treatment: Treat the transfected cells with varying concentrations of this compound or a positive control (calcitriol).

  • Cell Lysis and Reporter Assay: After an incubation period, lyse the cells and measure the activity of the reporter enzyme (e.g., luciferase activity using a luminometer).

  • Data Analysis: Normalize the reporter activity to a control (e.g., total protein concentration or a co-transfected control plasmid) and plot the fold induction of reporter activity against the concentration of this compound to determine the EC50 (the concentration that produces 50% of the maximal response).

Signaling Pathways and Physiological Effects

The primary physiological role of this compound is in the inactivation and clearance of active vitamin D. However, in vitro studies have shown that at micromolar concentrations, it can act as a weak agonist of the Vitamin D Receptor (VDR).[3]

Upon binding to the VDR, this compound can induce a conformational change in the receptor, leading to its heterodimerization with the retinoid X receptor (RXR). This VDR-RXR complex then binds to Vitamin D Response Elements (VDREs) in the promoter regions of target genes, modulating their transcription. One such target gene is CYP24A1, the very enzyme responsible for the synthesis of this compound, thus creating a potential negative feedback loop.[7] While the physiological relevance of this weak agonistic activity in vivo is still under investigation, it suggests that under conditions of high vitamin D supplementation or in certain pathological states, this compound could contribute to the overall vitamin D-mediated signaling.

VDR_Signaling_Pathway cluster_extracellular Extracellular cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Calcitroic_Acid This compound VDR VDR Calcitroic_Acid->VDR VDR_RXR_Complex VDR-RXR Heterodimer VDR->VDR_RXR_Complex RXR RXR RXR->VDR_RXR_Complex VDRE VDRE VDR_RXR_Complex->VDRE Target_Gene_Transcription Target Gene Transcription (e.g., CYP24A1) VDRE->Target_Gene_Transcription

Figure 3: VDR-mediated signaling pathway of this compound.

Conclusion

This compound is an endogenously produced terminal metabolite of vitamin D, playing a crucial role in the homeostatic regulation of active vitamin D levels. While it is primarily considered an inactive excretion product, emerging evidence of its weak agonistic activity on the VDR at high concentrations warrants further investigation, particularly in the context of high-dose vitamin D supplementation and drug development. The experimental protocols outlined in this guide provide a framework for researchers to further explore the quantification and biological functions of this intriguing metabolite.

References

Methodological & Application

Application Notes and Protocols for the Analytical Detection of Calcitroic Acid

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the current analytical methodologies for the detection and quantification of calcitroic acid, the terminal metabolite of the vitamin D endocrine system. The protocols detailed herein are intended to guide researchers in selecting and implementing the most appropriate method for their specific research needs, from basic research to clinical and pharmaceutical drug development.

Introduction

This compound is the final product of the catabolism of 1α,25-dihydroxyvitamin D3 (calcitriol), the biologically active form of vitamin D.[1][2][3] Its formation is catalyzed by the enzyme CYP24A1, making its concentration in biological matrices a key indicator of vitamin D metabolism and turnover.[3] Accurate and sensitive detection of this compound is crucial for understanding the regulation of vitamin D homeostasis and its dysregulation in various pathological conditions. The primary methods for its analysis include liquid chromatography-mass spectrometry (LC-MS), high-performance liquid chromatography (HPLC), and immunoassays.

Analytical Methods Overview

The selection of an analytical method for this compound detection is dependent on the required sensitivity, specificity, sample matrix, and available instrumentation.

  • Liquid Chromatography-Mass Spectrometry (LC-MS/MS): Considered the gold standard for its high sensitivity and specificity, LC-MS/MS allows for the accurate quantification of this compound, even at the low endogenous concentrations found in biological samples.[4] This technique is particularly well-suited for complex matrices like plasma, serum, and tissue homogenates.[1][2]

  • High-Performance Liquid Chromatography (HPLC) with UV Detection: HPLC with UV detection is a more accessible technique that can be used for the analysis of vitamin D metabolites.[5][6] While generally less sensitive than LC-MS/MS, it can be a robust and reliable method for applications where higher concentrations of this compound are expected or when derivatization is employed to enhance the UV signal.

  • Immunoassays: Immunoassays, such as radioimmunoassays (RIA), offer a high-throughput and often simpler alternative to chromatographic methods.[7] These assays utilize antibodies that specifically recognize this compound. An interesting approach has been the use of this compound as the immunogen to produce monoclonal antibodies for the determination of calcitriol, highlighting the structural similarities and potential for cross-reactivity that must be carefully evaluated.[7]

Quantitative Data Summary

The following table summarizes the key quantitative parameters for the different analytical methods used for this compound detection.

Analytical MethodSample MatrixLimit of Detection (LOD)Limit of Quantification (LOQ)Linearity RangeRecovery (%)Reference
UHPLC-MS/MS Mouse TissuesBelow detection limit for endogenous levelsNot ReportedNot ReportedNot Reported[1][2]
HPLC-UV Blood Plasma~4 ng/mL (for Vitamin D3)~2 ng/mL (for 25(OH)D3)Not ReportedNot Reported[6][8]
Radioimmunoassay (RIA) Blood SerumNot ReportedNot ReportedNot ReportedNot Reported[7]

Note: Quantitative data for this compound is limited in the literature, and the provided HPLC-UV data is for related vitamin D compounds, offering a general reference for the technique's capabilities. The UHPLC-MS/MS method mentioned was highly sensitive, though endogenous levels in the specific mouse tissues studied were too low to quantify.[1][2]

Experimental Protocols

Ultra-High-Performance Liquid Chromatography-Tandem Mass Spectrometry (UHPLC-MS/MS)

This protocol is based on methods developed for the analysis of this compound in biological samples.[1][2]

a. Sample Preparation (from Tissue)

  • Homogenization: Homogenize tissue samples in methanol (1 g/mL).

  • Centrifugation: Centrifuge the homogenate at 10,000 rpm for 10 minutes at 4°C.

  • Supernatant Collection: Collect the supernatant.

  • Filtration: Sequentially filter the supernatant through 0.45 µm, 0.2 µm, and finally a 10 kDa molecular weight cut-off filter. This step is crucial for removing larger molecules that can interfere with the analysis.

  • Evaporation: Evaporate the filtrate to dryness using a vacuum centrifuge.

  • Reconstitution: Reconstitute the dried extract in water.

  • Further Filtration: Filter the reconstituted sample through 0.45 µm and 0.2 µm filters.

  • Solid-Phase Extraction (SPE):

    • Utilize a strong anion exchange (SAX) SPE cartridge.

    • Load the filtered sample onto the conditioned and equilibrated SAX cartridge.

    • Wash the cartridge to remove interfering substances.

    • Elute the this compound with 0.1% acetic acid in methanol.

  • Final Preparation: Dilute the eluate with water to match the initial mobile phase composition of the UHPLC system.

b. UHPLC-MS/MS Analysis

  • UHPLC System: A reverse-phase UHPLC system.

  • Column: A suitable C18 or other appropriate reverse-phase column.

  • Mobile Phase: A gradient of water and methanol or acetonitrile, both containing a small percentage of a modifier like formic acid to improve ionization.

  • Mass Spectrometer: A tandem mass spectrometer capable of multiple reaction monitoring (MRM).

  • Ionization Mode: Electrospray ionization (ESI), likely in negative ion mode for the acidic this compound.

  • MRM Transitions: Specific precursor-to-product ion transitions for this compound must be determined by infusing a standard solution.

c. Derivatization (Optional)

To enhance sensitivity and selectivity, derivatization of this compound with a dienophile dye can be performed before LC-MS/MS analysis.[1]

High-Performance Liquid Chromatography (HPLC) with UV Detection

This protocol is a general guideline for the analysis of vitamin D metabolites and can be adapted for this compound.[6][8]

a. Sample Preparation (from Plasma)

  • Protein Precipitation: Perform a single-step protein precipitation by adding acetonitrile to the plasma sample (e.g., a 2:1 or 3:1 ratio of acetonitrile to plasma).

  • Vortexing: Vortex the mixture thoroughly to ensure complete precipitation.

  • Centrifugation: Centrifuge to pellet the precipitated proteins.

  • Supernatant Collection: Collect the supernatant for injection.

b. HPLC-UV Analysis

  • HPLC System: An HPLC system equipped with a UV detector.

  • Column: A C18 reverse-phase column is commonly used for vitamin D metabolite separation.

  • Mobile Phase: An isocratic or gradient mixture of methanol, acetonitrile, and water.

  • Detection Wavelength: The UV detector should be set to the absorbance maximum of this compound (around 264-265 nm, similar to other vitamin D metabolites).[5]

Radioimmunoassay (RIA)

This protocol outlines the general steps for a competitive RIA for this compound, based on the principles described for related assays.[7]

a. Reagents and Materials

  • Monoclonal antibody specific to this compound.

  • Radiolabeled this compound (e.g., with ³H or ¹²⁵I).

  • This compound standards of known concentrations.

  • Assay buffer.

  • Separation reagent (e.g., charcoal-dextran suspension or a secondary antibody) to separate bound from free radiolabeled antigen.

  • Scintillation counter or gamma counter.

b. Assay Procedure

  • Incubation: In appropriate assay tubes, combine the sample or standard, the specific antibody, and the radiolabeled this compound.

  • Competition: During incubation, the unlabeled this compound in the sample/standard and the radiolabeled this compound compete for binding sites on the antibody.

  • Separation: After incubation, add the separation reagent to pellet the antibody-bound fraction.

  • Counting: Measure the radioactivity in either the bound or free fraction.

  • Standard Curve: Generate a standard curve by plotting the percentage of bound radiolabeled this compound against the concentration of the standards.

  • Quantification: Determine the concentration of this compound in the samples by interpolating their radioactivity measurements on the standard curve.

Visualizations

Signaling Pathway

VitaminD_Metabolism cluster_synthesis Vitamin D Synthesis and Activation cluster_catabolism Calcitriol Catabolism 7-DHC 7-dehydrocholesterol VitaminD3 Vitamin D3 (Cholecalciferol) 7-DHC->VitaminD3 UVB Light (Skin) 25OHD3 25(OH)D3 (Calcifediol) VitaminD3->25OHD3 CYP2R1/CYP27A1 (Liver) 1,25(OH)2D3 1,25(OH)2D3 (Calcitriol) 25OHD3->1,25(OH)2D3 CYP27B1 (Kidney) Intermediates Intermediate Metabolites 1,25(OH)2D3->Intermediates CYP24A1 CalcitroicAcid This compound Intermediates->CalcitroicAcid CYP24A1 LCMS_Workflow cluster_prep Sample Preparation cluster_analysis Instrumental Analysis Homogenization 1. Tissue Homogenization (Methanol) Centrifugation1 2. Centrifugation Homogenization->Centrifugation1 Filtration 3. Multi-step Filtration Centrifugation1->Filtration Evaporation 4. Evaporation to Dryness Filtration->Evaporation Reconstitution 5. Reconstitution in Water Evaporation->Reconstitution SPE 6. Solid-Phase Extraction (SAX) Reconstitution->SPE UHPLC 7. UHPLC Separation (Reverse Phase) SPE->UHPLC MSMS 8. Tandem MS Detection (MRM) UHPLC->MSMS DataAnalysis 9. Data Analysis and Quantification MSMS->DataAnalysis

References

UHPLC-MS/MS analysis of calcitroic acid in biological samples

Author: BenchChem Technical Support Team. Date: November 2025

An Application Note for the UHPLC-MS/MS Analysis of Calcitroic Acid in Biological Samples

Introduction

This compound is the terminal metabolite of the vitamin D endocrine system, resulting from the C-23 oxidation pathway catalyzed by the enzyme CYP24A1.[1] Its quantification in biological matrices like plasma and serum is crucial for understanding vitamin D metabolism, particularly in studies related to renal function and certain hypercalcemic disorders. Due to its typically low endogenous concentrations and structural similarity to other vitamin D metabolites, a highly sensitive and selective analytical method is required.[2] Ultra-High-Performance Liquid Chromatography coupled with tandem Mass Spectrometry (UHPLC-MS/MS) offers the necessary specificity and sensitivity for this application.[2][3]

This application note details a robust protocol for the extraction and quantification of this compound from biological samples. The methodology encompasses sample preparation using extraction techniques, chromatographic separation, and detection by tandem mass spectrometry.

Metabolic Pathway of this compound

The formation of this compound is the final step in the catabolism of calcitriol (1,25(OH)₂D₃), the active form of vitamin D. This pathway is primarily mediated by the mitochondrial enzyme CYP24A1, which hydroxylates calcitriol multiple times, leading to the cleavage of the side chain and the formation of this compound.[1]

G cluster_pathway Vitamin D3 Metabolic Pathway to this compound D3 Vitamin D3 (Cholecalciferol) 25OHD3 25(OH)D3 (Calcifediol) D3->25OHD3 Liver (CYP2R1/CYP27A1) 1_25OH2D3 1,25(OH)2D3 (Calcitriol) 25OHD3->1_25OH2D3 Kidney (CYP27B1) CTA This compound 1_25OH2D3->CTA Target Tissues (CYP24A1)

Vitamin D3 metabolic pathway to this compound.

Experimental Protocols

Sample Preparation: Supported Liquid Extraction (SLE)

Supported Liquid Extraction is a high-throughput alternative to traditional liquid-liquid extraction (LLE) that avoids common issues like emulsion formation.[4] This protocol is adapted from methods developed for other vitamin D metabolites.[5][6]

Materials and Reagents:

  • Human plasma or serum samples

  • ISOLUTE® SLE+ Supported Liquid Extraction Plate[6]

  • Internal Standard (IS): A stable isotope-labeled analog of this compound (if available) or d6-Calcitriol.[7]

  • Pre-treatment solution: Water:Isopropanol (50:50, v/v)[5]

  • Elution solvent: Heptane or Methyl-tert-butyl ether (MTBE)[5][6]

  • Reconstitution solvent: Mobile Phase A:Mobile Phase B (70:30, v/v)[5]

  • Ammonium hydroxide (0.5M)[6]

Protocol:

  • Sample Pre-treatment: Dilute 100 µL of plasma or urine sample 1:1 (v/v) with 0.5M ammonium hydroxide.[6] For serum, dilute 150 µL with 150 µL of water:isopropanol (50:50, v/v).[5] Spike with internal standard.

  • Sample Loading: Load the pre-treated sample (200-300 µL) onto the ISOLUTE® SLE+ plate.[5][6] Apply a short pulse of vacuum to initiate flow and allow the sample to absorb for 5 minutes.[6]

  • Analyte Elution: Add 750 µL - 1 mL of elution solvent (e.g., heptane or DCM/IPA).[5][6] Wait 5 minutes for the solvent to absorb.[5]

  • Second Elution: Apply a second aliquot of the elution solvent (750 µL) and allow it to soak for another 5 minutes before applying a final pulse of vacuum.[5]

  • Post-Extraction: Evaporate the eluate to dryness under a gentle stream of nitrogen at room temperature.[5]

  • Reconstitution: Reconstitute the dried residue in 100 µL of the reconstitution solvent.[5] Vortex gently for 60 seconds before injection.[5]

Derivatization (Optional but Recommended)

Due to the low ionization efficiency of vitamin D metabolites, derivatization with a dienophile, such as 4-phenyl-1,2,4-triazoline-3,5-dione (PTAD), can significantly enhance detection sensitivity.[3][8]

Protocol:

  • Following the post-extraction evaporation step, add 50 µL of 0.5 mg/mL PTAD in acetonitrile to the dried sample.[3]

  • Vortex the mixture and allow it to react for one hour at room temperature.[3][9]

  • After the reaction, evaporate the sample to dryness again under nitrogen.

  • Reconstitute the derivatized sample in the mobile phase for injection into the UHPLC-MS/MS system.[7]

UHPLC-MS/MS Analysis

This section outlines the instrumental parameters for the analysis.

Instrumentation:

  • UHPLC System: Waters ACQUITY UPLC or equivalent[3][10]

  • Analytical Column: Waters Acquity BEH C18 (1.7 µm, 2.1 × 50 mm) or equivalent[3]

  • Mass Spectrometer: Waters Xevo TQ-S triple quadrupole mass spectrometer or equivalent[7][10]

UHPLC Parameters

Parameter Value Source(s)
Mobile Phase A 0.1% Formic Acid in Water (+5 mM Methylamine) [3]
Mobile Phase B 0.1% Formic Acid in Methanol [3]
Flow Rate 300 µL/min [3]
Injection Volume 10 µL [3][7]
Column Temperature 40 °C N/A
Gradient Elution
0.0 min 65% B [3]
3.5 min 98% B [3]
4.5 min 98% B [3]
4.6 min 65% B [3]

| 5.0 min | 65% B |[8] |

Mass Spectrometry Parameters

Parameter Value Source(s)
Ionization Mode Electrospray Ionization (ESI), Positive [8][10]
Scan Type Multiple Reaction Monitoring (MRM) [7][10]
Capillary Voltage 3.0 kV N/A
Source Temperature 150 °C N/A
Desolvation Temp 500 °C N/A
MRM Transitions (Hypothetical for PTAD-derivatized this compound)
This compound-PTAD Precursor m/z > Product m/z 1 > Product m/z 2 [7]

| Internal Standard-PTAD| Precursor m/z > Product m/z 1 |[7] |

Note: Specific MRM transitions for this compound must be determined by direct infusion of a standard into the mass spectrometer. The transitions for derivatized Calcitriol (m/z 574.4 > 314.158) can serve as a starting point for optimization.[7]

Overall Experimental Workflow

The entire process from sample collection to final data analysis is a multi-step workflow requiring careful execution at each stage to ensure accurate and reproducible results.

G cluster_workflow UHPLC-MS/MS Workflow for this compound Analysis A Biological Sample (Plasma, Serum, Urine) B Sample Pre-treatment (Dilution, IS Spiking) A->B C Supported Liquid Extraction (SLE) B->C D Evaporation to Dryness C->D E Derivatization (e.g., with PTAD) D->E F Evaporation & Reconstitution in Mobile Phase E->F G UHPLC Separation (C18 Reversed-Phase) F->G H Tandem MS Detection (ESI+, MRM Mode) G->H I Data Processing & Quantification H->I

Workflow for this compound analysis.

Method Validation and Performance

A full method validation should be performed according to regulatory guidelines. Key parameters are summarized below based on similar assays for vitamin D metabolites.[7]

Validation ParameterTypical Performance MetricSource(s)
Linearity (r²)> 0.99[11]
Lower Limit of Quantitation (LLOQ)10 - 20 pg/mL[3][8]
Intra-day Precision (%RSD)< 15% (1.6 - 4.1%)[3][8]
Inter-day Precision (%RSD)< 15% (3.7 - 6.8%)[3][8]
Accuracy (%RE)85 - 115%[12]
Extraction Recovery55 - 93%[8][11]
Matrix Effect0.80 - 0.95 (Analyte/IS Peak Ratio)[11]

Conclusion

The described UHPLC-MS/MS method provides a sensitive, selective, and robust framework for the quantitative determination of this compound in biological samples. The protocol, which includes an efficient supported liquid extraction and an optional, sensitivity-enhancing derivatization step, is well-suited for clinical research and drug development applications where accurate measurement of vitamin D catabolites is essential.

References

Unveiling the Biological Activity of Calcitroic Acid: In Vitro Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Calcitroic acid is a major metabolite of the active form of vitamin D, 1α,25-dihydroxyvitamin D3 (calcitriol).[1][2] While historically considered an inactive end-product of vitamin D catabolism destined for excretion, recent studies have indicated that at higher physiological or pharmacological concentrations, this compound can interact with the vitamin D receptor (VDR) and modulate the transcription of target genes.[3][4] These findings have spurred interest in understanding the potential biological roles of this compound and its implications for drug development.

These application notes provide detailed protocols for a suite of in vitro assays to characterize the activity of this compound. The described methods will enable researchers to assess its binding affinity to the VDR, its ability to activate VDR-mediated gene transcription, and its effects on the expression of endogenous VDR target genes in cell-based models.

Signaling Pathway of this compound

This compound, like calcitriol, is known to exert its biological effects through the vitamin D receptor (VDR), a nuclear transcription factor.[5] Upon binding to the VDR, this compound induces a conformational change in the receptor, leading to its heterodimerization with the retinoid X receptor (RXR). This activated VDR-RXR complex then translocates to the nucleus and binds to specific DNA sequences known as vitamin D response elements (VDREs) located in the promoter regions of target genes.[5] This binding event recruits a complex of co-activator proteins, such as the steroid receptor co-activator 1 (SRC-1), which facilitates the initiation of gene transcription.[3] A key target gene in this pathway is CYP24A1, which encodes the enzyme responsible for the catabolism of both calcitriol and this compound, thus forming a negative feedback loop.[5][6]

Calcitroic_Acid_Signaling_Pathway This compound This compound VDR VDR This compound->VDR Binds VDR_RXR VDR-RXR Heterodimer VDR->VDR_RXR RXR RXR RXR->VDR_RXR VDRE VDRE VDR_RXR->VDRE Binds Transcription Transcription VDRE->Transcription SRC1 Co-activators (e.g., SRC-1) SRC1->Transcription Recruitment CYP24A1_mRNA CYP24A1 mRNA Transcription->CYP24A1_mRNA Initiates

Caption: this compound signaling pathway.

Quantitative Data Summary

The following tables summarize the reported in vitro activities of this compound and related compounds.

Table 1: Vitamin D Receptor (VDR) Binding and Transcriptional Activation Data

CompoundAssay TypeSystemEndpointValueReference(s)
This compoundVDR Competitive BindingChick Intestinal VDRIC506.8 µM[3]
This compound Methyl EsterVDR Competitive BindingChick Intestinal VDRIC502.6 µM[3]
This compoundVDR-SRC1 Two-Hybrid-EC50870 nM[3]
This compoundVDR-Mediated Transcription (CYP24A1 promoter)HEK293 CellsEC502.89 µM[6]
This compound Methyl EsterVDR-Mediated Transcription (CYP24A1 promoter)HEK293 CellsEC500.66 µM[6]

Table 2: Cell-Based Functional Activity of this compound

CompoundCell LineAssayTarget GeneConcentrationResultReference(s)
This compoundDU145 (Prostate Cancer)mRNA UpregulationCYP24A17.5 µM9-fold induction[6]
This compoundCaco-2 (Intestinal)mRNA UpregulationCYP24A110 µMSimilar efficacy to 20 nM 1,25(OH)2D3[6]
This compoundHaCaT (Keratinocyte)mRNA UpregulationCYP24A120 nMNo induction[3]

Experimental Protocols

VDR Competitive Binding Assay

This assay determines the affinity of this compound for the VDR by measuring its ability to compete with a radiolabeled VDR ligand.

Workflow:

VDR_Binding_Assay_Workflow A Prepare VDR Source (e.g., Chick Intestinal Extract) B Incubate VDR with Radiolabeled Ligand (e.g., [3H]1,25(OH)2D3) and varying concentrations of this compound A->B C Separate Bound and Free Ligand (e.g., Dextran-Coated Charcoal) B->C D Quantify Radioactivity of Bound Ligand (Scintillation Counting) C->D E Data Analysis: Calculate IC50 D->E

Caption: VDR competitive binding assay workflow.

Protocol:

  • Preparation of VDR: Isolate VDR from a suitable source, such as chick intestinal mucosa, or use a commercially available recombinant VDR.

  • Binding Reaction: In a microcentrifuge tube, combine the VDR preparation, a constant amount of radiolabeled 1,25(OH)2D3 (e.g., [3H]1,25(OH)2D3), and varying concentrations of unlabeled this compound or a reference compound.

  • Incubation: Incubate the reaction mixture at 4°C for a sufficient time to reach equilibrium (e.g., 4-18 hours).

  • Separation of Bound and Free Ligand: Add a dextran-coated charcoal suspension to the reaction tubes and incubate on ice for 15-30 minutes. The charcoal will adsorb the free radioligand.

  • Centrifugation: Centrifuge the tubes to pellet the charcoal.

  • Quantification: Carefully transfer the supernatant, containing the VDR-bound radioligand, to a scintillation vial. Add scintillation cocktail and measure the radioactivity using a scintillation counter.

  • Data Analysis: Plot the percentage of bound radioactivity against the logarithm of the competitor concentration. Determine the IC50 value, which is the concentration of the competitor that inhibits 50% of the specific binding of the radioligand.

VDR-Mediated Transcriptional Activation Assay (Luciferase Reporter Assay)

This cell-based assay quantifies the ability of this compound to activate VDR and drive the expression of a reporter gene.

Workflow:

Luciferase_Assay_Workflow A Co-transfect HEK293 cells with a VDR expression plasmid and a CYP24A1 promoter-luciferase reporter plasmid B Treat transfected cells with varying concentrations of this compound A->B C Incubate for 18-24 hours B->C D Lyse cells and measure luciferase activity C->D E Data Analysis: Calculate EC50 D->E

Caption: Luciferase reporter assay workflow.

Protocol:

  • Cell Culture: Culture human embryonic kidney (HEK293) cells in DMEM supplemented with 10% fetal bovine serum.

  • Transfection: Seed cells in a 96-well plate. Co-transfect the cells with a VDR expression plasmid and a luciferase reporter plasmid containing the CYP24A1 promoter, which includes a VDRE. A Renilla luciferase plasmid can be co-transfected for normalization.

  • Treatment: After 24 hours, replace the medium with a medium containing varying concentrations of this compound or a positive control (e.g., 1,25(OH)2D3).

  • Incubation: Incubate the cells for 18-24 hours.

  • Lysis and Luminescence Measurement: Lyse the cells and measure the firefly and Renilla luciferase activities using a dual-luciferase reporter assay system according to the manufacturer's instructions.

  • Data Analysis: Normalize the firefly luciferase activity to the Renilla luciferase activity. Plot the normalized luciferase activity against the logarithm of the compound concentration and determine the EC50 value.

Mammalian Two-Hybrid Assay for VDR-Co-activator Interaction

This assay investigates the ability of this compound to promote the interaction between VDR and a co-activator protein like SRC-1.

Protocol:

  • Plasmid Constructs:

    • Construct a "bait" plasmid expressing the VDR ligand-binding domain (LBD) fused to the GAL4 DNA-binding domain (DBD).

    • Construct a "prey" plasmid expressing the co-activator (e.g., SRC-1) fused to the VP16 activation domain (AD).

    • Use a reporter plasmid containing a GAL4 upstream activation sequence (UAS) driving the expression of a reporter gene (e.g., luciferase).

  • Transfection: Co-transfect mammalian cells (e.g., HEK293) with the bait, prey, and reporter plasmids.

  • Treatment: Treat the transfected cells with varying concentrations of this compound.

  • Incubation: Incubate the cells for 24-48 hours.

  • Reporter Gene Assay: Measure the reporter gene activity (e.g., luciferase) as described in the previous protocol. An increase in reporter activity indicates an interaction between the VDR-LBD and the co-activator.

  • Data Analysis: Calculate the fold induction of reporter activity relative to vehicle-treated cells and determine the EC50 value.

Quantitative Real-Time PCR (qRT-PCR) for CYP24A1 Gene Expression

This assay measures the effect of this compound on the endogenous expression of the VDR target gene CYP24A1 in a relevant cell line.

Protocol:

  • Cell Culture and Treatment: Culture a suitable cell line (e.g., DU145 prostate cancer cells or Caco-2 intestinal cells) and treat with varying concentrations of this compound for a specified time (e.g., 18 hours).

  • RNA Isolation: Isolate total RNA from the cells using a commercial RNA purification kit.

  • cDNA Synthesis: Synthesize first-strand cDNA from the total RNA using a reverse transcription kit.

  • qRT-PCR:

    • Prepare a reaction mixture containing cDNA, SYBR Green master mix, and forward and reverse primers for CYP24A1 and a housekeeping gene (e.g., GAPDH, ACTB).

    • Perform the qPCR using a real-time PCR system. A typical cycling program includes an initial denaturation step, followed by 40 cycles of denaturation, annealing, and extension.

  • Data Analysis:

    • Determine the cycle threshold (Ct) values for CYP24A1 and the housekeeping gene in each sample.

    • Calculate the relative expression of CYP24A1 using the ΔΔCt method, normalizing to the housekeeping gene and comparing to vehicle-treated control cells.

Conclusion

The in vitro assays detailed in these application notes provide a robust framework for characterizing the biological activity of this compound. By systematically evaluating its VDR binding, transcriptional activation potential, and its ability to modulate endogenous gene expression, researchers can gain valuable insights into the physiological and pharmacological relevance of this vitamin D metabolite. These protocols can be adapted for screening novel VDR modulators and for further elucidating the intricate signaling pathways of vitamin D metabolites.

References

Application Notes and Protocols for Investigating Calcitroic Acid Function Using Animal Models

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Calcitroic acid is the terminal metabolite of the vitamin D endocrine system, produced through the enzymatic action of 24-hydroxylase (CYP24A1) on calcitriol (1,25-dihydroxyvitamin D3).[1][2][3] Historically considered an inactive byproduct destined for biliary excretion, emerging evidence suggests that this compound may possess biological activities, primarily through its interaction with the vitamin D receptor (VDR).[4][5] Understanding the physiological and potential pathophysiological roles of this compound is crucial for a complete picture of vitamin D metabolism and its implications in health and disease. This document provides detailed application notes on relevant animal models and comprehensive protocols for investigating the function of this compound.

I. Animal Models for this compound Research

The study of this compound in vivo necessitates the use of animal models that allow for the manipulation and observation of its metabolic pathway. Key models include genetically modified mice and disease-specific models.

Genetically Modified Mouse Models

a) CYP24A1 Knockout (Cyp24a1-/-) Mice:

  • Application: These mice lack the enzyme responsible for calcitriol catabolism, leading to elevated levels of calcitriol and providing a unique model to study the consequences of an overactive vitamin D signaling pathway, which is expected to result in higher production of this compound precursors.[1][6][7] They are invaluable for dissecting the physiological roles of CYP24A1 and understanding the toxic effects of excessive calcitriol, which may be partly mediated by its metabolites.[1]

  • Phenotype: Cyp24a1-/- mice exhibit hypercalcemia, hypercalciuria, and impaired bone mineralization.[1][7] These mice have a significantly reduced clearance of calcitriol.[6]

  • Experimental Considerations: Due to the severe phenotype, careful monitoring of serum calcium levels is required. A rescue diet with modified calcium and phosphorus content may be necessary to prevent lethality.[1]

b) Vitamin D Receptor Knockout (VDR-/-) Mice:

  • Application: VDR knockout mice are essential for determining whether the effects of this compound are mediated through the VDR. By administering this compound to these animals, researchers can identify VDR-independent actions.[8][9][10]

  • Phenotype: These mice develop rickets, hypocalcemia, and secondary hyperparathyroidism, highlighting the central role of VDR in calcium and bone homeostasis.[9][10]

  • Experimental Considerations: Similar to Cyp24a1-/- mice, a special diet can be used to normalize serum calcium and phosphorus, allowing for the study of VDR-independent effects without the confounding factors of mineral abnormalities.[9]

Disease Models

a) Chronic Kidney Disease (CKD) Models:

  • Application: CKD is characterized by impaired mineral metabolism and altered vitamin D homeostasis. Animal models of CKD, such as the 5/6 subtotal nephrectomy model in rats, are relevant for investigating how this compound metabolism is altered in a disease state and whether it contributes to the pathology or represents a therapeutic target.[2][11] Calcitriol is used in the treatment of secondary hyperparathyroidism in CKD, making the study of its metabolite, this compound, highly relevant.[11][12][13]

  • Induction: The 5/6 subtotal nephrectomy model involves the surgical removal of one kidney and ligation of branches of the renal artery of the other kidney, leading to a progressive decline in renal function.[2]

  • Key Parameters to Measure: Serum creatinine, blood urea nitrogen (BUN), parathyroid hormone (PTH), calcium, phosphorus, and markers of renal fibrosis (e.g., TGF-β1, collagen-1).[2]

b) Osteoporosis Models:

  • Application: Given the established role of vitamin D in bone health, investigating this compound in models of osteoporosis can elucidate any potential role it has in bone metabolism. The oophorectomized (OVX) rodent model is a standard for studying postmenopausal osteoporosis.[3][14]

  • Induction: Oophorectomy involves the surgical removal of the ovaries, leading to estrogen deficiency and subsequent bone loss.[3]

  • Key Parameters to Measure: Bone mineral density (BMD), trabecular bone volume, bone formation and resorption markers (e.g., osteocalcin, CTX-I), and biomechanical properties of bones.[14]

II. Quantitative Data from Animal Studies

The following tables summarize key quantitative data from studies involving calcitriol and its metabolic pathway in animal models. While direct pharmacokinetic data for this compound is limited, information on its precursor, calcitriol, in relevant models is informative.

ParameterAnimal ModelValueReference
Serum Calcitriol Levels Cyp24a1 null mice2.5-fold higher during pregnancy compared to wild-type[6]
Cyp24a1 null fetuses3.5-fold increase compared to wild-type[7]
Calcitriol Clearance Half-life Cyp24a1 null mice96 hours[6]
Cyp24a1 heterozygous mice6-12 hours[6]
VDR Binding Affinity (IC50) Rat serum Vitamin D binding protein10 µM for this compound[5]
VDR-mediated Transcription (EC50) In vitro luciferase assay2.89 µM for this compound[4]
0.66 µM for this compound methyl ester[4]
Effect on Gene Expression Intestinal cells (in vitro)10 µM CTA upregulates CYP24A1 similar to 20 nM 1,25(OH)2D3[4]
Anti-inflammatory Effect Mouse macrophages (in vitro)20 µM CTA reduces iNOS and IL-1β transcription similar to 20 nM 1,25(OH)2D3[4]

Table 1: Summary of Quantitative Data on this compound and its Metabolic Pathway.

III. Experimental Protocols

Protocol for In Vivo Administration of this compound in Mice

This protocol describes the administration of this compound to mice to assess its in vivo effects.

Materials:

  • This compound

  • Vehicle solution (e.g., propylene glycol, ethanol, or saline, depending on solubility and experimental design)

  • Mice (e.g., C57BL/6, Cyp24a1-/-, or VDR-/-)

  • Gavage needles or syringes for injection (depending on the route of administration)

  • Metabolic cages for urine and feces collection (optional)

Procedure:

  • Dose Preparation: Prepare a stock solution of this compound in a suitable solvent. Further dilute the stock solution with the vehicle to the desired final concentration. The concentration should be calculated based on the desired dose and the average weight of the mice. Doses used for calcitriol in mice (e.g., 0.1 µg/kg) can serve as a starting point, but dose-response studies are recommended.[14]

  • Administration:

    • Oral Gavage: Administer the prepared this compound solution directly into the stomach using a gavage needle. This route is relevant for studying intestinal effects.

    • Intraperitoneal (IP) Injection: Inject the solution into the peritoneal cavity. This route allows for rapid systemic distribution.

    • Subcutaneous (SC) Injection: Inject the solution under the skin. This route provides a slower, more sustained release.

  • Frequency of Administration: The frequency will depend on the pharmacokinetic properties of this compound and the experimental goals. Daily administration is common for calcitriol studies.[14]

  • Monitoring: Monitor the animals daily for any signs of toxicity, such as weight loss, lethargy, or changes in behavior. For studies involving calcium metabolism, monitor serum calcium levels regularly.

  • Sample Collection: At the end of the study period, collect blood, tissues (kidney, intestine, bone, liver), urine, and feces for analysis.

Protocol for Quantification of this compound in Plasma/Serum by LC-MS/MS

This protocol provides a general framework for the sensitive and specific quantification of this compound using liquid chromatography-tandem mass spectrometry. This method is adapted from protocols for other vitamin D metabolites.[15][16][17][18][19]

Materials:

  • Plasma or serum samples

  • Internal standard (e.g., deuterated this compound, if available; otherwise, a structurally similar compound like d6-calcitriol can be considered)[15]

  • Solid-phase extraction (SPE) cartridges (e.g., Strata-X)[15]

  • Solvents: Methanol, acetonitrile, water, formic acid, isopropanol (all LC-MS grade)[15][17]

  • Derivatizing agent (e.g., 4-phenyl-1,2,4-triazoline-3,5-dione - PTAD or Amplifex)[16][18]

  • LC-MS/MS system (e.g., UPLC coupled to a triple quadrupole mass spectrometer)[15][17]

Procedure:

  • Sample Preparation: a. To 500 µL of plasma, add 25 µL of the internal standard solution.[15] b. Add 500 µL of 0.1% formic acid and vortex.[15] c. Centrifuge to precipitate proteins (e.g., 14,000 rpm for 5 min).[15]

  • Solid-Phase Extraction (SPE): a. Condition the SPE cartridge with methanol followed by water.[15] b. Load the supernatant from the sample preparation step onto the cartridge.[15] c. Wash the cartridge with water, followed by a low-concentration organic solvent wash (e.g., 20% acetonitrile in water).[15] d. Elute the analytes with a higher concentration of organic solvent (e.g., methanol or isopropanol/hexane mixture).[18]

  • Derivatization: a. Evaporate the eluate to dryness under a stream of nitrogen.[15] b. Reconstitute the dried residue in the derivatizing agent solution (e.g., PTAD in acetonitrile).[16] c. Incubate at room temperature to allow the reaction to complete.[16] d. Evaporate the derivatization solution to dryness.[15]

  • LC-MS/MS Analysis: a. Reconstitute the final dried residue in the mobile phase.[15] b. Inject an aliquot into the LC-MS/MS system. c. Chromatography: Use a C18 reverse-phase column with a gradient elution of water and methanol/acetonitrile containing a small amount of formic acid or ammonium trifluoroacetate.[15] d. Mass Spectrometry: Operate the mass spectrometer in positive electrospray ionization (ESI) mode. Monitor the specific precursor-to-product ion transitions for both this compound-PTAD derivative and the internal standard in Multiple Reaction Monitoring (MRM) mode.[17]

  • Quantification: Generate a standard curve using known concentrations of this compound and the internal standard. Calculate the concentration of this compound in the unknown samples based on the peak area ratios relative to the standard curve.

IV. Visualizations: Signaling Pathways and Workflows

Calcitroic_Acid_Signaling_Pathway cluster_synthesis Synthesis cluster_action Cellular Action cluster_excretion Excretion Calcitriol Calcitriol CYP24A1 CYP24A1 Calcitriol->CYP24A1 Calcitroic_Acid Calcitroic_Acid CYP24A1->Calcitroic_Acid Side-chain oxidation Bile Bile Calcitroic_Acid->Bile Excreted VDR Vitamin D Receptor (VDR) RXR RXR VDR_RXR VDR/RXR Heterodimer VDRE Vitamin D Response Element Gene_Expression Target Gene Expression (e.g., CYP24A1)

Experimental_Workflow cluster_animal_model Animal Model Selection cluster_experiment In Vivo Experiment cluster_analysis Analysis Model_Selection Select Animal Model (e.g., Cyp24a1-/- mouse) Treatment Administer this compound or Vehicle Model_Selection->Treatment Monitoring Monitor Animal Health and Serum Calcium Treatment->Monitoring Sample_Collection Collect Blood and Tissues Monitoring->Sample_Collection Extraction Sample Preparation (SPE & Derivatization) Sample_Collection->Extraction LCMS LC-MS/MS Quantification Extraction->LCMS Data_Analysis Data Analysis and Interpretation LCMS->Data_Analysis

References

Protocols for the Isolation and Quantification of Calcitroic Acid from Tissues

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide detailed protocols for the isolation, identification, and quantification of calcitroic acid from biological tissues. This compound is the terminal metabolite of the vitamin D endocrine system, and its accurate measurement in tissues such as the kidney, liver, and intestine is crucial for understanding vitamin D metabolism, pharmacokinetics, and the mechanisms of action of vitamin D analogs in drug development.

Introduction

This compound is the final product of the C24 oxidation pathway of 1α,25-dihydroxyvitamin D3 (calcitriol), the hormonally active form of vitamin D. This catabolic process, primarily mediated by the mitochondrial enzyme CYP24A1, is a key mechanism for regulating the intracellular levels of calcitriol and preventing vitamin D toxicity.[1] The isolation and quantification of this compound from tissues present analytical challenges due to its low endogenous concentrations and the presence of interfering substances.[2] The protocols outlined below describe modern techniques utilizing solid-phase extraction (SPE) and ultra-high-performance liquid chromatography-tandem mass spectrometry (UHPLC-MS/MS) for the sensitive and specific analysis of this compound.

Experimental Protocols

Tissue Homogenization and Extraction

This protocol describes the initial steps for preparing tissue samples for the extraction of this compound.

Materials:

  • Tissue sample (e.g., kidney, liver)

  • Phosphate-buffered saline (PBS), ice-cold

  • Homogenization buffer (e.g., 10 mM phosphate buffer)

  • Bead-based homogenizer

  • Centrifuge

Procedure:

  • Excise the tissue of interest and immediately place it in ice-cold PBS to wash away excess blood.

  • Blot the tissue dry and record its wet weight.

  • In a 2 mL microcentrifuge tube, add the weighed tissue sample and a volume of homogenization buffer (e.g., 500 µL).

  • Add homogenization beads to the tube.

  • Homogenize the tissue using a bead-based homogenizer until a uniform homogenate is achieved.

  • Centrifuge the homogenate at a high speed (e.g., 10,000 x g) for 10 minutes at 4°C to pellet cellular debris.

  • Carefully collect the supernatant for solid-phase extraction.

Solid-Phase Extraction (SPE) of this compound

This protocol utilizes a strong anion exchange (SAX) SPE cartridge to isolate acidic metabolites like this compound from the tissue homogenate.

Materials:

  • Strong Anion Exchange (SAX) SPE cartridge

  • Tissue homogenate supernatant

  • Conditioning solvent (e.g., Methanol)

  • Equilibration solvent (e.g., Water)

  • Wash solvent (e.g., 30% Methanol in water)

  • Elution solvent (e.g., 2% Formic acid in Methanol)

  • Nitrogen evaporator

Procedure:

  • Conditioning: Pass 1 mL of methanol through the SAX SPE cartridge.

  • Equilibration: Pass 1 mL of water through the cartridge. Do not allow the cartridge to dry.

  • Loading: Load the tissue homogenate supernatant onto the cartridge.

  • Washing: Pass 1 mL of 30% methanol through the cartridge to remove neutral and weakly bound impurities.

  • Elution: Elute the this compound from the cartridge with 1 mL of 2% formic acid in methanol into a clean collection tube.

  • Dry Down: Evaporate the eluate to dryness under a gentle stream of nitrogen.

  • Reconstitution: Reconstitute the dried extract in a suitable volume (e.g., 100 µL) of the initial mobile phase for UHPLC-MS/MS analysis.

UHPLC-MS/MS Quantification of this compound

This protocol outlines the parameters for the quantification of this compound using a UHPLC system coupled to a triple quadrupole mass spectrometer.

Instrumentation and Conditions:

  • UHPLC System: Waters Acquity UPLC or equivalent

  • Mass Spectrometer: Waters Xevo TQ-S triple quadrupole mass spectrometer or equivalent

  • Column: Waters Acquity UPLC BEH C18 (100mm × 2.1mm, 1.7µm) or equivalent

  • Mobile Phase A: 0.1% Formic acid in Water

  • Mobile Phase B: 0.1% Formic acid in Acetonitrile

  • Gradient:

    • 0-1 min: 2% B

    • 1-18 min: 2% to 65% B

    • 18-20 min: 65% to 100% B

    • 20-22 min: 100% B

    • 22-24 min: 100% to 2% B

    • 24-30 min: 2% B

  • Flow Rate: 0.3 mL/min

  • Injection Volume: 10 µL

  • Ionization Mode: Electrospray Ionization (ESI), Positive

  • Detection Mode: Multiple Reaction Monitoring (MRM)

MRM Transitions:

The following table provides hypothetical MRM transitions for this compound and its precursors. Actual values should be optimized for the specific instrument used.

CompoundPrecursor Ion (m/z)Product Ion (m/z)Cone Voltage (V)Collision Energy (eV)
This compoundValue to be determinedValue to be determined3020
1,23-dihydroxy-24,25,26,27-tetranorvitamin D3Value to be determinedValue to be determined3020
1,23,25-trihydroxy-24-oxovitamin D3Value to be determinedValue to be determined3020
1,25-dihydroxy-24-oxovitamin D3Value to be determinedValue to be determined3020
1,24,25-trihydroxyvitamin D3Value to be determinedValue to be determined3020

Data Presentation

Parameter25-hydroxyvitamin D31,25-dihydroxyvitamin D3
Linear Range 2.5 - 100 ng/mL5 - 200 pg/mL[3]
Lower Limit of Quantification (LLOQ) 2.5 ng/mL5 pg/mL[3]
Intra-assay Precision (%CV) < 10%< 15%[3]
Inter-assay Precision (%CV) < 10%< 15%[3]
Accuracy (% Bias) ± 10%± 15%[3]
Extraction Recovery > 85%~97%[4]
Matrix Effect MinimalMinimal[4]

Visualizations

Experimental Workflow for this compound Isolation

G tissue Tissue Sample (Kidney/Liver) homogenization Homogenization tissue->homogenization centrifugation Centrifugation homogenization->centrifugation supernatant Supernatant centrifugation->supernatant spe Solid-Phase Extraction (SAX) supernatant->spe elution Elution spe->elution drydown Evaporation elution->drydown reconstitution Reconstitution drydown->reconstitution analysis UHPLC-MS/MS Analysis reconstitution->analysis G Calcitriol 1α,25-Dihydroxyvitamin D3 (Calcitriol) Intermediate1 1α,24,25-Trihydroxyvitamin D3 Calcitriol->Intermediate1 CYP24A1 Intermediate2 1α,25-Dihydroxy-24-oxovitamin D3 Intermediate1->Intermediate2 CYP24A1 Intermediate3 1α,23,25-Trihydroxy-24-oxovitamin D3 Intermediate2->Intermediate3 CYP24A1 Intermediate4 1α,23-Dihydroxy-24,25,26,27-tetranorvitamin D3 Intermediate3->Intermediate4 CYP24A1 Calcitroic_Acid This compound Intermediate4->Calcitroic_Acid CYP24A1

References

Application Notes and Protocols for Metabolic Studies Using Radiolabeled Calcitroic Acid

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Calcitroic acid is a key terminal metabolite of the vitamin D endocrine system, resulting from the catabolism of 1α,25-dihydroxyvitamin D3 (calcitriol), the biologically active form of vitamin D.[1][2] Its formation, primarily mediated by the enzyme CYP24A1, represents a critical step in regulating the circulating levels of calcitriol and maintaining calcium homeostasis.[1] The use of radiolabeled this compound in metabolic studies provides a powerful tool to investigate the pharmacokinetics, tissue distribution, and excretion pathways of this important metabolite. This document provides detailed application notes and protocols for the use of radiolabeled this compound in both in vivo and in vitro metabolic studies.

Data Presentation

Table 1: Properties of Radiolabeled this compound Precursors
RadiolabelPrecursor CompoundSpecific ActivityApplicationReference
3H1α,25-dihydroxy-[26,27-3H]vitamin D3Not SpecifiedIn vivo metabolism studies in mice[3]
14C1α,25-dihydroxy-[14C]vitamin D3Not SpecifiedIn vivo metabolism studies in rats[4]
13CThis compoundNot SpecifiedMetabolic research[4]
Table 2: Quantitative Data from In Vivo Metabolic Studies
Animal ModelRadiotracer AdministeredDoseTime PointMajor Metabolites DetectedTissue DistributionReference
Wild-Type Mice1α,25-dihydroxy-[26,27-3H]vitamin D310 µCi3, 6, 12, 24 h1α,24(R),25-trihydroxy-[26,27-3H]vitamin D3, 1α,25(S),26-trihydroxy-[26,27-3H]vitamin D3, (23S,25R)-1α,25-dihydroxy-[3H]vitamin D3-26,23-lactoneSerum[3]
VDR-Ablated Mice1α,25-dihydroxy-[26,27-3H]vitamin D310 µCi24 hUnmetabolized 1α,25-dihydroxy-[26,27-3H]vitamin D3 (>50%)Serum[3]
Rats1α,25-dihydroxy-[14C]vitamin D3 and 1α,25-dihydroxy-[3H]vitamin D3Not Specified4 h3H-Calcitroic acidLiver, Intestine, Bile[4]

Signaling Pathways and Experimental Workflows

Vitamin D Metabolic Pathway

VitaminD_Metabolism 7-dehydrocholesterol 7-dehydrocholesterol Vitamin D3 Vitamin D3 7-dehydrocholesterol->Vitamin D3 UVB Light (Skin) 25-hydroxyvitamin D3 25-hydroxyvitamin D3 Vitamin D3->25-hydroxyvitamin D3 CYP2R1/CYP27A1 (Liver) 1,25-dihydroxyvitamin D3 (Calcitriol) 1,25-dihydroxyvitamin D3 (Calcitriol) 25-hydroxyvitamin D3->1,25-dihydroxyvitamin D3 (Calcitriol) CYP27B1 (Kidney) This compound This compound 1,25-dihydroxyvitamin D3 (Calcitriol)->this compound CYP24A1 Excretion Excretion This compound->Excretion Bile InVivo_Workflow cluster_synthesis Radiolabeling cluster_animal_study Animal Study cluster_analysis Sample Analysis Synthesis of Radiolabeled this compound Synthesis of Radiolabeled this compound Animal Acclimatization Animal Acclimatization Synthesis of Radiolabeled this compound->Animal Acclimatization Dose Administration (e.g., i.v., i.p.) Dose Administration (e.g., i.v., i.p.) Animal Acclimatization->Dose Administration (e.g., i.v., i.p.) Sample Collection (Blood, Tissues, Excreta) Sample Collection (Blood, Tissues, Excreta) Extraction of Metabolites Extraction of Metabolites Sample Collection (Blood, Tissues, Excreta)->Extraction of Metabolites HPLC Separation HPLC Separation Extraction of Metabolites->HPLC Separation Radioactivity Detection (Scintillation Counting) Radioactivity Detection (Scintillation Counting) HPLC Separation->Radioactivity Detection (Scintillation Counting) Metabolite Identification (LC-MS/MS) Metabolite Identification (LC-MS/MS) HPLC Separation->Metabolite Identification (LC-MS/MS) Dose Administration (e.g., i.p.) Dose Administration (e.g., i.p.) Dose Administration (e.g., i.p.)->Sample Collection (Blood, Tissues, Excreta)

References

Application Notes and Protocols for the Quantitative Analysis of Calcitroic Acid in Serum and Urine

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Calcitroic acid is a terminal metabolite of the biologically active form of vitamin D, 1α,25-dihydroxyvitamin D3 (calcitriol).[1] Its quantification in biological fluids such as serum and urine is crucial for understanding the pharmacokinetics of vitamin D and its analogs, as well as for investigating various physiological and pathological states related to vitamin D metabolism. These application notes provide detailed protocols for the quantitative analysis of this compound using liquid chromatography-tandem mass spectrometry (LC-MS/MS) and discuss the application of enzyme-linked immunosorbent assays (ELISA).

Metabolic Pathway of Calcitriol to this compound

Calcitriol undergoes a series of enzymatic reactions, primarily mediated by the enzyme 24-hydroxylase (CYP24A1), which leads to the formation of this compound. This water-soluble metabolite is then excreted in the bile and urine.[2] Understanding this pathway is essential for interpreting the quantitative data of this compound in the context of overall vitamin D metabolism.

Calcitriol_Metabolism Calcitriol 1α,25-Dihydroxyvitamin D3 (Calcitriol) Intermediates Stepwise Hydroxylation & Oxidation at C-24 Calcitriol->Intermediates CYP24A1 Calcitroic_Acid This compound Intermediates->Calcitroic_Acid Excretion Excretion (Bile and Urine) Calcitroic_Acid->Excretion

Caption: Metabolic conversion of calcitriol to this compound.

Quantitative Analysis by Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)

LC-MS/MS is the gold-standard for the quantification of small molecules like this compound in complex biological matrices due to its high sensitivity and specificity. While a universally standardized protocol for this compound is not widely published, the following methodology is based on established principles for related vitamin D metabolites, such as calcitriol and calcioic acid.[3][4]

Experimental Workflow

The general workflow for the LC-MS/MS analysis of this compound involves sample preparation, chromatographic separation, and mass spectrometric detection.

LCMS_Workflow cluster_prep Sample Preparation cluster_analysis LC-MS/MS Analysis cluster_data Data Processing Sample_Collection Serum/Urine Collection Internal_Standard Spiking with Internal Standard Sample_Collection->Internal_Standard Extraction Solid Phase Extraction (SPE) or Liquid-Liquid Extraction (LLE) Internal_Standard->Extraction Derivatization Derivatization (optional) Extraction->Derivatization Chromatography UPLC/HPLC Separation Derivatization->Chromatography Ionization Electrospray Ionization (ESI) Chromatography->Ionization Detection Tandem Mass Spectrometry (MS/MS) (MRM Mode) Ionization->Detection Quantification Quantification using Calibration Curve Detection->Quantification Data_Review Data Review and Reporting Quantification->Data_Review

Caption: General workflow for this compound analysis by LC-MS/MS.

Protocol for Serum Sample Preparation
  • Sample Collection and Storage: Collect whole blood in serum separator tubes. Allow to clot at room temperature for 30-60 minutes. Centrifuge at 1000-2000 x g for 15 minutes. Transfer the serum to a clean tube and store at -80°C until analysis.

  • Internal Standard Spiking: Thaw serum samples on ice. To 500 µL of serum, add a known amount of a suitable internal standard (e.g., deuterated this compound, if available, or a structurally similar deuterated vitamin D metabolite).

  • Protein Precipitation: Add 1 mL of ice-cold acetonitrile to the serum sample. Vortex vigorously for 1 minute to precipitate proteins.

  • Centrifugation: Centrifuge at 10,000 x g for 10 minutes at 4°C.

  • Solid Phase Extraction (SPE):

    • Condition an SPE cartridge (e.g., a mixed-mode or reverse-phase sorbent) with methanol followed by water.

    • Load the supernatant from the previous step onto the conditioned cartridge.

    • Wash the cartridge with a weak organic solvent (e.g., 10% methanol in water) to remove polar interferences.

    • Elute the this compound and internal standard with an appropriate organic solvent (e.g., methanol or acetonitrile).

  • Evaporation and Reconstitution: Evaporate the eluate to dryness under a gentle stream of nitrogen. Reconstitute the residue in a small volume (e.g., 100 µL) of the initial mobile phase.

Protocol for Urine Sample Preparation
  • Sample Collection and Storage: Collect a 24-hour or spot urine sample in a sterile container. To prevent degradation, keep the collection container on ice or refrigerated during the collection period. Centrifuge the urine at 2000 x g for 10 minutes to remove particulate matter. Store the supernatant at -80°C.

  • Enzymatic Deconjugation (if necessary): this compound may be present in urine as a glucuronide conjugate. To quantify total this compound, an enzymatic hydrolysis step using β-glucuronidase may be required.

  • Internal Standard Spiking and Extraction: Follow the same steps for internal standard spiking and SPE as described for serum samples.

LC-MS/MS Parameters (Suggested Starting Conditions)
  • Liquid Chromatography:

    • Column: A C18 reversed-phase column (e.g., 2.1 x 100 mm, 1.8 µm) is a suitable starting point.

    • Mobile Phase A: 0.1% formic acid in water.

    • Mobile Phase B: 0.1% formic acid in methanol or acetonitrile.

    • Gradient: A linear gradient from a low to a high percentage of mobile phase B over several minutes.

    • Flow Rate: 0.2-0.4 mL/min.

    • Column Temperature: 40-50°C.

  • Mass Spectrometry:

    • Ionization Mode: Electrospray Ionization (ESI) in positive or negative ion mode. The carboxylic acid moiety of this compound suggests negative ion mode might be more sensitive.

    • Detection Mode: Multiple Reaction Monitoring (MRM).

    • MRM Transitions: These need to be empirically determined by infusing a pure standard of this compound. Based on related compounds, potential precursor ions ([M-H]-) and product ions can be predicted. For calcioic acid, a related metabolite, an MRM transition of m/z 704→468 has been reported after derivatization.[3]

    • Optimization: Optimize cone voltage and collision energy for each transition to maximize signal intensity.

Quantitative Data

Currently, there is a lack of established reference ranges for this compound in healthy human serum and urine in the scientific literature. One study in mice reported a serum concentration of 30 pg/mL in animals treated with 24,25-(OH)2D3.[3] Researchers will need to establish their own reference intervals based on their study population.

AnalyteMatrixPopulationConcentration RangeCitation
Calcioic AcidSerumMice (treated)30 pg/mL[3]
CalcitriolSerumHealthy Adults29-83.6 ng/L[5]

Immunoassay (ELISA) for this compound Quantification

Commercially available ELISA kits may offer a higher-throughput alternative to LC-MS/MS, though they may have limitations in terms of specificity and sensitivity.

General ELISA Protocol (Competitive Assay)
  • Sample/Standard Addition: Add standards, controls, and samples to the wells of a microplate pre-coated with an antibody specific to this compound.

  • Competitive Binding: Add a fixed amount of enzyme-labeled this compound (conjugate) to each well. During incubation, the unlabeled this compound in the samples and the enzyme-labeled this compound compete for binding to the antibody.

  • Washing: Wash the plate to remove unbound components.

  • Substrate Addition: Add a chromogenic substrate that will be converted by the enzyme on the conjugate, resulting in a color change.

  • Stopping the Reaction: Stop the reaction by adding a stop solution.

  • Measurement: Read the absorbance of each well using a microplate reader. The intensity of the color is inversely proportional to the concentration of this compound in the sample.

Validation of ELISA Kits

Before implementation, it is critical to validate the performance of any commercial ELISA kit. Key validation parameters include:

  • Specificity/Cross-reactivity: Test for cross-reactivity with other vitamin D metabolites (e.g., calcitriol, 25-hydroxyvitamin D, 24,25-dihydroxyvitamin D) to ensure the assay is specific for this compound.

  • Sensitivity (Limit of Detection and Quantification): Determine the lowest concentration of this compound that can be reliably measured.

  • Accuracy (Recovery): Assess the agreement between the measured concentration and a known spiked concentration in the matrix.

  • Precision (Intra- and Inter-assay Variability): Evaluate the reproducibility of the assay.

  • Linearity of Dilution: Ensure that diluted samples give results that are proportional to the dilution factor.

Currently, detailed, independent validation data for commercially available this compound-specific ELISA kits is limited in the peer-reviewed literature. Users should request this information from the manufacturer or perform their own validation studies. General information on calcitriol ELISA kits can be found, which can provide a basis for understanding the principles and expected performance.[6][7][8][9][10]

Conclusion

The quantitative analysis of this compound in serum and urine is a developing area of research. LC-MS/MS offers the most sensitive and specific method, and the protocols outlined here provide a strong foundation for method development. While ELISA presents a higher-throughput option, careful validation is paramount. The continued investigation into this compound levels will undoubtedly contribute to a more comprehensive understanding of vitamin D metabolism and its role in health and disease.

References

Application Notes and Protocols for Cell-Based Assays to Measure VDR Activation by Calcitroic Acid

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide detailed protocols for quantifying the activation of the Vitamin D Receptor (VDR) by calcitroic acid, a key metabolite of Vitamin D. The following cell-based assays are described: a Luciferase Reporter Gene Assay, a Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET) Co-activator Recruitment Assay, and a Target Gene (CYP24A1) Expression Analysis.

This compound is an endogenous agonist of the Vitamin D Receptor (VDR), a nuclear receptor that plays a crucial role in calcium homeostasis, cell proliferation, and differentiation. Accurate measurement of VDR activation by compounds like this compound is essential for understanding its physiological functions and for the development of novel therapeutics targeting the VDR signaling pathway.

Quantitative Data Summary

The following table summarizes the quantitative data for VDR activation by this compound and a positive control, 1,25-dihydroxyvitamin D3 (1,25(OH)₂D₃).

CompoundAssay TypeCell LineParameterValueReference
This compoundVDR-mediated transcriptionNot specifiedEC₅₀2.89 μM
This compound Methyl EsterVDR-mediated transcriptionNot specifiedEC₅₀0.66 μM
This compoundCYP24A1 mRNA inductionDU145 prostate cancer cellsFold Induction9-fold at 7.5 μM
1,25(OH)₂D₃CYP24A1 mRNA inductionDU145 prostate cancer cellsFold Induction110-fold at 20 nM
This compoundSRC-1 Co-activator Recruitment (Two-hybrid assay)Not specifiedEC₅₀870 nM
1,25(OH)₂D₃VDR-mediated transcription (CYP24A1-Luc)HEK293T cellsAC₅₀0.65 nM

VDR Signaling Pathway

The binding of a ligand, such as this compound, to the VDR initiates a conformational change in the receptor, leading to the recruitment of co-activator proteins. This complex then binds to Vitamin D Response Elements (VDREs) in the promoter regions of target genes, modulating their transcription.

Luciferase_Assay_Workflow cluster_workflow Luciferase Reporter Assay Workflow A 1. Seed cells into a 96-well plate B 2. Transfect cells with VDR expression and CYP24A1-luciferase reporter plasmids A->B C 3. Incubate for 24 hours B->C D 4. Treat cells with this compound (and controls) C->D E 5. Incubate for 18-24 hours D->E F 6. Lyse cells and add luciferase substrate E->F G 7. Measure luminescence F->G TRFRET_Assay_Workflow cluster_workflow TR-FRET Co-activator Recruitment Assay Workflow A 1. Add GST-VDR-LBD, this compound, and controls to a 384-well plate B 2. Add Terbium-labeled anti-GST antibody and Fluorescein-labeled co-activator peptide A->B C 3. Incubate at room temperature B->C D 4. Measure TR-FRET signal C->D RTqPCR_Workflow cluster_workflow RT-qPCR Workflow for Target Gene Expression A 1. Seed cells in a 6-well plate B 2. Treat cells with this compound (and controls) A->B C 3. Incubate for 18 hours B->C D 4. Isolate total RNA C->D E 5. Synthesize cDNA D->E F 6. Perform qPCR with primers for CYP24A1 and a housekeeping gene E->F G 7. Analyze relative gene expression F->G

Unlocking Gene Expression: Methodologies for Studying Calcitroic Acid's Genomic Effects

Author: BenchChem Technical Support Team. Date: November 2025

Application Notes and Protocols for Researchers, Scientists, and Drug Development Professionals

Introduction

Calcitroic acid, a terminal metabolite of vitamin D, has long been considered biologically inert. However, emerging evidence suggests its potential role in regulating gene expression, making it a molecule of interest for researchers in various fields, including endocrinology, molecular biology, and drug development. This document provides detailed application notes and experimental protocols for investigating the effects of this compound on gene expression. The methodologies outlined here are designed to equip researchers with the necessary tools to explore the genomic functions of this intriguing vitamin D metabolite.

Signaling Pathway of this compound

This compound, similar to other vitamin D metabolites, is thought to exert its genomic effects primarily through the Vitamin D Receptor (VDR), a member of the nuclear receptor superfamily.[1][2][3] The canonical signaling pathway involves the following key steps:

  • Ligand Binding: this compound enters the target cell and binds to the VDR in the cytoplasm.

  • Heterodimerization: Upon ligand binding, the VDR undergoes a conformational change and forms a heterodimer with the Retinoid X Receptor (RXR).[4][5]

  • Nuclear Translocation: The VDR-RXR heterodimer translocates into the nucleus.

  • DNA Binding: Within the nucleus, the complex binds to specific DNA sequences known as Vitamin D Response Elements (VDREs) located in the promoter regions of target genes.[5]

  • Recruitment of Co-regulators: The DNA-bound heterodimer recruits a complex of co-activator or co-repressor proteins. Co-activators, such as the Steroid Receptor Coactivator (SRC) family and the DRIP/mediator complex, facilitate gene transcription. Conversely, co-repressors, like the Nuclear Receptor Corepressor (NCoR) and Silencing Mediator for Retinoid and Thyroid-Hormone Receptors (SMRT), inhibit transcription.[1][5][6][7]

  • Transcriptional Regulation: The assembly of this transcriptional machinery ultimately leads to the activation or repression of target gene expression, resulting in a physiological response.

This compound Signaling Pathway cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus This compound This compound VDR VDR This compound->VDR Binds VDR_RXR VDR-RXR Heterodimer VDR->VDR_RXR RXR RXR RXR->VDR_RXR VDR_RXR_n VDR-RXR VDR_RXR->VDR_RXR_n Translocation VDRE VDRE VDR_RXR_n->VDRE Binds Coactivators Co-activators (e.g., SRC, DRIP) VDRE->Coactivators Corepressors Co-repressors (e.g., NCoR, SMRT) VDRE->Corepressors Gene_Transcription Gene Transcription (Activation/Repression) Coactivators->Gene_Transcription Promotes Corepressors->Gene_Transcription Inhibits

Caption: this compound Signaling Pathway.

Key Experimental Techniques

Several powerful molecular biology techniques can be employed to elucidate the effects of this compound on gene expression. These include methods to quantify gene expression changes and to identify the direct genomic targets of the VDR.

Quantitative Real-Time PCR (qPCR)

Application: qPCR is a highly sensitive and specific method for measuring the expression levels of individual genes. It is an ideal technique for validating findings from high-throughput screens or for analyzing the expression of a small number of target genes of interest.

Data Presentation:

GeneTreatmentConcentrationFold Change (vs. Control)Cell TypeReference
CYP24A1This compound10 µM~100Caco-2[8]
iNOSThis compound5 µMReductionRAW264.7[8]
iNOSThis compound20 µMReductionRAW264.7[8]
IL-1βThis compound5 µMReductionRAW264.7[8]
IL-1βThis compound20 µMReductionRAW264.7[8]
CYP24A1Calcitriol20 nMStrong InductionCaco-2[8]
VDRCalcitriolVariousUpregulationHEKn[9]
DEFB4ACalcitriolVariousUpregulationHEKn[9]
CAMPCalcitriolVariousUpregulationHEKn[9]

Experimental Protocol: Two-Step SYBR Green qPCR

qPCR Experimental Workflow cluster_rna_prep 1. RNA Preparation cluster_cdna_synthesis 2. cDNA Synthesis cluster_qpcr 3. qPCR Amplification cluster_analysis 4. Data Analysis Cell_Culture Cell Culture + This compound Treatment RNA_Extraction Total RNA Extraction Cell_Culture->RNA_Extraction RNA_QC RNA Quality Control (e.g., NanoDrop, Bioanalyzer) RNA_Extraction->RNA_QC Reverse_Transcription Reverse Transcription (RNA -> cDNA) RNA_QC->Reverse_Transcription qPCR_Reaction_Setup qPCR Reaction Setup (cDNA, Primers, SYBR Green) Reverse_Transcription->qPCR_Reaction_Setup Real_Time_PCR Real-Time PCR Amplification & Fluorescence Detection qPCR_Reaction_Setup->Real_Time_PCR Ct_Value_Determination Ct Value Determination Real_Time_PCR->Ct_Value_Determination Relative_Quantification Relative Quantification (e.g., 2^-ΔΔCt method) Ct_Value_Determination->Relative_Quantification

Caption: qPCR Experimental Workflow.
  • RNA Isolation and Quality Control:

    • Culture cells of interest and treat with this compound or vehicle control for the desired time.

    • Harvest cells and isolate total RNA using a commercially available kit (e.g., RNeasy Kit, Qiagen) or a TRIzol-based method.

    • Assess RNA quantity and purity using a spectrophotometer (e.g., NanoDrop). An A260/A280 ratio of ~2.0 is desirable.

    • Evaluate RNA integrity using gel electrophoresis or a microfluidics-based system (e.g., Agilent Bioanalyzer).

  • Reverse Transcription (cDNA Synthesis):

    • Synthesize first-strand cDNA from 1-2 µg of total RNA using a reverse transcription kit with oligo(dT) or random primers.

  • qPCR Reaction Setup:

    • Prepare a master mix containing SYBR Green qPCR master mix, forward and reverse primers for the gene of interest and a reference gene (e.g., GAPDH, ACTB), and nuclease-free water.

    • Add diluted cDNA to the master mix in a qPCR plate. Include no-template controls (NTC) to check for contamination.

  • Real-Time PCR Amplification:

    • Perform the qPCR reaction in a real-time PCR instrument. A typical cycling protocol includes an initial denaturation step, followed by 40 cycles of denaturation, annealing, and extension.

  • Data Analysis:

    • Determine the cycle threshold (Ct) values for each sample.

    • Calculate the relative gene expression using the 2-ΔΔCt method, normalizing the expression of the target gene to the reference gene.

Chromatin Immunoprecipitation Sequencing (ChIP-seq)

Application: ChIP-seq is a powerful technique to identify the genome-wide binding sites of a specific protein, in this case, the Vitamin D Receptor (VDR). This method allows for the unbiased discovery of direct gene targets of this compound-activated VDR.

Data Presentation: Note: Specific quantitative data for this compound ChIP-seq is not yet widely available. The table below presents data for calcitriol, a potent VDR ligand, to illustrate the type of data generated.

Protein TargetTreatmentNumber of Binding SitesAssociated GenesCell TypeReference
VDRCalcitriol2776IRF8, PTPN2, etc.Lymphoblastoid Cells[10]
VDRCalcitriol12,719Cyp24a1, S100g, etc.Mouse SI Crypt[11]
VDRCalcitriol18,083Trpv6, Slc30a10, etc.Mouse SI Villus[11]
VDRCalcitriol22,888-Mouse Colon[11]

Experimental Protocol: ChIP-seq

ChIP-seq Experimental Workflow cluster_chip 1. Chromatin Immunoprecipitation cluster_library_prep 2. Library Preparation cluster_sequencing 3. Sequencing cluster_analysis 4. Data Analysis Crosslinking Cross-linking (Formaldehyde) Cell_Lysis Cell Lysis & Chromatin Shearing (Sonication or Enzymatic) Crosslinking->Cell_Lysis Immunoprecipitation Immunoprecipitation (VDR Antibody) Cell_Lysis->Immunoprecipitation Reverse_Crosslinking Reverse Cross-linking & DNA Purification Immunoprecipitation->Reverse_Crosslinking End_Repair End Repair & A-tailing Reverse_Crosslinking->End_Repair Adapter_Ligation Adapter Ligation End_Repair->Adapter_Ligation PCR_Amplification PCR Amplification Adapter_Ligation->PCR_Amplification Sequencing Next-Generation Sequencing PCR_Amplification->Sequencing Read_Alignment Read Alignment Sequencing->Read_Alignment Peak_Calling Peak Calling Read_Alignment->Peak_Calling Motif_Analysis Motif Analysis Peak_Calling->Motif_Analysis

Caption: ChIP-seq Experimental Workflow.
  • Cross-linking and Chromatin Preparation:

    • Treat cells with formaldehyde to cross-link proteins to DNA.

    • Lyse the cells and shear the chromatin into fragments of 200-600 bp using sonication or enzymatic digestion.

  • Immunoprecipitation:

    • Incubate the sheared chromatin with an antibody specific to VDR.

    • Use protein A/G beads to pull down the antibody-protein-DNA complexes.

    • Wash the beads to remove non-specifically bound chromatin.

  • Reverse Cross-linking and DNA Purification:

    • Elute the protein-DNA complexes from the beads and reverse the cross-links by heating.

    • Treat with RNase A and Proteinase K to remove RNA and protein.

    • Purify the DNA using phenol-chloroform extraction or a commercial kit.

  • Library Preparation and Sequencing:

    • Prepare a sequencing library from the purified DNA, which includes end-repair, A-tailing, adapter ligation, and PCR amplification.

    • Sequence the library on a next-generation sequencing platform.

  • Data Analysis:

    • Align the sequencing reads to a reference genome.

    • Use peak-calling algorithms to identify regions of the genome with significant enrichment of VDR binding.

    • Perform motif analysis to identify the VDR binding motif within the called peaks.

    • Annotate peaks to nearby genes to identify potential direct targets of VDR.

RNA Sequencing (RNA-seq) and Microarray Analysis

Application: RNA-seq and microarrays are high-throughput methods used to obtain a global profile of gene expression changes in response to this compound treatment. These techniques can identify novel genes and pathways regulated by this metabolite.

Data Presentation: Note: As comprehensive RNA-seq or microarray data for this compound is limited, the table below shows representative data for calcitriol to illustrate the output of such experiments.

GeneLog2 Fold Change (Calcitriol vs. Control)p-valueCell TypeReference
Upregulated Genes
CYP24A1> 4.0< 0.001Various[10][11]
CAMP> 2.0< 0.01HEKn[9]
TRPV6> 3.0< 0.001Mouse SI Villus[11]
Downregulated Genes
Gene X< -2.0< 0.01--
Gene Y< -1.5< 0.05--

Experimental Protocol: RNA-seq

RNA-seq Experimental Workflow cluster_rna_prep 1. RNA Preparation cluster_library_prep 2. Library Preparation cluster_sequencing 3. Sequencing cluster_analysis 4. Data Analysis RNA_Extraction Total RNA Extraction RNA_QC RNA Quality Control RNA_Extraction->RNA_QC mRNA_Enrichment mRNA Enrichment (Poly-A Selection) RNA_QC->mRNA_Enrichment RNA_Fragmentation RNA Fragmentation mRNA_Enrichment->RNA_Fragmentation cDNA_Synthesis cDNA Synthesis RNA_Fragmentation->cDNA_Synthesis Adapter_Ligation Adapter Ligation cDNA_Synthesis->Adapter_Ligation PCR_Amplification PCR Amplification Adapter_Ligation->PCR_Amplification Sequencing Next-Generation Sequencing PCR_Amplification->Sequencing Read_Alignment Read Alignment Sequencing->Read_Alignment Gene_Quantification Gene Quantification Read_Alignment->Gene_Quantification Differential_Expression Differential Expression Analysis Gene_Quantification->Differential_Expression

Caption: RNA-seq Experimental Workflow.
  • RNA Isolation and mRNA Enrichment:

    • Isolate total RNA as described for qPCR.

    • Enrich for messenger RNA (mRNA) using oligo(dT) beads that bind to the poly-A tails of mRNA molecules.

  • Library Preparation:

    • Fragment the enriched mRNA into smaller pieces.

    • Synthesize first and second-strand cDNA.

    • Perform end-repair, A-tailing, and ligate sequencing adapters.

    • Amplify the library via PCR.

  • Sequencing:

    • Sequence the prepared library on a next-generation sequencing platform.

  • Data Analysis:

    • Perform quality control on the raw sequencing reads.

    • Align the reads to a reference genome or transcriptome.

    • Quantify the expression level of each gene.

    • Perform differential gene expression analysis to identify genes that are significantly up- or down-regulated by this compound treatment.

    • Conduct downstream analyses such as pathway and gene ontology enrichment analysis.

Conclusion

The study of this compound's effect on gene expression is a promising area of research with the potential to uncover novel biological functions and therapeutic targets. The techniques and protocols outlined in this document provide a comprehensive framework for researchers to investigate the genomic actions of this vitamin D metabolite. By combining quantitative gene expression analysis with genome-wide mapping of VDR binding sites and transcriptomic profiling, scientists can gain a deeper understanding of the molecular mechanisms underlying the biological effects of this compound.

References

Application Notes and Protocols: Calcitroic Acid in Vitamin D Research

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Calcitroic acid is a major terminal metabolite of the active form of vitamin D, 1α,25-dihydroxyvitamin D3 (calcitriol).[1][2] Historically considered an inactive waste product, recent research has revealed that this compound possesses biological activity, primarily through its interaction with the Vitamin D Receptor (VDR).[3][4][5] Although its affinity for the VDR is lower than that of calcitriol, its presence at potentially high concentrations in certain tissues suggests a physiological role.[3] These notes provide a comprehensive overview of the application of this compound in vitamin D research, including its biological activities, quantitative data, and detailed experimental protocols.

Biological Activity and Applications

This compound is formed from calcitriol through a series of oxidation reactions catalyzed by the enzyme CYP24A1.[1][2][6] It functions as a weak agonist for the Vitamin D Receptor (VDR).[5] Upon binding to the VDR, it can initiate the transcription of target genes, such as CYP24A1, creating a negative feedback loop to regulate calcitriol levels.[3][4]

Key Applications in Research:

  • Studying Vitamin D Metabolism: As a terminal metabolite, this compound is a crucial biomarker for investigating the catabolism of vitamin D.

  • Investigating VDR Signaling: Its activity as a weak VDR agonist makes it a useful tool for probing the nuances of VDR activation and gene regulation.

  • Drug Development: Understanding the biological effects of this compound can inform the development of novel vitamin D analogs with modified metabolic profiles and therapeutic activities.

  • Toxicology Studies: Evaluating the effects of high concentrations of this compound is important for understanding potential vitamin D toxicity.[3]

Data Presentation

Table 1: In Vitro Biological Activity of this compound
ParameterValueAssay SystemReference
VDR Binding Affinity (IC50)
This compound6.8 µMChick intestinal VDR with 3H-1,25(OH)2D3[3][4]
This compound Methyl Ester2.6 µMChick intestinal VDR with 3H-1,25(OH)2D3[3][4]
Vitamin D Binding Protein Affinity (IC50)
This compound10 µMRat serum VDBP with 3H-25(OH)D3[3][4]
VDR-Mediated Transcription (EC50)
This compound2.89 µMHEK293 cells with VDR and CYP24A1-luciferase reporter[3]
This compound Methyl Ester0.66 µMHEK293 cells with VDR and CYP24A1-luciferase reporter[3]
VDR-Coregulator Interaction (EC50)
This compound870 nMTwo-hybrid assay with VDR and SRC1[3][4]
Table 2: Effect of this compound on Gene Expression
Cell LineGeneTreatment ConcentrationFold InductionReference
DU145 (Prostate Cancer)CYP24A17.5 µM9-fold[3]
HaCaT (Keratinocytes)CYP24A120 nMNo induction[4]
Intestinal CellsCYP24A110 µMSimilar to 20 nM 1,25(OH)2D3[3]

Experimental Protocols

Protocol 1: VDR-Mediated Transcriptional Activity Assay (Luciferase Reporter)

This protocol is for determining the ability of this compound to activate the Vitamin D Receptor and induce the expression of a reporter gene.

Materials:

  • HEK293 cells

  • DMEM/High Glucose medium supplemented with 10% FBS, non-essential amino acids, HEPES, penicillin, and streptomycin

  • VDR-CMV expression plasmid

  • CYP24A1 promoter-luciferase reporter plasmid

  • Lipofectamine™ LTX and PLUS™ Reagent

  • Opti-MEM™ I Reduced Serum Medium

  • This compound

  • 1,25(OH)2D3 (positive control)

  • DMSO (vehicle control)

  • Dual-Glo® Luciferase Assay System

  • 96-well cell culture plates

  • Luminometer

Procedure:

  • Cell Seeding: Seed HEK293 cells in 96-well plates at a density that will result in 70-80% confluency at the time of transfection.

  • Transfection: a. In a sterile tube, combine 0.78 µg of VDR-CMV plasmid and 7.9 µg of the CYP24A1-luciferase reporter gene with Opti-MEM™. b. In a separate tube, dilute Lipofectamine™ LTX and PLUS™ reagent in Opti-MEM™ according to the manufacturer's instructions. c. Combine the DNA and lipid solutions, incubate for 30 minutes at room temperature to allow complex formation. d. Add the transfection complex to the cells.

  • Treatment: a. After 24 hours of transfection, replace the medium with fresh Opti-MEM™ containing various concentrations of this compound, 1,25(OH)2D3, or DMSO. b. Incubate the cells for 18-24 hours.

  • Luciferase Assay: a. Equilibrate the plate to room temperature. b. Add the Dual-Glo® Luciferase Reagent to each well according to the manufacturer's protocol. c. Measure the firefly luciferase activity using a luminometer. d. Add the Dual-Glo® Stop & Glo® Reagent to each well to quench the firefly luciferase reaction and activate the Renilla luciferase reaction (if using a co-reporter for normalization). e. Measure the Renilla luciferase activity.

  • Data Analysis: Normalize the firefly luciferase activity to the Renilla luciferase activity (if applicable). Plot the fold induction relative to the vehicle control.

Protocol 2: Mammalian Two-Hybrid Assay for VDR-Coregulator Interaction

This protocol assesses the ability of this compound to promote the interaction between the VDR and a coactivator protein.

Materials:

  • CHO-K1 cells

  • Appropriate cell culture medium

  • pCMV-BD-VDR-LBD (bait plasmid)

  • pCMV-AD-SRC1 (prey plasmid)

  • pFR-Luc (luciferase reporter plasmid)

  • pRL-TK (Renilla luciferase control plasmid)

  • Transfection reagent

  • This compound

  • 1,25(OH)2D3 (positive control)

  • DMSO (vehicle control)

  • Dual-Luciferase® Reporter Assay System

  • 24-well cell culture plates

  • Luminometer

Procedure:

  • Cell Seeding: Seed CHO-K1 cells in 24-well plates.

  • Co-transfection: Co-transfect the cells with the bait, prey, reporter, and control plasmids using a suitable transfection reagent.

  • Treatment: After 24 hours, treat the cells with this compound, 1,25(OH)2D3, or DMSO for another 24 hours.

  • Cell Lysis: Wash the cells with PBS and lyse them using the passive lysis buffer from the assay kit.

  • Luciferase Assay: a. Transfer the cell lysate to a 96-well luminometer plate. b. Add the Luciferase Assay Reagent II and measure the firefly luciferase activity. c. Add the Stop & Glo® Reagent and measure the Renilla luciferase activity.

  • Data Analysis: Normalize the firefly luciferase activity to the Renilla luciferase activity and express the results as fold induction over the vehicle control.

Protocol 3: Analysis of CYP24A1 Gene Expression by Real-Time RT-PCR

This protocol measures the effect of this compound on the mRNA levels of the VDR target gene, CYP24A1.

Materials:

  • Human intestinal cells (e.g., Caco-2) or other target cell line

  • Appropriate cell culture medium

  • This compound

  • 1,25(OH)2D3 (positive control)

  • DMSO (vehicle control)

  • RNA extraction kit

  • qScript™ One-Step SYBR® Green RT-qPCR Kit

  • Primers for CYP24A1 and a housekeeping gene (e.g., GAPDH)

  • Real-time PCR instrument

Procedure:

  • Cell Treatment: Plate the cells and treat them with different concentrations of this compound, 1,25(OH)2D3, or DMSO for a specified time (e.g., 24 hours).

  • RNA Isolation: Isolate total RNA from the cells using a commercial RNA extraction kit.

  • Real-Time RT-PCR: a. Set up the RT-qPCR reactions using the one-step SYBR® Green kit, including the isolated RNA, primers for CYP24A1 or the housekeeping gene. b. Run the reactions on a real-time PCR instrument with appropriate cycling conditions.

  • Data Analysis: Calculate the fold change in CYP24A1 expression using the 2-ΔΔCt method, normalizing to the housekeeping gene and relative to the vehicle-treated control.

Protocol 4: UHPLC-MS/MS Analysis of this compound

This protocol outlines a general method for the quantification of this compound in biological samples.

Materials:

  • Biological sample (e.g., cell lysate, plasma)

  • Internal standard (e.g., deuterated this compound)

  • Protein precipitation solvent (e.g., methanol)

  • Solid-phase extraction (SPE) cartridges (e.g., strong anion exchange)

  • UHPLC system coupled to a tandem mass spectrometer

  • C18 reversed-phase column

  • Mobile phases (e.g., water and methanol with 0.1% formic acid)

Procedure:

  • Sample Preparation: a. Spike the sample with the internal standard. b. Precipitate proteins with a cold solvent. c. Centrifuge to pellet the precipitate and collect the supernatant. d. Perform SPE for sample cleanup and concentration. Elute this compound from the SPE cartridge. e. Evaporate the eluate to dryness and reconstitute in the initial mobile phase.

  • UHPLC-MS/MS Analysis: a. Inject the prepared sample onto the UHPLC system. b. Separate the analytes using a gradient elution on the C18 column. c. Detect and quantify this compound and the internal standard using the mass spectrometer in multiple reaction monitoring (MRM) mode.

  • Data Analysis: Construct a calibration curve using standards of known concentrations and determine the concentration of this compound in the samples by comparing the peak area ratio of the analyte to the internal standard.

Mandatory Visualization

Vitamin_D_Metabolism cluster_skin Skin (UVB) 7-Dehydrocholesterol 7-Dehydrocholesterol Vitamin_D3 Vitamin D3 (Cholecalciferol) 7-Dehydrocholesterol->Vitamin_D3 25_OH_D3 25-hydroxyvitamin D3 (Calcifediol) Vitamin_D3->25_OH_D3 1_25_OH2_D3 1α,25-dihydroxyvitamin D3 (Calcitriol) 25_OH_D3->1_25_OH2_D3 CYP27B1 (1α-hydroxylase) Intermediates Side-chain Oxidation Intermediates 1_25_OH2_D3->Intermediates CYP24A1 (24-hydroxylase) Calcitroic_Acid This compound (Inactive Metabolite) Intermediates->Calcitroic_Acid

Caption: Vitamin D metabolic pathway to this compound.

VDR_Signaling_Pathway cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Calcitroic_Acid_cyto This compound VDR_cyto VDR Calcitroic_Acid_cyto->VDR_cyto Binds Calcitroic_Acid_nuc This compound VDR_nuc VDR VDR_cyto->VDR_nuc Translocation VDR_RXR_Complex VDR-RXR Heterodimer Calcitroic_Acid_nuc->VDR_RXR_Complex Activates VDR_nuc->VDR_RXR_Complex Heterodimerizes with RXR RXR RXR->VDR_RXR_Complex VDRE Vitamin D Response Element (VDRE) VDR_RXR_Complex->VDRE Binds to Gene_Transcription Target Gene Transcription (e.g., CYP24A1) VDRE->Gene_Transcription Initiates Coactivators Coactivators Coactivators->VDR_RXR_Complex Recruited

Caption: VDR signaling pathway activated by this compound.

Experimental_Workflow_Luciferase_Assay A Seed HEK293 cells in 96-well plate B Co-transfect with VDR and CYP24A1-luciferase plasmids A->B C Incubate for 24 hours B->C D Treat with this compound, Controls (Calcitriol, DMSO) C->D E Incubate for 18-24 hours D->E F Add Dual-Glo Reagent E->F G Measure Luminescence F->G H Data Analysis: Fold Induction vs. Control G->H

Caption: Workflow for VDR luciferase reporter assay.

References

Application Notes and Protocols for the Quantification of Calcitroic Acid as a Standard in Mass Spectrometry

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive guide for the use of calcitroic acid as a standard in mass spectrometry for quantitative analysis. The following protocols and data are intended to assist researchers in developing and validating their own methods for the determination of this compound in biological matrices.

Introduction

This compound is the terminal metabolite of the vitamin D catabolic pathway and serves as a key biomarker for vitamin D metabolism and regulation.[1][2] Accurate quantification of this compound is crucial for understanding the pharmacokinetics of vitamin D analogs and for studying diseases related to vitamin D deficiency or excess. Liquid chromatography-tandem mass spectrometry (LC-MS/MS) is the preferred method for the sensitive and specific quantification of this compound due to its high selectivity and accuracy.[3][4] This document outlines a detailed protocol for the analysis of this compound using LC-MS/MS with a deuterated internal standard.

Vitamin D Metabolic Pathway

The following diagram illustrates the metabolic pathway from Vitamin D3 to the formation of this compound. This pathway is primarily regulated by the enzyme CYP24A1.

VitaminD_Metabolism 7-dehydrocholesterol 7-dehydrocholesterol Vitamin D3 Vitamin D3 7-dehydrocholesterol->Vitamin D3 UVB Light (Skin) 25-hydroxyvitamin D3 25(OH)D3 Vitamin D3->25-hydroxyvitamin D3 CYP27A1 (Liver) 1,25-dihydroxyvitamin D3 1,25(OH)2D3 (Calcitriol) 25-hydroxyvitamin D3->1,25-dihydroxyvitamin D3 CYP27B1 (Kidney) This compound This compound 1,25-dihydroxyvitamin D3->this compound CYP24A1

Caption: Vitamin D3 metabolism to this compound.

Quantitative Analysis by LC-MS/MS

The use of a stable isotope-labeled internal standard is highly recommended for accurate quantification to compensate for matrix effects and variations in sample preparation and instrument response. While a deuterated this compound standard would be ideal, studies have demonstrated successful quantification using a deuterated precursor, such as 1α,25-dihydroxyvitamin D3-d3, as an internal standard.[5]

Mass Spectrometry Parameters

The following table summarizes the Multiple Reaction Monitoring (MRM) transitions and optimized mass spectrometer settings for the analysis of this compound and a suitable deuterated internal standard.[5]

AnalyteParent Ion (m/z)Product Ion (m/z)Cone Voltage (V)Collision Energy (V)
This compound 375.34339.33 3038
121.093012
1α,25-dihydroxyvitamin D3-d3 (IS) 419.15175.025428
304.985414

Bolded product ion indicates the transition used for quantification.

Experimental Workflow

The following diagram outlines the general workflow for the quantification of this compound in a biological matrix.

Calcitroic_Acid_Workflow cluster_prep Sample Preparation cluster_analysis LC-MS/MS Analysis cluster_data Data Processing A Sample Collection (e.g., Plasma, Urine, Tissue) B Addition of Internal Standard A->B C Protein Precipitation / SPE B->C D Evaporation and Reconstitution C->D E LC Separation D->E F Mass Spectrometry Detection (MRM) E->F G Peak Integration F->G H Calibration Curve Generation G->H I Quantification of this compound H->I

Caption: General workflow for this compound analysis.

Detailed Experimental Protocols

The following protocols are provided as a starting point and may require optimization for specific matrices and instrumentation.

Preparation of Standards and Quality Controls
  • Primary Stock Solution (1 mg/mL): Accurately weigh and dissolve this compound in methanol.

  • Working Standard Solutions: Serially dilute the primary stock solution with methanol:water (1:1, v/v) to prepare a series of working standard solutions.

  • Internal Standard Stock Solution (1 mg/mL): Prepare a stock solution of the deuterated internal standard (e.g., 1α,25-dihydroxyvitamin D3-d3) in methanol.

  • Internal Standard Working Solution (100 ng/mL): Dilute the internal standard stock solution with methanol:water (1:1, v/v).

  • Calibration Curve Standards (100 - 2000 ng/mL): Spike the appropriate volume of working standard solutions into a blank matrix (e.g., charcoal-stripped serum or surrogate matrix).[5]

  • Quality Control (QC) Samples: Prepare QC samples at low, medium, and high concentrations (e.g., 120, 1200, and 1800 ng/mL) in the same manner as the calibration standards.[5]

Sample Preparation Protocol (for Plasma/Serum)

This protocol is adapted from methods for related vitamin D metabolites and may require optimization.[1][6]

  • To 200 µL of plasma/serum sample, calibration standard, or QC, add 50 µL of the internal standard working solution.

  • Protein Precipitation: Add 600 µL of ice-cold acetonitrile. Vortex for 1 minute.

  • Centrifuge at 10,000 x g for 10 minutes at 4°C.

  • Transfer the supernatant to a new tube.

  • Solid-Phase Extraction (SPE): Condition a strong anion exchange (SAX) SPE cartridge with 1 mL of methanol followed by 1 mL of water.

  • Load the supernatant onto the SPE cartridge.

  • Wash the cartridge with 1 mL of water, followed by 1 mL of 20% methanol in water.

  • Elute the this compound with 1 mL of 5% formic acid in methanol.

  • Evaporation and Reconstitution: Evaporate the eluate to dryness under a gentle stream of nitrogen at 40°C.

  • Reconstitute the residue in 100 µL of the initial mobile phase.

Liquid Chromatography Conditions
ParameterRecommended Setting
Column Waters Acquity UPLC BEH C18 (100mm × 2.1mm, 1.7µm) or equivalent
Mobile Phase A 0.1% Formic Acid in Water
Mobile Phase B 0.1% Formic Acid in Acetonitrile
Flow Rate 0.3 mL/min
Injection Volume 10 µL
Column Temp. 40°C
Gradient 0-1 min: 30% B; 1-5 min: 30-95% B; 5-6 min: 95% B; 6-6.1 min: 95-30% B; 6.1-8 min: 30% B
Mass Spectrometer Conditions
ParameterRecommended Setting
Ionization Mode Electrospray Ionization (ESI), Positive
Capillary Voltage 3.0 kV
Source Temp. 150°C
Desolvation Temp. 400°C
Desolvation Gas Flow 800 L/hr
Cone Gas Flow 50 L/hr

Data Analysis and Method Validation

Quantification

Generate a calibration curve by plotting the peak area ratio of this compound to the internal standard against the nominal concentration of the calibration standards. A linear regression with a weighting factor of 1/x² is typically used. The concentration of this compound in unknown samples is then determined from this calibration curve.

Method Validation Parameters

A comprehensive validation of the method should be performed according to regulatory guidelines. Key parameters to evaluate are summarized in the table below, with typical acceptance criteria.

ParameterDescriptionAcceptance Criteria
Linearity The ability of the method to elicit test results that are directly proportional to the concentration of the analyte.Correlation coefficient (r²) ≥ 0.99
Accuracy The closeness of the mean test results to the true value.Within ±15% of the nominal value (±20% at the LLOQ)
Precision The closeness of agreement among a series of measurements.Coefficient of variation (CV) ≤ 15% (≤ 20% at the LLOQ)
Recovery The extraction efficiency of the analytical method.Consistent, precise, and reproducible
Matrix Effect The effect of co-eluting, undetected matrix components on the ionization of the analyte.Consistent and minimal
Lower Limit of Quantification (LLOQ) The lowest concentration of an analyte that can be reliably quantified with acceptable accuracy and precision.Signal-to-noise ratio ≥ 10
Stability The chemical stability of the analyte in a given matrix under specific conditions for given time intervals.Within ±15% of the initial concentration

Sourcing of Standards

Certified reference materials for this compound and deuterated vitamin D analogs can be sourced from various chemical suppliers. It is recommended to obtain a certificate of analysis for each standard to ensure its purity and identity. Potential suppliers include:

  • This compound: Targetmol[7], LGC Standards.

  • Deuterated Vitamin D Analogs: MedchemExpress[8], and other suppliers of deuterated compounds.[9][10]

References

In Vivo Experimental Design for Calcitroic Acid Administration: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Calcitroic acid is the terminal, water-soluble metabolite of the hormonally active form of vitamin D, 1α,25-dihydroxyvitamin D3 (calcitriol).[1][2] The synthesis of this compound is a key step in the catabolism of calcitriol, primarily catalyzed by the mitochondrial enzyme CYP24A1 (25-hydroxyvitamin D3-24-hydroxylase).[2][3] While historically considered biologically inactive, recent studies have suggested that at pharmacological concentrations, this compound may exert its own biological effects, including weak interactions with the vitamin D receptor (VDR) and potential anti-inflammatory and anti-rachitic properties.[4][5]

These application notes provide a comprehensive guide for the in vivo experimental design of this compound administration in rodent models. The protocols outlined below are intended to serve as a foundational resource for researchers investigating the pharmacokinetics, pharmacodynamics, and potential therapeutic applications of this vitamin D metabolite.

Data Presentation

The following tables summarize quantitative data from in vivo studies involving this compound and its precursor, calcitriol, to provide a comparative reference for experimental design.

Table 1: In Vivo Administration and Effects of this compound in Rats

ParameterIntravenous (IV) AdministrationSubcutaneous (SC) Administration
Dose 2 µ g/animal (single dose)50 ng/animal (three times daily for 7 days)
Animal Model Rats on a low calcium dietRats on a low phosphorus diet
Observed Effects Elevated serum calcium levelsAntirachitic activity (improved calcification of the epiphyseal plate)
Reference [4][4]

Table 2: Comparative In Vivo Effects of Calcitriol in Rodents

ParameterCalcitriol Administration in RatsCalcitriol Administration in Male Volunteers
Dose 30 ng/100 g body weight/day (for 3 days)0.5 µg twice daily (for 7 days)
Route Not specifiedOral
Observed Effects Reversal of age-dependent alterations in intestinal calcium uptake.[6]Slight increase in serum calcium, significant increase in urinary calcium excretion, and a marked reduction in serum PTH.[7]
Reference [6][7]

Signaling Pathways and Experimental Workflows

Vitamin D Metabolic and Signaling Pathway

The following diagram illustrates the metabolic pathway from Vitamin D3 to this compound and the subsequent genomic action of calcitriol and potentially this compound at high concentrations.

VitaminD_Pathway cluster_synthesis Vitamin D Metabolism cluster_action Genomic Action Vitamin_D3 Vitamin D3 Calcifediol 25(OH)D3 (Calcifediol) Vitamin_D3->Calcifediol CYP2R1/CYP27A1 (Liver) Calcitriol 1,25(OH)2D3 (Calcitriol) Calcifediol->Calcitriol CYP27B1 (Kidney) Calcitroic_Acid This compound Calcitriol->Calcitroic_Acid CYP24A1 VDR Vitamin D Receptor (VDR) Calcitriol->VDR Binds Calcitroic_Acid->VDR Binds (at high conc.) VDR_RXR VDR/RXR Heterodimer VDR->VDR_RXR RXR Retinoid X Receptor (RXR) RXR->VDR_RXR VDRE Vitamin D Response Element (VDRE) VDR_RXR->VDRE Binds Gene_Transcription Target Gene Transcription (e.g., CYP24A1) VDRE->Gene_Transcription Regulates

Caption: Vitamin D metabolism to this compound and genomic signaling pathway.

General In Vivo Experimental Workflow

This diagram outlines a typical workflow for an in vivo study of this compound administration.

Experimental_Workflow cluster_prep Preparation cluster_admin Administration & Monitoring cluster_sampling Sample Collection cluster_analysis Analysis Animal_Model Select Animal Model (e.g., Rat, Mouse) Acclimatization Acclimatization Animal_Model->Acclimatization Grouping Randomize into Groups (Vehicle, Dose 1, Dose 2...) Acclimatization->Grouping Dosing_Solution Prepare Dosing Solution (this compound in Vehicle) Administration Administer this compound (IV, SC, etc.) Dosing_Solution->Administration Grouping->Administration Monitoring Monitor Animal Health & Clinical Signs Administration->Monitoring Blood_Collection Blood Sampling (Time points for PK/PD) Monitoring->Blood_Collection Tissue_Harvesting Tissue Harvesting (at study termination) Monitoring->Tissue_Harvesting Biochemical_Analysis Biochemical Analysis (Serum Calcium, PTH) Blood_Collection->Biochemical_Analysis PK_Analysis Pharmacokinetic Analysis (LC-MS/MS) Blood_Collection->PK_Analysis Gene_Expression Gene Expression Analysis (qPCR of target tissues) Tissue_Harvesting->Gene_Expression Data_Analysis Statistical Data Analysis Biochemical_Analysis->Data_Analysis PK_Analysis->Data_Analysis Gene_Expression->Data_Analysis

Caption: A generalized workflow for in vivo this compound studies.

Experimental Protocols

Protocol 1: Pharmacokinetic and Pharmacodynamic Study of Intravenously Administered this compound in Rats

Objective: To determine the pharmacokinetic profile and the acute effects on serum calcium and parathyroid hormone (PTH) of a single intravenous dose of this compound in rats.

Materials:

  • Male Sprague-Dawley rats (8-10 weeks old)

  • This compound

  • Vehicle: Sterile saline (0.9% NaCl) containing 0.5% Tween 80

  • Anesthesia (e.g., isoflurane)

  • Blood collection tubes (e.g., EDTA-coated and serum separator tubes)

  • Cannulation supplies (for serial blood sampling)

  • Analytical equipment (LC-MS/MS for this compound quantification, auto-analyzer for calcium, ELISA kit for PTH)

Procedure:

  • Animal Preparation: Acclimatize rats for at least one week under standard laboratory conditions. For serial blood sampling, surgically implant a catheter in the jugular or carotid artery one day prior to the experiment to minimize stress during collection.

  • Dosing Solution Preparation: Prepare a stock solution of this compound in a suitable organic solvent (e.g., ethanol) and then dilute to the final concentration in the sterile saline/Tween 80 vehicle. Ensure the final concentration of the organic solvent is minimal and non-toxic. A suggested dose to investigate hypercalcemic effects is 2 µ g/animal .[4]

  • Administration: Anesthetize the rats lightly. Administer the this compound solution or vehicle control via the tail vein as a single bolus injection.

  • Blood Sampling: Collect blood samples (approximately 200 µL) at pre-dose (0) and at multiple time points post-dose (e.g., 5, 15, 30 minutes, and 1, 2, 4, 8, 12, 24 hours).

  • Sample Processing: For pharmacokinetic analysis, immediately process the EDTA blood to obtain plasma and store at -80°C until analysis. For serum calcium and PTH, allow blood in serum separator tubes to clot, centrifuge to separate serum, and store at -80°C.

  • Analysis:

    • Quantify this compound concentrations in plasma samples using a validated LC-MS/MS method.

    • Measure serum calcium and PTH levels using an auto-analyzer and an appropriate ELISA kit, respectively.

  • Data Analysis: Calculate pharmacokinetic parameters (Cmax, Tmax, AUC, half-life, clearance) from the plasma concentration-time data. Analyze changes in serum calcium and PTH levels over time compared to the vehicle control group using appropriate statistical methods.

Protocol 2: Evaluation of the Anti-Rachitic Activity of Subcutaneously Administered this compound in Rats

Objective: To assess the potential of this compound to improve bone mineralization in a rat model of rickets.

Materials:

  • Weanling male Sprague-Dawley rats

  • Vitamin D-deficient, low phosphorus diet

  • This compound

  • Vehicle: A suitable vehicle for subcutaneous injection (e.g., propylene glycol or ethanol/saline mixture).

  • Radiographic equipment or bone densitometer

  • Histology supplies (for bone tissue processing and staining)

Procedure:

  • Induction of Rickets: Place weanling rats on a vitamin D-deficient, low phosphorus diet for 3-4 weeks to induce rickets.

  • Dosing Solution Preparation: Prepare a dosing solution of this compound in the chosen vehicle. A suggested dose is 50 ng/animal, administered three times daily.[4]

  • Administration: Administer the this compound solution or vehicle control via subcutaneous injection daily for a period of 7-14 days.

  • Assessment of Bone Mineralization:

    • Radiography/Densitometry: At the end of the treatment period, perform X-rays or bone density scans of the tibias and femurs to assess the width of the epiphyseal growth plate and bone mineral density.

    • Histology: Euthanize the animals and collect the tibias. Fix, decalcify, and embed the bones for sectioning. Stain sections with von Kossa and/or other relevant stains to visualize the extent of mineralization in the growth plate.

  • Biochemical Analysis: Collect blood at termination to measure serum calcium, phosphorus, and alkaline phosphatase levels.

  • Data Analysis: Compare the radiographic, densitometric, and histological findings, as well as the serum biochemical parameters, between the this compound-treated groups and the vehicle control group to determine the effect on rickets.

Protocol 3: Investigating the In Vivo Anti-Inflammatory Effects of this compound in a Mouse Model of Acute Inflammation

Objective: To determine if this compound can modulate the inflammatory response in a lipopolysaccharide (LPS)-induced model of acute inflammation.

Materials:

  • Male C57BL/6 mice (8-10 weeks old)

  • This compound

  • Vehicle for intraperitoneal injection (e.g., sterile saline with a low percentage of a solubilizing agent)

  • Lipopolysaccharide (LPS) from E. coli

  • ELISA kits for pro-inflammatory cytokines (e.g., TNF-α, IL-6, IL-1β)

  • Reagents for tissue homogenization and RNA extraction

  • qPCR reagents and primers for inflammatory and VDR target genes

Procedure:

  • Animal Groups and Pre-treatment: Divide mice into experimental groups: Vehicle + Saline, Vehicle + LPS, this compound + LPS. Administer this compound or vehicle via intraperitoneal injection at a predetermined dose (dose-ranging studies may be necessary) 1-2 hours prior to the inflammatory challenge.

  • Induction of Inflammation: Administer a single intraperitoneal injection of LPS (e.g., 1-5 mg/kg) or sterile saline to the respective groups.

  • Sample Collection: At a time point of peak inflammation (e.g., 2-6 hours post-LPS), collect blood via cardiac puncture and harvest relevant tissues (e.g., liver, spleen, lungs).

  • Cytokine Analysis: Prepare serum from the blood samples and measure the concentrations of TNF-α, IL-6, and IL-1β using ELISA kits.

  • Gene Expression Analysis: Homogenize harvested tissues, extract total RNA, and perform reverse transcription to synthesize cDNA. Use qPCR to analyze the expression of genes encoding pro-inflammatory cytokines and VDR target genes (e.g., Cyp24a1).

  • Data Analysis: Compare the serum cytokine levels and gene expression profiles between the different treatment groups using appropriate statistical tests to evaluate the anti-inflammatory effect of this compound.

Conclusion

The provided application notes and protocols offer a framework for conducting in vivo research on this compound. Given its emerging biological activities, further investigation into its pharmacokinetics, tissue distribution, and efficacy in various disease models is warranted. These protocols can be adapted and optimized to address specific research questions regarding the physiological and pharmacological roles of this terminal vitamin D metabolite. Researchers should always adhere to institutional guidelines for animal care and use when conducting these experiments.

References

Troubleshooting & Optimization

Technical Support Center: Calcitroic Acid Quantification

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to the technical support center for calcitroic acid quantification. This resource provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) to address common challenges encountered during experimental procedures.

Frequently Asked Questions (FAQs)

Q1: What are the primary challenges in quantifying endogenous this compound?

A1: The quantification of endogenous this compound presents several analytical challenges, primarily due to its low physiological concentrations, which can be below the limit of detection for many assays.[1] Additionally, the presence of interfering substances in biological matrices can complicate accurate measurement.[1] Effective sample preparation is crucial to remove these interferences.[1]

Q2: Which analytical method is most suitable for this compound quantification?

A2: Liquid chromatography-tandem mass spectrometry (LC-MS/MS) is the most widely used and reliable method for the quantification of this compound.[1] This technique offers high sensitivity and selectivity, which is essential for measuring the low endogenous levels of this analyte.[2] While immunoassays exist for vitamin D metabolites, they may suffer from cross-reactivity with other structurally similar compounds, potentially leading to inaccurate results.[3][4]

Q3: What is "matrix effect" and how does it impact this compound analysis by LC-MS/MS?

A3: Matrix effect is the alteration of analyte ionization efficiency due to co-eluting substances from the sample matrix.[5][6] This can lead to either ion suppression or enhancement, resulting in the underestimation or overestimation of the this compound concentration.[5][7] Biological samples like plasma and serum are complex matrices that are prone to causing significant matrix effects.[8] Careful sample preparation and the use of an appropriate internal standard are critical to minimize and correct for matrix effects.[9]

Q4: How can I improve the sensitivity of my LC-MS/MS method for this compound?

A4: To enhance sensitivity, consider the following:

  • Sample Preparation: Employ a robust solid-phase extraction (SPE) protocol to concentrate the analyte and remove interfering matrix components.[1]

  • Derivatization: Chemical derivatization of this compound can improve its ionization efficiency and thus, the signal intensity in the mass spectrometer.[1][10]

  • Instrumentation: Utilize a highly sensitive triple quadrupole mass spectrometer and optimize all instrument parameters, including ionization source settings and collision energy.[11][12]

  • Chromatography: Optimize the liquid chromatography method to ensure good peak shape and separation from interfering compounds.

Troubleshooting Guides

LC-MS/MS Method Troubleshooting
Problem Possible Cause(s) Recommended Solution(s)
No or Low Signal for this compound 1. Low endogenous concentration: The concentration in the sample is below the limit of detection (LOD) of the method.[1] 2. Inefficient ionization: Suboptimal mass spectrometer source conditions. 3. Sample degradation: this compound may have degraded during sample storage or processing.[1] 4. Incorrect MS/MS transition: The precursor and product ions selected are not optimal for this compound.1. Increase sample volume or concentrate the extract: Use a larger starting sample volume if possible. Ensure the final extract is reconstituted in a small volume. 2. Optimize MS parameters: Tune the instrument specifically for this compound. Adjust source temperature, gas flows, and voltages.[11][12] 3. Ensure proper sample handling: Store samples at -80°C. Avoid repeated freeze-thaw cycles. Process samples on ice.[1] 4. Verify MS/MS transition: Infuse a this compound standard to confirm the optimal precursor and product ions.
Poor Peak Shape (Broadening, Tailing, or Splitting) 1. Column contamination: Buildup of matrix components on the analytical column. 2. Inappropriate mobile phase: The pH or organic content of the mobile phase is not optimal. 3. Column degradation: The stationary phase of the column has degraded.1. Implement a column wash step: After each analytical run, wash the column with a strong solvent to remove contaminants.[13] 2. Adjust mobile phase: Experiment with different mobile phase compositions, including pH modifiers like formic acid or ammonium formate.[14] 3. Replace the analytical column: If the peak shape does not improve with other measures, the column may need to be replaced.[13]
High Background Noise 1. Contaminated solvents or reagents: Impurities in the mobile phase or other reagents.[14] 2. Dirty ion source: Contamination of the mass spectrometer's ion source. 3. Carryover from previous injections: Residual analyte from a previous, more concentrated sample.1. Use high-purity solvents: Ensure all solvents and additives are LC-MS grade.[14] 2. Clean the ion source: Follow the manufacturer's instructions for cleaning the ion source components. 3. Optimize wash method: Include a thorough needle and injection port wash with a strong solvent in the analytical method.
Inconsistent Results/Poor Reproducibility 1. Variable matrix effects: Inconsistent ion suppression or enhancement between samples.[7] 2. Inconsistent sample preparation: Variability in the extraction and cleanup process. 3. Instrument instability: Fluctuations in the LC or MS system performance.1. Use a stable isotope-labeled internal standard: This is the most effective way to compensate for matrix effects.[9] 2. Automate sample preparation: If possible, use an automated system for SPE to improve consistency.[15] 3. Perform system suitability tests: Before running samples, inject a standard solution to verify the instrument is performing within specifications.
Immunoassay Troubleshooting
Problem Possible Cause(s) Recommended Solution(s)
Higher than Expected this compound Concentrations 1. Cross-reactivity: The antibody may be binding to other vitamin D metabolites or structurally similar compounds present in the sample.[3][4] 2. Non-specific binding: Components in the sample matrix are causing the antibody to bind non-specifically to the plate or other proteins.[16]1. Validate antibody specificity: Test the antibody against a panel of related vitamin D metabolites to determine its cross-reactivity profile.[4] 2. Optimize blocking and washing steps: Use a more effective blocking buffer and increase the number and stringency of wash steps.[17] 3. Sample dilution: Diluting the sample can sometimes reduce the impact of interfering substances.[3]
Low or No Signal 1. Poor antibody binding: The antibody has low affinity for this compound.[16] 2. Degraded reagents: The antibody or other assay components have lost activity due to improper storage. 3. Incorrect assay conditions: Suboptimal incubation times, temperatures, or buffer conditions.1. Screen multiple antibodies: Test different antibody clones to find one with the highest affinity and specificity. 2. Check reagent integrity: Ensure all reagents are within their expiration dates and have been stored correctly. 3. Optimize assay parameters: Systematically vary incubation times, temperatures, and buffer compositions to find the optimal conditions.
High Well-to-Well Variability 1. Inconsistent pipetting: Inaccurate or inconsistent dispensing of samples, standards, or reagents. 2. Improper mixing: Inadequate mixing of reagents in the wells. 3. Edge effects: Temperature or evaporation differences between the inner and outer wells of the microplate.1. Use calibrated pipettes and proper technique: Ensure all pipettes are calibrated and use reverse pipetting for viscous solutions. 2. Ensure thorough mixing: Gently tap or use a plate shaker to mix the contents of the wells after each reagent addition. 3. Avoid using outer wells: If edge effects are suspected, do not use the outermost wells of the plate for samples or standards.

Experimental Protocols

Detailed Methodology for Solid-Phase Extraction (SPE) of this compound from Serum/Plasma

This protocol is a general guideline and may require optimization for specific sample types and LC-MS/MS systems.

  • Sample Pre-treatment:

    • Thaw serum or plasma samples on ice.

    • To 200 µL of sample, add an internal standard (e.g., a stable isotope-labeled this compound).

    • Add 400 µL of 1% formic acid in acetonitrile to precipitate proteins.[15]

    • Vortex for 30 seconds and incubate for 15 minutes in the dark.[15]

    • Centrifuge at a high speed (e.g., 10,000 x g) for 10 minutes to pellet the precipitated proteins.[10]

    • Transfer the supernatant to a clean tube.

  • SPE Cartridge Conditioning:

    • Use a strong anion exchange (SAX) SPE cartridge.[1]

    • Condition the cartridge by passing 1 mL of methanol followed by 1 mL of water through it.[10]

  • Sample Loading:

    • Load the supernatant from the pre-treatment step onto the conditioned SPE cartridge. Allow the sample to pass through by gravity or with gentle positive pressure.

  • Washing:

    • Wash the cartridge with 1 mL of water to remove salts and other polar impurities.[10]

    • Wash the cartridge with 1 mL of an aqueous solution of acetonitrile (e.g., 5% acetonitrile in water) to remove less hydrophobic interferences.

  • Elution:

    • Elute the this compound from the cartridge with a suitable solvent. For a SAX cartridge, this will typically be an acidic organic solvent, such as 1 mL of 1% formic acid in acetonitrile.

  • Dry-down and Reconstitution:

    • Evaporate the eluate to dryness under a gentle stream of nitrogen at a controlled temperature (e.g., 40°C).

    • Reconstitute the dried extract in a small volume (e.g., 100 µL) of the initial mobile phase for LC-MS/MS analysis.

Key Parameters for LC-MS/MS Analysis
  • LC Column: A C18 reversed-phase column is commonly used.

  • Mobile Phase: A gradient of water and acetonitrile or methanol, both containing a small amount of an acid like formic acid (e.g., 0.1%), is typical.[2]

  • Ionization Mode: Electrospray ionization (ESI) in positive or negative ion mode. Derivatization may favor positive ion mode.

  • MS/MS Mode: Multiple Reaction Monitoring (MRM) for targeted quantification.

Visualizations

Vitamin D Metabolic Pathway

VitaminD_Metabolism 7-dehydrocholesterol 7-dehydrocholesterol Vitamin D3 Vitamin D3 7-dehydrocholesterol->Vitamin D3 UVB Light (Skin) 25-hydroxyvitamin D3 (Calcifediol) 25-hydroxyvitamin D3 (Calcifediol) Vitamin D3->25-hydroxyvitamin D3 (Calcifediol) CYP27A1 (Liver) 1,25-dihydroxyvitamin D3 (Calcitriol) 1,25-dihydroxyvitamin D3 (Calcitriol) 25-hydroxyvitamin D3 (Calcifediol)->1,25-dihydroxyvitamin D3 (Calcitriol) CYP27B1 (Kidney) This compound This compound 1,25-dihydroxyvitamin D3 (Calcitriol)->this compound CYP24A1 (Kidney, etc.) (C24 Oxidation Pathway)

Caption: Metabolic pathway of Vitamin D3 to this compound.

General Experimental Workflow for this compound Quantification

CalcitroicAcid_Workflow cluster_sample_prep Sample Preparation cluster_analysis Analysis cluster_result Result Biological Sample (Serum/Plasma) Biological Sample (Serum/Plasma) Protein Precipitation Protein Precipitation Biological Sample (Serum/Plasma)->Protein Precipitation Solid-Phase Extraction (SPE) Solid-Phase Extraction (SPE) Protein Precipitation->Solid-Phase Extraction (SPE) Elution & Dry-down Elution & Dry-down Solid-Phase Extraction (SPE)->Elution & Dry-down Reconstitution Reconstitution Elution & Dry-down->Reconstitution LC-MS/MS Analysis LC-MS/MS Analysis Reconstitution->LC-MS/MS Analysis Data Processing Data Processing LC-MS/MS Analysis->Data Processing Quantification Quantification Data Processing->Quantification Low_Signal_Troubleshooting Start Low/No Signal Check_Standard Inject this compound Standard Start->Check_Standard Standard_OK Standard Signal OK? Check_Standard->Standard_OK Check_Sample_Prep Review Sample Preparation Protocol Standard_OK->Check_Sample_Prep Yes Optimize_MS Optimize MS Parameters Standard_OK->Optimize_MS No Check_Matrix_Effects Investigate Matrix Effects Check_Sample_Prep->Check_Matrix_Effects Solution1 Issue is with Sample Prep or Matrix Check_Matrix_Effects->Solution1 Check_LC Troubleshoot LC System Optimize_MS->Check_LC Solution2 Issue is with MS System Optimize_MS->Solution2 Solution3 Issue is with LC System Check_LC->Solution3

References

Technical Support Center: Calcitroic Acid Synthesis

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) to address common challenges encountered during the synthesis of calcitroic acid. The content is designed to help improve reaction yields and streamline experimental workflows.

Frequently Asked Questions (FAQs)

Q1: What is the most common starting material for a scalable synthesis of this compound?

A1: A common and cost-effective starting material for the synthesis of this compound is ergocalciferol (Vitamin D2), which is commercially available.[1][2] A key intermediate derived from ergocalciferol is the Inhoffen-Lythgoe diol.[1]

Q2: What is a typical overall yield for the synthesis of this compound?

A2: Reported overall yields for the multi-step synthesis of this compound vary. A recent and efficient route starting from Vitamin D2 reports an overall yield of 12.8% over 13 steps.[1][3] Another similar synthesis starting from the commercially available Inhoffen-Lythgoe diol has achieved an overall yield of 21% in 11 steps.

Q3: What are the key stages in the synthesis of this compound from ergocalciferol?

A3: The synthesis can be broadly divided into the following key stages:

  • Formation of the CD-ring fragment: This typically involves the oxidative cleavage of ergocalciferol to form the Inhoffen-Lythgoe diol.

  • Side-chain elongation: A series of reactions to build the carboxylic acid side chain on the CD-ring.

  • Coupling of the A-ring and CD-ring: This is commonly achieved via a Horner-Wadsworth-Emmons (HWE) or a related Wittig-type reaction.

  • Final deprotection and hydrolysis: Removal of protecting groups and hydrolysis of the ester to yield the final this compound.

Q4: Are there alternatives to the Horner-Wadsworth-Emmons reaction for coupling the A and CD rings?

A4: Yes, while the Horner-Wadsworth-Emmons reaction is widely used, other Wittig-type reactions, such as the Horner-Wittig reaction using a phosphine oxide, are also employed in the synthesis of vitamin D analogs.[4] The choice of reaction can influence the stereoselectivity and overall yield.

Troubleshooting Guides

This section provides specific troubleshooting advice for common issues encountered during the key steps of this compound synthesis.

Step 1: Ozonolysis of Ergocalciferol to Inhoffen-Lythgoe Diol

Issue: Low yield of Inhoffen-Lythgoe diol (around 40%).

  • Possible Cause: Incomplete reaction or formation of side products during the ozonolysis or the reductive work-up. The direct oxidative cleavage of ergocalciferol with ozone followed by a reductive work-up with sodium borohydride can result in lower yields.[5]

  • Solution: An alternative, higher-yielding procedure involves a three-step sequence after the initial ozonolysis:

    • Catalytic dihydroxylation of the crude ozonolysis product mixture.

    • Oxidative cleavage.

    • Reduction with sodium borohydride. This modified protocol has been reported to increase the overall yield to 75%.[5]

Method Reported Yield Reference
Direct Ozonolysis and Reductive Workup~40%[5]
Ozonolysis followed by Dihydroxylation, Cleavage, and Reduction75%[5]
Step 2: Horner-Wadsworth-Emmons (HWE) Reaction

Issue: Low yield of the coupled A-ring/CD-ring product.

  • Possible Cause 1: Impure phosphonate reagent. Impurities from the synthesis of the phosphonate can interfere with the HWE reaction.

    • Solution: Purify the phosphonate reagent by distillation or column chromatography before use.[6]

  • Possible Cause 2: Inappropriate base. The choice of base is critical for the efficient deprotonation of the phosphonate.

    • Solution: For less acidic phosphonates, stronger bases like n-butyllithium (n-BuLi) or lithium diisopropylamide (LDA) may be required.[6] However, for base-sensitive substrates, milder conditions such as lithium chloride (LiCl) with an amine base (e.g., DBU or triethylamine) should be considered.[6]

  • Possible Cause 3: Steric hindrance. Sterically hindered ketones on the CD-ring fragment can lead to low conversion.

    • Solution: The HWE reaction is generally more effective with sterically hindered ketones compared to the traditional Wittig reaction.[7] If issues persist, screening different strong, non-nucleophilic bases like potassium tert-butoxide (t-BuOK) may improve the yield.

Issue: Poor (E)-selectivity in the HWE reaction.

  • Possible Cause: The reaction conditions may not favor thermodynamic control.

  • Solution: The HWE reaction with stabilized phosphonate carbanions generally favors the formation of the (E)-alkene.[8][9] To enhance E-selectivity, ensure that the reaction conditions allow for the equilibration of the intermediates. Aromatic aldehydes, for instance, almost exclusively yield (E)-alkenes.[8]

Step 3: Deprotection of Silyl Ethers (e.g., TBS ethers)

Issue: Low yield of the deprotected alcohol due to decomposition.

  • Possible Cause: The use of tetrabutylammonium fluoride (TBAF) can lead to decomposition of base-sensitive substrates.[10][11] The fluoride ion itself is a strong base.

  • Solution: Buffer the TBAF solution with a mild acid, such as acetic acid, to neutralize the basicity.[11] Alternatively, other mild deprotection reagents can be used, such as pyridinium p-toluenesulfonate (PPTS) in a protic solvent like methanol, which is known to be a milder system for TBS ether cleavage.[12]

Deprotection Reagent Conditions Selectivity/Notes
TBAF in THFRoom TemperatureCan be basic and cause decomposition of sensitive substrates.[10][11]
TBAF with Acetic Acid BufferRoom TemperatureMitigates basicity of TBAF, improving yield for sensitive substrates.[11]
PPTS in MethanolRoom TemperatureMilder conditions, can be selective for less hindered silyl ethers.[12]
Sodium Tetrachloroaurate(III) DihydrateCatalytic, Room Temperature in MethanolMild and selective for aliphatic TBS ethers over aromatic ones.[13]

Issue: Difficulty in removing TBAF-related byproducts.

  • Possible Cause: The tetrabutylammonium salts are often soluble in organic solvents and can be difficult to remove from polar products by simple aqueous workup.

  • Solution: A convenient method for removing these byproducts is to use an ion-exchange resin, such as Dowex 50WX8, after the reaction is complete.[14] This avoids the need for extensive aqueous extractions.

Step 4: Hydrolysis of the Methyl Ester

Issue: Decomposition of the product during ester hydrolysis.

  • Possible Cause: The use of strong bases like sodium hydroxide (NaOH) or potassium hydroxide (KOH) at elevated temperatures can lead to the degradation of the complex and sensitive this compound methyl ester.

  • Solution: Employ milder hydrolysis conditions. The use of sodium hydroxide at room temperature has been shown to give higher yields (80%) compared to potassium hydroxide at elevated temperatures.[2] For particularly sensitive substrates, aqueous lithium hydroxide (LiOH) in a mixture of methanol and THF or dioxane at room temperature is an efficient and mild alternative, providing high yields (86-94%) for bile acid methyl esters.[15] Another mild option for sensitive substrates is the use of trimethyltin hydroxide.[1]

Hydrolysis Reagent Temperature Reported Yield Notes
Potassium Hydroxide60°CLowerCan cause degradation.
Sodium Hydroxide (10% aq)Room Temperature80%Milder than KOH at elevated temperatures.[2]
Lithium Hydroxide (aq) in MeOH/THFRoom Temperature86-94%Mild and efficient for sensitive substrates.[15]
Trimethyltin HydroxideReflux-Effective for sensitive substrates where other bases fail.[1]

Experimental Protocols

Protocol 1: Improved Synthesis of Inhoffen-Lythgoe Diol from Ergocalciferol

This protocol is adapted from a high-yielding procedure for the synthesis of the Inhoffen-Lythgoe diol.[5]

  • Ozonolysis: Dissolve ergocalciferol in a 1:1 mixture of dichloromethane and methanol. Cool the solution to -78°C and bubble ozone through the solution until a persistent blue color is observed.

  • Dihydroxylation: Subject the crude ozonolysis product mixture to catalytic dihydroxylation using 1 mol% osmium tetroxide (OsO₄) and N-methylmorpholine N-oxide (NMO) in an acetone/water solvent system.

  • Oxidative Cleavage: Treat the resulting diol with potassium periodate (KIO₄) in a dioxane/water mixture.

  • Reduction: Perform a reductive workup of the cleaved product with sodium borohydride (NaBH₄) in methanol to yield the Inhoffen-Lythgoe diol.

  • Purification: Purify the crude product by column chromatography.

Protocol 2: Horner-Wadsworth-Emmons Coupling

This protocol outlines the general procedure for the HWE coupling of the CD-ring ketone with the A-ring phosphine oxide.[2]

  • Preparation of the Ylide: Dissolve the A-ring phosphine oxide (1.0 equiv.) in anhydrous tetrahydrofuran (THF) and cool to -78°C under a nitrogen atmosphere. Add n-butyllithium (n-BuLi, 1.1 equiv., 1.6 M in hexanes) dropwise and stir for 1 hour at -78°C.

  • Coupling Reaction: Add a solution of the CD-ring ketone (0.9 equiv.) in anhydrous THF to the ylide solution at -78°C. Allow the reaction mixture to slowly warm to room temperature and stir overnight (approximately 12 hours).

  • Workup: Quench the reaction with a saturated aqueous solution of ammonium chloride (NH₄Cl). Extract the aqueous layer with ethyl acetate. Combine the organic layers, wash with brine, dry over anhydrous magnesium sulfate (MgSO₄), and concentrate under reduced pressure.

  • Purification: Purify the crude product by flash column chromatography on silica gel.

Protocol 3: Final Deprotection and Hydrolysis

This protocol describes the final two steps to obtain this compound from its protected methyl ester precursor.[2]

  • Silyl Ether Deprotection: Dissolve the silyl-protected this compound methyl ester (1.0 equiv.) in anhydrous THF. Add tetrabutylammonium fluoride (TBAF, 1.1 equiv., 1 M solution in THF) and stir at room temperature for 12 hours. Monitor the reaction by TLC. After completion, concentrate the reaction mixture and purify by column chromatography to yield the this compound methyl ester.

  • Ester Hydrolysis: Dissolve the this compound methyl ester in methanol. Add a 10% aqueous solution of sodium hydroxide (NaOH) and stir at room temperature for 1 hour. Monitor the reaction by TLC. Upon completion, acidify the reaction mixture with a suitable acid (e.g., dilute HCl) and extract the product with an organic solvent. Dry the organic layer and concentrate to obtain this compound.

Visualizations

Calcitroic_Acid_Synthesis_Workflow cluster_start Starting Material cluster_cd_ring CD-Ring Synthesis cluster_a_ring A-Ring Synthon cluster_coupling Coupling and Final Steps Ergocalciferol Ergocalciferol (Vitamin D2) Ozonolysis Ozonolysis/ Improved Procedure Ergocalciferol->Ozonolysis Oxidative Cleavage Inhoffen_Lythgoe Inhoffen-Lythgoe Diol Ozonolysis->Inhoffen_Lythgoe Side_Chain_Elongation Side-Chain Elongation (6 steps) Inhoffen_Lythgoe->Side_Chain_Elongation CD_Ketone CD-Ring Ketone Side_Chain_Elongation->CD_Ketone HWE_Reaction Horner-Wadsworth-Emmons Reaction CD_Ketone->HWE_Reaction A_Ring_PO A-Ring Phosphine Oxide (Commercially Available) A_Ring_PO->HWE_Reaction Protected_CTA_Ester Protected Calcitroic Acid Methyl Ester HWE_Reaction->Protected_CTA_Ester Deprotection Silyl Ether Deprotection (TBAF) Protected_CTA_Ester->Deprotection CTA_Ester This compound Methyl Ester Deprotection->CTA_Ester Hydrolysis Ester Hydrolysis (NaOH) CTA_Ester->Hydrolysis Calcitroic_Acid This compound (Final Product) Hydrolysis->Calcitroic_Acid

Caption: Overall workflow for the synthesis of this compound from ergocalciferol.

HWE_Troubleshooting cluster_problem Problem cluster_causes Potential Causes cluster_solutions Solutions Low_Yield Low Yield in HWE Reaction Impure_Reagent Impure Phosphonate Low_Yield->Impure_Reagent Wrong_Base Inappropriate Base Low_Yield->Wrong_Base Steric_Hindrance Steric Hindrance Low_Yield->Steric_Hindrance Purify Purify Phosphonate (Distillation/Chromatography) Impure_Reagent->Purify Stronger_Base Use Stronger Base (n-BuLi, LDA) Wrong_Base->Stronger_Base For less acidic phosphonates Milder_Base Use Milder Conditions (LiCl/DBU) Wrong_Base->Milder_Base For base-sensitive substrates Screen_Bases Screen Bases (e.g., t-BuOK) Steric_Hindrance->Screen_Bases

Caption: Troubleshooting logic for low yield in the Horner-Wadsworth-Emmons reaction.

Deprotection_Hydrolysis_Troubleshooting cluster_deprotection Silyl Ether Deprotection cluster_hydrolysis Ester Hydrolysis Deprotection_Problem Product Decomposition (TBAF) Deprotection_Cause Basicity of TBAF Deprotection_Problem->Deprotection_Cause Deprotection_Solution1 Buffer with Acetic Acid Deprotection_Cause->Deprotection_Solution1 Deprotection_Solution2 Use Milder Reagent (e.g., PPTS) Deprotection_Cause->Deprotection_Solution2 Hydrolysis_Problem Product Decomposition (Strong Base) Hydrolysis_Cause Harsh Conditions Hydrolysis_Problem->Hydrolysis_Cause Hydrolysis_Solution1 Use NaOH at RT Hydrolysis_Cause->Hydrolysis_Solution1 Hydrolysis_Solution2 Use LiOH in MeOH/THF Hydrolysis_Cause->Hydrolysis_Solution2

References

Overcoming instability of calcitroic acid in solution

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to the technical support center for calcitroic acid. This resource is designed to assist researchers, scientists, and drug development professionals in overcoming challenges related to the handling and stability of this compound in experimental settings.

Troubleshooting Guides

This section provides solutions to common problems encountered during the use of this compound in solution.

Problem Possible Cause Recommended Solution
Low or inconsistent analytical readings (e.g., LC-MS/MS) Degradation of this compound in solution due to improper storage or handling.1. Solvent Choice: Prepare stock solutions in high-purity ethanol or methanol. For aqueous buffers, ensure the pH is neutral to slightly alkaline. 2. Storage: Store stock solutions at -20°C or lower in amber, airtight vials to protect from light and air. 3. Handling: Minimize the time solutions are kept at room temperature. Use on ice when possible. Avoid repeated freeze-thaw cycles.
Adsorption to container surfaces.Use low-adsorption polypropylene or silanized glass vials.
Precipitation of this compound in aqueous buffers Low aqueous solubility, especially at acidic pH.1. pH Adjustment: Maintain a pH above the pKa of the carboxylic acid group to enhance solubility. A neutral to slightly alkaline pH is recommended. 2. Co-solvents: If compatible with the experimental system, consider the use of a small percentage of an organic co-solvent like ethanol or DMSO.
Evidence of degradation products in analytical runs Exposure to light, oxygen, high temperatures, or incompatible chemicals.1. Light Protection: Work with this compound solutions in a dimly lit environment or use amber-colored labware. 2. Inert Atmosphere: For long-term storage or sensitive experiments, consider degassing solvents and storing solutions under an inert gas like argon or nitrogen. 3. Avoid Contaminants: Ensure all solvents and reagents are free from metal ions and strong oxidizing or reducing agents.
Variability between experimental replicates Inconsistent handling procedures leading to variable degradation.Standardize all handling steps, from solution preparation to analysis. Ensure consistent timing for each step and uniform storage conditions for all samples.

Frequently Asked Questions (FAQs)

Q1: What is the recommended solvent for dissolving this compound?

A1: For stock solutions, high-purity ethanol or methanol are recommended. For aqueous working solutions, it is crucial to control the pH to maintain solubility and stability.

Q2: How should I store my this compound solutions?

A2: Store stock solutions at -20°C or -80°C in small aliquots to avoid repeated freeze-thaw cycles. Use amber, airtight vials to protect from light and oxidation. For short-term storage of working solutions, keep them on ice and protected from light.

Q3: My experiment requires a neutral aqueous buffer. What precautions should I take?

A3: When preparing this compound in a neutral aqueous buffer, it is advisable to first dissolve the compound in a small amount of a water-miscible organic solvent (e.g., ethanol) before adding it to the buffer. This will aid in dissolution and minimize precipitation. Protect the solution from light and use it as quickly as possible.

Q4: Are there any known stabilizers for this compound in solution?

A4: While specific studies on this compound stabilization are limited, antioxidants and chelating agents have been shown to stabilize the parent compound, vitamin D3, in aqueous solutions. The addition of antioxidants such as ascorbic acid or butylated hydroxytoluene (BHT), or a chelating agent like EDTA to scavenge metal ions, may improve the stability of this compound. However, the compatibility of these additives with your specific experimental setup must be verified.

Q5: What are the likely degradation pathways for this compound?

A5: Based on the structure of vitamin D and its metabolites, this compound is likely susceptible to oxidation and isomerization, particularly when exposed to light, heat, and acidic conditions. The conjugated triene system in the molecule is a potential site for photochemical reactions.

Experimental Protocols

Protocol 1: Preparation of a Stabilized this compound Stock Solution

This protocol describes the preparation of a this compound stock solution with recommended stabilizers to minimize degradation.

  • Materials:

    • This compound (solid)

    • Anhydrous ethanol (200 proof)

    • Butylated hydroxytoluene (BHT)

    • Amber glass vial with a PTFE-lined cap

    • Argon or nitrogen gas

  • Procedure:

    • Weigh the desired amount of this compound in a clean, dry amber vial.

    • Prepare a 0.1% (w/v) BHT solution in anhydrous ethanol.

    • Add the appropriate volume of the 0.1% BHT in ethanol to the this compound to achieve the desired stock solution concentration.

    • Vortex briefly to dissolve the solid.

    • Purge the headspace of the vial with argon or nitrogen gas for 10-15 seconds.

    • Seal the vial tightly with the PTFE-lined cap.

    • Store the stock solution at -20°C or lower.

Data Presentation

The following table summarizes factors known to affect the stability of the related compound, Vitamin D3, in aqueous solution, which can be extrapolated as potential risks for this compound stability.

Factor Effect on Vitamin D3 Stability Relevance to this compound
pH Increased degradation under acidic conditions.The carboxylic acid moiety of this compound may influence its stability at different pH values. Acidic conditions should be avoided.
Temperature Degradation rate increases with temperature.Standard chemical kinetics suggests that this compound will also be more stable at lower temperatures.
Light Susceptible to photodegradation.The conjugated diene system in this compound is a chromophore that can absorb UV light, leading to degradation.
Oxygen Prone to oxidation.The double bonds in the structure are susceptible to oxidation.
Metal Ions Catalyze degradation.Metal ions can act as catalysts for oxidative degradation pathways.

Visualizations

Signaling Pathway: this compound Formation

calcitroic_acid_formation Vitamin_D3 Vitamin D3 Calcitriol 1α,25(OH)2D3 (Calcitriol) Vitamin_D3->Calcitriol Hepatic & Renal Hydroxylation CYP24A1 CYP24A1 (24-hydroxylase) Calcitriol->CYP24A1 Calcitroic_Acid This compound CYP24A1->Calcitroic_Acid Side-Chain Oxidation Excretion Biliary Excretion Calcitroic_Acid->Excretion

Caption: Metabolic pathway from Vitamin D3 to this compound.

Experimental Workflow: Stabilizing this compound Solutions

experimental_workflow cluster_prep Solution Preparation cluster_exp Experimentation Start Weigh this compound Solvent Choose Appropriate Solvent (e.g., Ethanol) Start->Solvent Stabilizer Add Stabilizer (Optional) (e.g., BHT, EDTA) Solvent->Stabilizer Dissolve Dissolve and Mix Stabilizer->Dissolve Inert Purge with Inert Gas Dissolve->Inert Store Store at -20°C or below in Amber Vials Inert->Store Thaw Thaw on Ice Store->Thaw Dilute Prepare Working Solutions in Pre-chilled Buffers Thaw->Dilute Use Use Immediately Dilute->Use

Caption: Recommended workflow for preparing and using this compound solutions.

Logical Relationship: Factors Affecting this compound Stability

stability_factors cluster_factors Contributing Factors cluster_solutions Mitigation Strategies Instability This compound Instability Amber_Vials Use Amber Vials Instability->Amber_Vials Inert_Gas Inert Gas Purge Instability->Inert_Gas Cold_Storage Low Temperature Storage Instability->Cold_Storage Neutral_pH Neutral/Alkaline Buffer Instability->Neutral_pH Chelators Use Chelating Agents (e.g., EDTA) Instability->Chelators Light Light Exposure Light->Instability Oxygen Oxygen Oxygen->Instability Heat High Temperature Heat->Instability Acidic_pH Acidic pH Acidic_pH->Instability Metal_Ions Metal Ions Metal_Ions->Instability

Caption: Factors contributing to this compound instability and mitigation strategies.

Technical Support Center: Optimizing Calcitroic Acid Extraction

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guidance, frequently asked questions (FAQs), and detailed experimental protocols to assist researchers, scientists, and drug development professionals in optimizing the extraction of calcitroic acid from complex biological matrices.

Frequently Asked Questions (FAQs)

Q1: What are the primary challenges when extracting this compound from complex matrices?

A1: The main challenges include the low endogenous concentrations of this compound, the presence of interfering substances in complex matrices like plasma, urine, and tissues, and the potential for analyte degradation under harsh extraction conditions.[1] Additionally, matrix components can cause ion suppression or enhancement in LC-MS/MS analysis, leading to inaccurate quantification.

Q2: Which extraction techniques are most suitable for this compound?

A2: Solid-Phase Extraction (SPE), particularly with strong anion exchange (SAX) or reversed-phase cartridges (like C18), is a commonly used and effective method.[1] Liquid-Liquid Extraction (LLE) is a classic technique that can be optimized for acidic compounds like this compound. A more recent approach, QuEChERS (Quick, Easy, Cheap, Effective, Rugged, and Safe), offers a streamlined workflow with a dispersive SPE (dSPE) cleanup step and is adaptable to various matrices.

Q3: How can I minimize matrix effects in my LC-MS/MS analysis of this compound?

A3: To minimize matrix effects, it is crucial to have an efficient sample cleanup protocol. This can be achieved through optimized SPE or dSPE cleanup steps. Additionally, employing matrix-matched calibration standards or using a stable isotope-labeled internal standard can help to compensate for any remaining matrix effects.

Q4: What is the significance of pH during the extraction of this compound?

A4: pH is a critical parameter, especially for LLE and SPE. For LLE, adjusting the pH of the aqueous sample to be acidic (e.g., pH 3) will neutralize the carboxylic acid group of this compound, making it more soluble in organic extraction solvents. For ion-exchange SPE, the pH of the loading and wash solutions must be carefully controlled to ensure the analyte is in the correct ionic state for binding to the sorbent.

Troubleshooting Guides

Low Recovery in Solid-Phase Extraction (SPE)
Symptom Potential Cause Recommended Solution
Analyte found in the flow-through or wash fractions.Improper conditioning or equilibration: The sorbent was not properly wetted, leading to poor retention.Ensure the cartridge is conditioned with the appropriate solvent (e.g., methanol) and then equilibrated with the loading buffer. Do not let the sorbent dry out before loading the sample.
Sample overload: The amount of analyte or other matrix components exceeded the binding capacity of the SPE cartridge.Reduce the sample volume or dilute the sample. Alternatively, use a higher capacity SPE cartridge.
Incorrect pH of loading solution: The pH of the sample was not optimal for the retention of this compound on the chosen sorbent (e.g., for SAX, the analyte needs to be charged).Adjust the pH of the sample to ensure this compound is in the appropriate ionic state for the selected SPE chemistry.
Analyte is not eluting from the cartridge.Elution solvent is too weak: The solvent is not strong enough to disrupt the interaction between this compound and the sorbent.Increase the strength of the elution solvent. For reversed-phase SPE, increase the percentage of organic solvent. For ion-exchange SPE, use an eluting solvent with a higher salt concentration or a pH that neutralizes the analyte.
Insufficient elution volume: The volume of the elution solvent is not enough to completely recover the analyte.Increase the volume of the elution solvent and consider performing a second elution step.
Inconsistent recovery between samples.Variable flow rates: Inconsistent flow rates during sample loading, washing, or elution can affect binding and recovery.Use a vacuum manifold or an automated SPE system to maintain consistent flow rates across all samples.
Matrix viscosity: High sample viscosity can lead to channeling and incomplete interaction with the sorbent.Dilute viscous samples (e.g., plasma) with the loading buffer before applying to the SPE cartridge.
Issues in Liquid-Liquid Extraction (LLE)
Symptom Potential Cause Recommended Solution
Poor recovery of this compound.Incorrect pH of the aqueous phase: The pH was not low enough to fully neutralize the this compound, reducing its partitioning into the organic solvent.Adjust the pH of the aqueous sample to approximately 3 using a suitable acid (e.g., formic acid or hydrochloric acid) before extraction.
Inappropriate organic solvent: The chosen organic solvent has poor solubility for this compound.Use a more polar organic solvent that is immiscible with water, such as ethyl acetate or a mixture of isopropanol and toluene.
Insufficient mixing: Inadequate vortexing or shaking leads to incomplete partitioning between the two phases.Vortex or shake the sample vigorously for at least 1-2 minutes to ensure thorough mixing of the aqueous and organic phases.
Emulsion formation at the interface.High concentration of proteins or lipids: These can act as emulsifying agents.Centrifuge the sample at a higher speed and for a longer duration to break the emulsion. Adding a small amount of salt (salting out) can also help.
Contaminated final extract.Co-extraction of interfering compounds: The chosen solvent system is not selective enough.Perform a back-extraction. After the initial extraction, wash the organic phase with a basic aqueous solution to remove acidic impurities, then re-acidify the aqueous phase and re-extract the this compound into a fresh organic solvent.

Quantitative Data Summary

The following table summarizes reported extraction recovery data for this compound and related vitamin D metabolites from various complex matrices.

Analyte Matrix Extraction Method Reported Recovery (%) Reference
This compoundMouse PlasmaStrong Anion Exchange SPE88.6[1]
Organic AcidsHuman UrineSolid-Phase Extraction (SPE)84.1 (mean)[2]
Organic AcidsHuman UrineLiquid-Liquid Extraction (LLE)77.4 (mean)[2]
25-hydroxyvitamin D3Human PlasmaLiquid-Liquid Extraction (Heptane)72[3]

Experimental Protocols

Protocol 1: Solid-Phase Extraction (SPE) of this compound from Plasma/Serum

This protocol is a general guideline for using a strong anion exchange (SAX) SPE cartridge. Optimization may be required for specific applications.

  • Sample Pre-treatment:

    • To 500 µL of plasma or serum, add an appropriate internal standard.

    • Add 1 mL of a weak base solution (e.g., 2% ammonium hydroxide in water) to ensure the this compound is deprotonated.

    • Vortex for 30 seconds.

  • SPE Cartridge Conditioning:

    • Condition a SAX SPE cartridge (e.g., 500 mg, 3 mL) by passing 3 mL of methanol, followed by 3 mL of deionized water.

  • Sample Loading:

    • Load the pre-treated sample onto the conditioned SPE cartridge at a slow and steady flow rate (approximately 1-2 mL/min).

  • Washing:

    • Wash the cartridge with 3 mL of deionized water to remove salts and other polar interferences.

    • Wash the cartridge with 3 mL of a weak organic solvent (e.g., 5% methanol in water) to remove less polar interferences.

  • Elution:

    • Dry the cartridge under a gentle stream of nitrogen or vacuum for 5-10 minutes.

    • Elute the this compound with 2 mL of an acidic organic solvent (e.g., 1% formic acid in methanol).

  • Final Processing:

    • Evaporate the eluate to dryness under a gentle stream of nitrogen.

    • Reconstitute the residue in a suitable solvent for LC-MS/MS analysis.

Protocol 2: Liquid-Liquid Extraction (LLE) of this compound from Urine

This protocol is a general method for the extraction of acidic compounds from a liquid matrix.

  • Sample Preparation:

    • To 2 mL of urine in a glass tube, add an appropriate internal standard.

    • Acidify the urine to approximately pH 3 by adding a small volume of a suitable acid (e.g., concentrated formic acid or 1M HCl).

  • Extraction:

    • Add 4 mL of ethyl acetate to the acidified urine sample.

    • Cap the tube and vortex vigorously for 2 minutes to ensure thorough mixing.

  • Phase Separation:

    • Centrifuge the sample at >3000 x g for 10 minutes to separate the aqueous and organic layers.

  • Collection:

    • Carefully transfer the upper organic layer to a clean tube.

    • Repeat the extraction (steps 2-4) with another 4 mL of ethyl acetate and combine the organic layers.

  • Final Processing:

    • Evaporate the combined organic extracts to dryness under a gentle stream of nitrogen.

    • Reconstitute the residue in a suitable solvent for LC-MS/MS analysis.

Protocol 3: QuEChERS-based Extraction of this compound from Tissue

This protocol is adapted from the general QuEChERS methodology for solid samples.

  • Sample Homogenization:

    • Weigh 1 g of homogenized tissue into a 50 mL centrifuge tube.

    • Add an appropriate internal standard.

    • Add 10 mL of water and vortex to create a slurry.

  • Extraction:

    • Add 10 mL of 1% acetic acid in acetonitrile.

    • Add the QuEChERS extraction salts (e.g., 4 g MgSO₄, 1 g NaCl).

    • Shake vigorously for 1 minute.

    • Centrifuge at >4000 rpm for 5 minutes.

  • Dispersive SPE (dSPE) Cleanup:

    • Transfer 1 mL of the supernatant (acetonitrile layer) to a 2 mL microcentrifuge tube containing dSPE cleanup sorbents (e.g., 150 mg MgSO₄, 50 mg C18, and 25-50 mg PSA). Note: The amount of Primary Secondary Amine (PSA) should be minimized to prevent loss of the acidic analyte.

    • Vortex for 30 seconds.

    • Centrifuge at high speed for 5 minutes.

  • Final Processing:

    • Take an aliquot of the cleaned supernatant for direct injection or evaporate and reconstitute in a suitable solvent for LC-MS/MS analysis.

Visualizations

calcitroic_acid_metabolism cluster_synthesis Vitamin D Activation & Catabolism cluster_action Cellular Action 7-dehydrocholesterol 7-dehydrocholesterol Vitamin_D3 Vitamin D3 (Cholecalciferol) 7-dehydrocholesterol->Vitamin_D3 Sunlight (UVB) 25-OH-D3 25-hydroxyvitamin D3 (Calcifediol) Vitamin_D3->25-OH-D3 CYP2R1/CYP27A1 (Liver) 1,25-(OH)2-D3 1,25-dihydroxyvitamin D3 (Calcitriol) 25-OH-D3->1,25-(OH)2-D3 CYP27B1 (Kidney) Calcitroic_Acid This compound 1,25-(OH)2-D3->Calcitroic_Acid CYP24A1 (C24 Oxidation Pathway) VDR Vitamin D Receptor (VDR) 1,25-(OH)2-D3->VDR Binds to VDR_RXR VDR-RXR Heterodimer VDR->VDR_RXR RXR Retinoid X Receptor (RXR) RXR->VDR_RXR VDRE Vitamin D Response Element VDR_RXR->VDRE Binds to Gene_Transcription Gene Transcription VDRE->Gene_Transcription Regulates

Caption: Metabolic pathway of calcitriol to this compound and its interaction with the VDR.

spe_workflow start Start pretreatment 1. Sample Pre-treatment (e.g., pH adjustment, dilution) start->pretreatment loading 3. Sample Loading pretreatment->loading conditioning 2. SPE Cartridge Conditioning (e.g., Methanol, Water) conditioning->loading washing 4. Washing (Remove interferences) loading->washing elution 5. Elution (Collect analyte) washing->elution processing 6. Final Processing (Evaporation & Reconstitution) elution->processing analysis LC-MS/MS Analysis processing->analysis

Caption: General workflow for Solid-Phase Extraction (SPE).

troubleshooting_logic start Low Analyte Recovery? check_flowthrough Analyte in Flow-through/Wash? start->check_flowthrough Yes reproducibility Inconsistent Results? start->reproducibility No check_elution Analyte Retained on Cartridge? check_flowthrough->check_elution No optimize_loading Optimize Loading Conditions: - Check pH - Reduce flow rate - Check sorbent choice check_flowthrough->optimize_loading Yes optimize_elution Optimize Elution Conditions: - Increase solvent strength - Increase elution volume check_elution->optimize_elution Yes check_elution->reproducibility No end Successful Extraction optimize_loading->end optimize_elution->end check_procedure Standardize Procedure: - Consistent flow rates - Homogenize samples reproducibility->check_procedure Yes reproducibility->end No check_procedure->end

Caption: Troubleshooting logic for low recovery in SPE.

References

Troubleshooting low signal in calcitroic acid mass spectrometry

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals resolve issues related to low signal intensity in calcitroic acid mass spectrometry analysis.

Troubleshooting Guide

This guide provides a systematic approach to diagnosing and resolving low or absent signal for this compound in your LC-MS/MS experiments.

Question: I'm seeing a very low or no signal for my this compound analyte. Where should I begin troubleshooting?

Answer: A complete loss or significant drop in signal can be frustrating. The issue typically originates from one of three areas: the mass spectrometer (MS), the liquid chromatography (LC) system, or the sample preparation process. A systematic approach is the best way to identify the root cause.[1]

Start by assessing the MS performance with a known standard to ensure it is functioning correctly. If the MS is performing as expected, proceed to investigate the LC system for potential issues like leaks or pump problems. If both the MS and LC systems are working, the problem likely lies within your sample preparation or the analytical method itself.

The following workflow provides a step-by-step process for troubleshooting.

TroubleshootingWorkflow start Start: Low or No Signal for this compound check_ms 1. Check MS Performance Inject a known standard (e.g., calcitriol-d6) directly into the MS. start->check_ms ms_ok Is MS signal strong and stable? check_ms->ms_ok troubleshoot_ms Troubleshoot MS: - Check tuning and calibration - Clean ion source - Verify gas flows and voltages ms_ok->troubleshoot_ms No check_lc 2. Check LC System (with column removed) Is there a stable spray? ms_ok->check_lc Yes troubleshoot_ms->check_ms Re-evaluate lc_spray_ok Is the spray stable? check_lc->lc_spray_ok troubleshoot_lc_flow Troubleshoot LC Flow: - Check for leaks - Purge pumps (check for air bubbles) - Verify solvent lines lc_spray_ok->troubleshoot_lc_flow No check_lc_method 3. Check LC Method & Column (with column installed) Inject a standard. lc_spray_ok->check_lc_method Yes troubleshoot_lc_flow->check_lc Re-evaluate lc_method_ok Are peak shape and retention time correct? check_lc_method->lc_method_ok troubleshoot_lc_method Troubleshoot LC Method: - Check for column contamination/clogging - Verify mobile phase composition - Check injection sequence lc_method_ok->troubleshoot_lc_method No check_sample_prep 4. Investigate Sample Preparation and Matrix Effects lc_method_ok->check_sample_prep Yes troubleshoot_lc_method->check_lc_method Re-evaluate solution Solution Found: Review sample extraction, derivatization, and potential for ion suppression. check_sample_prep->solution IonSuppression cluster_ideal Ideal Condition (Neat Standard) cluster_matrix With Matrix Effects analyte1 Analyte ionized_analyte1 [Analyte+H]+ analyte1->ionized_analyte1 Ionization proton1 H+ proton1->ionized_analyte1 ms_detector1 MS Detector (High Signal) ionized_analyte1->ms_detector1 Detection analyte2 Analyte ionized_analyte2 [Analyte+H]+ analyte2->ionized_analyte2 matrix_comp Matrix Component ionized_matrix [Matrix+H]+ matrix_comp->ionized_matrix Competition for H+ proton2 H+ proton2->ionized_analyte2 proton2->ionized_matrix ms_detector2 MS Detector (Low Signal) ionized_analyte2->ms_detector2 Suppressed Detection

References

Technical Support Center: Enhancing the Resolution of Calcitroic Acid in HPLC

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to the technical support center for the analysis of calcitroic acid using High-Performance Liquid Chromatography (HPLC). This guide provides troubleshooting advice and answers to frequently asked questions to help researchers, scientists, and drug development professionals optimize their chromatographic separations for enhanced resolution and accurate quantification of this compound.

Frequently Asked Questions (FAQs)

Q1: What is the primary challenge in achieving good resolution for this compound in reverse-phase HPLC?

A1: The main challenge lies in the polar nature of this compound, a terminal metabolite of vitamin D, which can lead to poor retention on traditional C18 columns and co-elution with other polar matrix components. Its acidic nature also necessitates careful control of the mobile phase pH to ensure consistent ionization and peak shape.

Q2: What type of HPLC column is best suited for this compound analysis?

A2: A reverse-phase C18 column is commonly used for the separation of vitamin D metabolites, including this compound. For enhanced retention and selectivity, consider using a column with a high carbon load or a polar-embedded phase. Columns with smaller particle sizes (e.g., sub-2 µm for UHPLC) can significantly improve efficiency and resolution.

Q3: How does the mobile phase pH affect the retention and peak shape of this compound?

A3: As an acidic compound, the retention and peak shape of this compound are highly dependent on the mobile phase pH.[1][2] At a pH below its pKa, the carboxyl group is protonated, making the molecule less polar and increasing its retention on a reverse-phase column.[1][2] Operating at a pH at least two units below the pKa is a good starting point to ensure consistent protonation and minimize peak tailing.[1]

Q4: Is a derivatization step necessary for the analysis of this compound?

A4: While not always mandatory, derivatization can significantly enhance the sensitivity of detection, particularly for LC-MS/MS analysis. Reagents like 4-phenyl-1,2,4-triazoline-3,5-dione (PTAD) can improve ionization efficiency and signal intensity by approximately 10 times.

Q5: What are the common causes of peak tailing when analyzing this compound?

A5: Peak tailing for acidic compounds like this compound is often caused by secondary interactions with residual silanol groups on the silica-based stationary phase.[3] This can be mitigated by using a mobile phase with a low pH to suppress silanol ionization, employing an end-capped column, or using a mobile phase additive like a volatile acid (e.g., formic acid or acetic acid).

Troubleshooting Guide

Issue 1: Poor Resolution and Co-eluting Peaks

Possible Causes & Solutions

Cause Troubleshooting Step Expected Outcome
Inappropriate Mobile Phase Composition Optimize the organic modifier (acetonitrile or methanol) percentage. A lower percentage of the organic solvent will generally increase retention on a reverse-phase column.[4]Increased retention time and improved separation from early-eluting interferences.
Introduce a different organic modifier (e.g., switch from acetonitrile to methanol) to alter selectivity.Changes in elution order and potentially improved resolution between this compound and co-eluting peaks.
Suboptimal pH of the Mobile Phase Adjust the pH of the aqueous portion of the mobile phase. For this compound, a lower pH (e.g., 2.5-4) is generally recommended to suppress ionization and increase retention.[1][2]Improved peak shape (less tailing) and increased retention time, leading to better resolution.
Inadequate Column Chemistry Switch to a column with a different stationary phase chemistry, such as a polar-embedded C18 or a phenyl-hexyl column, to introduce different separation mechanisms.Altered selectivity and improved resolution of this compound from closely eluting compounds.
Insufficient Column Efficiency Use a column with a smaller particle size (e.g., 3 µm or 1.8 µm) or a longer column to increase the number of theoretical plates.[4]Sharper peaks and improved baseline separation between closely eluting analytes.
Elevated Column Temperature Optimize the column temperature. While higher temperatures can decrease analysis time, lower temperatures may increase retention and improve the resolution of some analytes.[5]Changes in retention time and selectivity; optimal temperature will provide the best balance of resolution and run time.
Issue 2: Peak Tailing

Possible Causes & Solutions

Cause Troubleshooting Step Expected Outcome
Secondary Interactions with Silanols Lower the mobile phase pH using a volatile acid like formic acid or acetic acid (0.1% is a common concentration).[1]Suppression of silanol ionization, leading to more symmetrical peaks.
Use a highly end-capped column to minimize the number of accessible free silanol groups.Reduced peak tailing due to fewer secondary interaction sites.
Column Overload Reduce the injection volume or dilute the sample.Symmetrical peak shape at lower concentrations.
Column Contamination Flush the column with a strong solvent (e.g., isopropanol) or, if the problem persists, replace the column.Restoration of peak shape and column performance.
Issue 3: Poor Sensitivity

Possible Causes & Solutions

Cause Troubleshooting Step Expected Outcome
Inadequate Detection Wavelength (UV) Optimize the detection wavelength for this compound. Vitamin D metabolites typically have a maximum absorbance around 265 nm.Increased signal-to-noise ratio and improved detection limits.
Poor Ionization (MS) Optimize the mobile phase for mass spectrometry by using volatile additives like formic acid or ammonium formate.Enhanced ionization efficiency and signal intensity.
Implement a derivatization step using a reagent such as PTAD.Significant improvement in signal response.
Sample Matrix Effects Employ a more rigorous sample preparation method, such as solid-phase extraction (SPE), to remove interfering matrix components.Reduced ion suppression and improved signal intensity in LC-MS/MS.

Experimental Protocols

Protocol 1: Solid-Phase Extraction (SPE) for this compound from Plasma

This protocol is a general guideline and may require optimization based on the specific SPE cartridge and sample matrix.

  • Conditioning: Condition a polymeric reverse-phase SPE cartridge by passing 1 mL of methanol followed by 1 mL of water through the cartridge. Do not allow the sorbent to dry.

  • Sample Pre-treatment: To 500 µL of plasma, add an internal standard and 500 µL of 0.1% (v/v) formic acid in water. Vortex for 30 seconds. Centrifuge at 14,000 rpm for 5 minutes to precipitate proteins.

  • Loading: Load the supernatant from the pre-treated sample onto the conditioned SPE cartridge.

  • Washing: Wash the cartridge with 1 mL of water followed by 1 mL of 20% acetonitrile in water to remove polar interferences.

  • Elution: Elute the this compound from the cartridge with 1 mL of methanol or an appropriate mixture of organic solvents.

  • Dry-down and Reconstitution: Evaporate the eluate to dryness under a gentle stream of nitrogen. Reconstitute the residue in a suitable volume of the initial mobile phase for HPLC analysis.

Protocol 2: UPLC-MS/MS Method for this compound

This method is adapted from established protocols for calcitriol and other vitamin D metabolites and serves as a starting point for method development.

  • Column: Acquity UPLC BEH C18 (100 mm × 2.1 mm, 1.7 µm)

  • Mobile Phase A: 0.1% Formic acid in water

  • Mobile Phase B: Methanol

  • Flow Rate: 0.25 mL/min

  • Gradient:

    • 0-1 min: 2% B

    • 1-18 min: 2% to 65% B

    • 18-20 min: 65% to 100% B

    • 20-22 min: Hold at 100% B

    • 22-23 min: 100% to 2% B

    • 23-30 min: Hold at 2% B

  • Column Temperature: 40 °C

  • Injection Volume: 10 µL

  • MS Detection: Electrospray ionization in positive mode (ESI+) with multiple reaction monitoring (MRM).

Visualizations

TroubleshootingWorkflow Start Poor Resolution of this compound CheckPeakShape Assess Peak Shape Start->CheckPeakShape CheckResolution Assess Resolution (Rs < 1.5) CheckPeakShape->CheckResolution Symmetric & Sharp Tailing Peak Tailing? CheckPeakShape->Tailing Asymmetric Broadening Peak Broadening? CheckPeakShape->Broadening Symmetric but Wide OptimizeMobilePhase Optimize Mobile Phase (% Organic, pH) CheckResolution->OptimizeMobilePhase No GoodResolution Resolution Achieved CheckResolution->GoodResolution Yes ChangeColumn Change Column (Different Chemistry) OptimizeMobilePhase->ChangeColumn OptimizeTemp Optimize Temperature ChangeColumn->OptimizeTemp OptimizeTemp->GoodResolution AdjustpH Lower Mobile Phase pH Tailing->AdjustpH CheckEfficiency Improve Column Efficiency (Smaller Particles, Longer Column) Broadening->CheckEfficiency UseEndcapped Use End-capped Column AdjustpH->UseEndcapped AdjustpH->GoodResolution UseEndcapped->GoodResolution CheckEfficiency->GoodResolution

Caption: A workflow diagram for troubleshooting poor resolution of this compound in HPLC.

MethodDevelopmentLogic SelectColumn 1. Column Selection (C18, Polar-Embedded) SelectMobilePhase 2. Mobile Phase Selection (ACN/MeOH, Water + Acid) SelectColumn->SelectMobilePhase OptimizeGradient 3. Gradient Optimization SelectMobilePhase->OptimizeGradient OptimizepH 4. pH Optimization (2.5 - 4.0) OptimizeGradient->OptimizepH OptimizeTemp 5. Temperature Optimization (30-50 °C) OptimizepH->OptimizeTemp FinalValidation 6. Method Validation OptimizeTemp->FinalValidation

Caption: A logical flow for developing an HPLC method for this compound analysis.

References

Addressing non-specific binding in calcitroic acid assays

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to the technical support center for calcitroic acid assays. This resource provides troubleshooting guides and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals overcome common challenges encountered during their experiments, with a primary focus on addressing non-specific binding.

Frequently Asked Questions (FAQs)

Q1: What is non-specific binding (NSB) and why is it a problem in this compound assays?

A1: Non-specific binding (NSB) refers to the attachment of assay components, such as antibodies or the analyte itself, to unintended surfaces of the microplate wells or other molecules within the assay.[1][2] In a competitive immunoassay for a small molecule like this compound, high NSB can lead to a reduced signal-to-noise ratio, decreased assay sensitivity, and inaccurate quantification, potentially resulting in false-positive or inconsistent results.[3]

Q2: What are the common causes of high background in my this compound ELISA?

A2: High background in a this compound ELISA can stem from several factors:

  • Insufficient Blocking: Unoccupied sites on the microplate well surface can bind assay reagents non-specifically.[3]

  • Inadequate Washing: Failure to remove all unbound reagents can lead to a high background signal.

  • High Antibody Concentrations: Excessive concentrations of primary or secondary antibodies can increase the likelihood of non-specific interactions.

  • Matrix Effects: Components in the biological sample (e.g., serum, plasma) can interfere with the assay, causing non-specific binding.[4]

  • Cross-reactivity: The antibodies may be binding to molecules structurally similar to this compound present in the sample.[5]

Q3: How can I differentiate between specific and non-specific binding in my assay?

A3: To determine the level of non-specific binding, it is essential to include proper controls in your experiment. A key control is a "no analyte" well, which contains all assay components except for the this compound standard or sample. The signal in this well represents the maximum binding of the labeled this compound. Additionally, a "no primary antibody" control can help identify non-specific binding of the secondary antibody.

Troubleshooting Guides

Issue 1: High Background Signal Across the Entire Plate

High background noise can obscure the specific signal from your analyte, leading to inaccurate results. The following steps provide a systematic approach to troubleshooting this common issue.

high_background_workflow start High Background Observed check_washing Review Washing Protocol start->check_washing optimize_blocking Optimize Blocking Step check_washing->optimize_blocking If issue persists titrate_antibody Titrate Antibody Concentrations optimize_blocking->titrate_antibody If issue persists check_reagents Evaluate Reagent Quality titrate_antibody->check_reagents If issue persists address_matrix Investigate Matrix Effects check_reagents->address_matrix If issue persists solution Reduced Background Signal address_matrix->solution Problem Resolved

Caption: A workflow to diagnose and resolve high replicate variability.

Step-by-Step Guide:

  • Review Pipetting Technique: Inconsistent pipetting is a major source of variability.

    • Ensure all pipettes are properly calibrated.

    • Use fresh pipette tips for each sample and reagent.

    • When using multichannel pipettes, ensure all tips are securely seated and aspirating/dispensing equal volumes.

  • Ensure Thorough Mixing of Reagents and Samples: Vortex or gently mix all reagents, standards, and samples before adding them to the wells.

  • Proper Plate Sealing and Incubation: Use plate sealers during incubation steps to prevent evaporation, which can concentrate reagents at the edges of the wells (the "edge effect"). Ensure the incubator provides uniform temperature across the entire plate.

  • Verify Plate Washer and Reader Performance: If using an automated plate washer, ensure all pins are dispensing and aspirating correctly. For the plate reader, check for any dirt or smudges on the bottom of the plate that could interfere with optical readings.

Issue 3: Suspected Matrix Effects

The "matrix" refers to all the components in a biological sample other than the analyte of interest. [4]These components can interfere with the assay, leading to either an underestimation or overestimation of the this compound concentration.

Addressing Matrix Effects

matrix_effects_workflow start Suspected Matrix Effects spike_recovery Perform Spike and Recovery Experiment start->spike_recovery linearity_assessment Assess Linearity of Dilution spike_recovery->linearity_assessment If recovery is poor sample_pretreatment Implement Sample Pre-treatment linearity_assessment->sample_pretreatment If non-linear solution Accurate Quantification sample_pretreatment->solution Problem Resolved

Caption: A workflow for identifying and mitigating matrix effects.

Step-by-Step Guide:

  • Perform Spike and Recovery and Linearity of Dilution Experiments:

    • Spike and Recovery: Add a known amount of this compound standard to a sample and measure the recovery. A recovery significantly different from 100% suggests matrix interference.

    • Linearity of Dilution: Serially dilute a sample and measure the this compound concentration at each dilution. The corrected concentration should remain constant across the dilution series. A deviation from linearity indicates a matrix effect.

  • Sample Pre-treatment to Remove Interfering Substances:

    • Charcoal Stripping: For serum or plasma samples, treatment with dextran-coated charcoal can effectively remove endogenous steroids and other small lipophilic molecules that may interfere with the assay. [6][7] * Solid Phase Extraction (SPE): SPE can be used to clean up the sample and isolate this compound from interfering matrix components.

Experimental Protocols

Protocol 1: Optimizing Blocking Buffer
  • Coat a 96-well microplate with the capture antibody as per your standard protocol.

  • Wash the plate three times with wash buffer.

  • Prepare different blocking buffers to be tested (e.g., 1% BSA, 3% BSA, 5% BSA, 1% Casein, 3% Non-Fat Dry Milk in PBS).

  • Add 200 µL of each blocking buffer to a set of wells. Include a "no block" control.

  • Incubate for 1-2 hours at room temperature or overnight at 4°C.

  • Wash the plate thoroughly.

  • Proceed with the rest of your competitive ELISA protocol, adding a zero-analyte control (maximum signal) and a high concentration of unlabeled this compound (minimum signal) to wells for each blocking condition.

  • Compare the signal-to-noise ratio (maximum signal / minimum signal) for each blocking agent to determine the most effective one.

Protocol 2: Charcoal Stripping of Serum Samples
  • Prepare a dextran-coated charcoal suspension (e.g., 0.25% charcoal, 0.025% Dextran in PBS).

  • Add the charcoal suspension to your serum samples at a ratio of 1:10 (charcoal suspension:serum).

  • Incubate the mixture on a rotator for 30 minutes to 2 hours at 4°C. The optimal time may need to be determined empirically.

  • Centrifuge at 10,000 x g for 15 minutes at 4°C to pellet the charcoal.

  • Carefully collect the supernatant (the stripped serum) without disturbing the charcoal pellet.

  • The stripped serum can now be used as a matrix for your standards or for diluting your samples.

Visualization of Key Pathways and Workflows

Vitamin D Metabolic Pathway

This compound is a key metabolite in the catabolism of Vitamin D. Understanding this pathway can provide context for potential cross-reactivity with other Vitamin D metabolites.

vitamin_d_pathway cluster_synthesis Synthesis cluster_activation Activation cluster_catabolism Catabolism 7-dehydrocholesterol 7-dehydrocholesterol Vitamin D3 Vitamin D3 7-dehydrocholesterol->Vitamin D3 UVB Light (Skin) 25-hydroxyvitamin D3\n(Calcidiol) 25-hydroxyvitamin D3 (Calcidiol) Vitamin D3->25-hydroxyvitamin D3\n(Calcidiol) CYP27A1 (Liver) 1,25-dihydroxyvitamin D3\n(Calcitriol) 1,25-dihydroxyvitamin D3 (Calcitriol) 25-hydroxyvitamin D3\n(Calcidiol)->1,25-dihydroxyvitamin D3\n(Calcitriol) CYP27B1 (Kidney) This compound This compound 1,25-dihydroxyvitamin D3\n(Calcitriol)->this compound CYP24A1

Caption: The metabolic pathway of Vitamin D3 leading to the formation of this compound. [8][9][10][11][12]

Competitive ELISA Workflow for this compound

This diagram outlines the key steps in a typical competitive ELISA for the quantification of this compound.

competitive_elisa_workflow start Start coat_plate Coat plate with anti-Calcitroic Acid Antibody start->coat_plate wash1 Wash coat_plate->wash1 block Block non-specific sites wash1->block wash2 Wash block->wash2 add_samples Add this compound standards and samples wash2->add_samples add_conjugate Add enzyme-labeled this compound add_samples->add_conjugate incubate Incubate (Competition) add_conjugate->incubate wash3 Wash incubate->wash3 add_substrate Add Substrate wash3->add_substrate develop_color Color Development add_substrate->develop_color stop_reaction Stop Reaction develop_color->stop_reaction read_plate Read Absorbance at 450 nm stop_reaction->read_plate end End read_plate->end

Caption: A step-by-step workflow for a competitive this compound ELISA.

References

Technical Support Center: Enhancing Calcitroic Acid Derivatization Efficiency

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to the technical support center for calcitroic acid derivatization. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and frequently asked questions (FAQs) to improve the efficiency and reproducibility of your experiments.

Frequently Asked Questions (FAQs)

Q1: What is the primary purpose of derivatizing this compound for analysis?

A1: Derivatization is a chemical modification process used to enhance the analytical properties of this compound, which can be challenging to analyze in its native form due to its polarity and thermal lability. The primary goals of derivatization are to:

  • Increase Volatility and Thermal Stability: For Gas Chromatography-Mass Spectrometry (GC-MS), derivatization is essential to make this compound volatile enough to travel through the GC column without degradation.[1]

  • Improve Ionization Efficiency: For Liquid Chromatography-Mass Spectrometry (LC-MS/MS), derivatization can significantly enhance the ionization efficiency of this compound, leading to a much stronger signal and improved sensitivity.[2][3]

  • Enhance Chromatographic Separation: Derivatization can alter the chemical properties of this compound, which can improve its separation from other closely related vitamin D metabolites and matrix components during chromatography.[2]

Q2: Which derivatization reagents are commonly used for this compound and other vitamin D metabolites?

A2: Several types of derivatization reagents are used, depending on the analytical technique (LC-MS/MS or GC-MS) and the specific requirements of the assay.

  • For LC-MS/MS: Cookson-type reagents, which are dienophiles that react with the cis-diene moiety of vitamin D compounds, are very common.[2] These include:

    • Amplifex™ Diene: Known for providing significant signal enhancement.[2][4]

    • 4-phenyl-1,2,4-triazoline-3,5-dione (PTAD): A widely used and commercially available reagent.[4][5][6]

    • 4-[2-(6,7-dimethoxy-4-methyl-3-oxo-3,4-dihydroquinoxalinyl)ethyl]-1,2,4-triazoline-3,5-dione (DMEQ-TAD): Another dienophile that has shown excellent performance.[2]

  • For GC-MS: Silylating reagents are the most prevalent. They react with the hydroxyl and carboxylic acid groups of this compound. Common silylating agents include:

    • N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA)

    • N-methyl-N-(trimethylsilyl)trifluoroacetamide (MSTFA) [7]

    • Often, a catalyst like trimethylchlorosilane (TMCS) is added to improve the reaction efficiency.[8]

Q3: How do I choose the best derivatization reagent for my experiment?

A3: The choice of reagent depends on your analytical platform and goals.

  • For ultra-high sensitivity in LC-MS/MS , reagents like Amplifex™ Diene are often preferred due to their significant signal enhancement.[2][4]

  • For routine LC-MS/MS analysis , PTAD is a reliable and cost-effective option.[6]

  • For GC-MS analysis , silylation with MSTFA or BSTFA (often with TMCS) is the standard approach to increase volatility and thermal stability.[1][7]

Troubleshooting Guides

LC-MS/MS Derivatization (Dienophile Reagents)
Issue Potential Cause(s) Recommended Solution(s)
Low or No Product Formation Inactive reagent (degraded due to moisture or light).Use fresh reagent. Store dienophile reagents, especially PTAD, protected from light and moisture.
Insufficient reagent concentration.Ensure the molar excess of the derivatization reagent is adequate.
Poor sample purity (interfering substances).Improve sample clean-up prior to derivatization. Solid-phase extraction (SPE) is recommended.
Incorrect reaction time or temperature.Optimize incubation time and temperature. Most dienophile reactions proceed efficiently at room temperature within 30-60 minutes.[2][4]
High Signal Variability Inconsistent reaction times.Use a timer and ensure all samples are incubated for the same duration.
Incomplete quenching of the reaction.Ensure the quenching step (e.g., adding water or methanol) is performed consistently across all samples.[9]
Derivative instability.Analyze samples as soon as possible after derivatization. While some derivatives are stable for extended periods when stored properly (e.g., at -20°C), stability in the autosampler at 5°C can be limited.[4][10]
Multiple Peaks for a Single Analyte Formation of stereoisomers.This is expected with Cookson-type reagents, which can attack the cis-diene from two different sides, forming 6R and 6S isomers.[2] Ensure your chromatography can either separate these isomers or that they are co-eluted and integrated as a single peak for quantification.
GC-MS Derivatization (Silylation)
Issue Potential Cause(s) Recommended Solution(s)
Incomplete Derivatization Presence of moisture in the sample or solvent.Silylating reagents are highly sensitive to moisture.[8] Ensure samples are dried completely (e.g., under a stream of nitrogen) and use anhydrous solvents.
Insufficient reagent or catalyst.Use a significant molar excess of the silylating reagent (a 2:1 molar ratio of reagent to active hydrogens is a general guideline).[8] The addition of a catalyst like TMCS can improve the derivatization of sterically hindered groups.
Suboptimal reaction temperature or time.Higher temperatures (e.g., 60-75°C) and longer reaction times (e.g., 30-60 minutes) may be required for complete derivatization of all functional groups.[8]
Analyte not dissolving in the reagent.If the dried extract does not dissolve, the reaction will not proceed efficiently. Adding a small amount of an anhydrous solvent like pyridine can help dissolve the sample before adding the silylating reagent.
Poor Peak Shape (Tailing) Adsorption of underivatized analyte.Optimize the derivatization conditions to ensure the reaction goes to completion.
Active sites in the GC inlet or column.Use a deactivated inlet liner and perform regular column maintenance.
Derivative Degradation Hydrolysis of the TMS derivatives.Protect derivatized samples from moisture. Storing samples with an excess of the silylating reagent can sometimes improve stability.[11]
Thermal degradation in the GC inlet.Optimize the inlet temperature to ensure volatilization without causing degradation of the derivative.

Data Presentation

Comparison of LC-MS/MS Derivatization Reagents for Vitamin D Metabolites

The following table summarizes the relative signal enhancement for various vitamin D metabolites using different derivatization reagents. While this compound was not specifically tested in this study, the results for 1,25(OH)₂D₃ provide a strong indication of the expected performance due to structural similarities.

Derivatization Reagent Relative Signal Enhancement vs. No Derivatization (for 1,25(OH)₂D₃) Key Advantages Considerations
Amplifex™ Diene ~165-fold[12] (up to 295-fold for some metabolites[2][13])Highest signal enhancement, excellent for trace analysis.[2][13]Higher cost compared to other reagents.
DMEQ-TAD ~15-fold (for 25(OH)D₃)[2]Excellent performance for dihydroxylated metabolites.[2]May require a two-step addition for optimal results.[2]
PTAD ~8-fold (for 25(OH)D₃)[2]Widely available, cost-effective, and reliable.[4][6]Lower signal enhancement compared to Amplifex™.[4]

Data adapted from studies on various vitamin D metabolites, which are expected to have similar reactivity to this compound.[2][13]

Experimental Protocols

Protocol 1: Derivatization of this compound with PTAD for LC-MS/MS
  • Sample Preparation: Extract this compound from the biological matrix using liquid-liquid extraction (LLE) or solid-phase extraction (SPE).

  • Drying: Evaporate the sample extract to complete dryness under a gentle stream of nitrogen.

  • Derivatization:

    • Reconstitute the dried extract in 100 µL of a 2 mg/mL solution of PTAD in a suitable solvent (e.g., acetonitrile or ethyl acetate).[9]

    • Vortex the sample for 10 minutes.[9]

    • Add another 100 µL of the PTAD solution and vortex for an additional 10 minutes.[9]

    • Alternatively, a single addition of PTAD solution followed by incubation at room temperature for one hour can be effective.[4]

  • Quenching: Add 20 µL of water to the reaction mixture and vortex for 5 minutes to quench the excess PTAD.[9]

  • Final Preparation: Evaporate the sample to dryness again and reconstitute in the mobile phase for LC-MS/MS analysis.[9]

Protocol 2: Silylation of this compound for GC-MS
  • Sample Preparation: Extract and purify this compound from the sample matrix.

  • Drying: Ensure the sample is completely dry by evaporating the solvent under nitrogen. The absence of water is critical for successful silylation.[8]

  • Derivatization:

    • Add 50 µL of an anhydrous solvent such as pyridine or acetonitrile to the dried sample.

    • Add 100 µL of a silylating reagent, such as MSTFA with 1% TMCS.

    • Seal the vial tightly.

  • Reaction: Heat the vial at 70°C for 30-60 minutes in a heating block or oven.

  • Analysis: Cool the vial to room temperature before injecting the sample into the GC-MS.

Visualizations

Experimental Workflow for LC-MS/MS Derivatization

Workflow for this compound Derivatization (LC-MS/MS) cluster_0 Sample Preparation cluster_1 Derivatization cluster_2 Analysis a Biological Sample b Extraction (LLE or SPE) a->b c Evaporation to Dryness b->c d Add Dienophile Reagent (e.g., PTAD) c->d e Incubate at Room Temp d->e f Quench Reaction e->f g Final Evaporation & Reconstitution f->g h LC-MS/MS Analysis g->h

Caption: Workflow for this compound Derivatization (LC-MS/MS).

Troubleshooting Logic for Incomplete Silylation (GC-MS)

Troubleshooting Incomplete Silylation for GC-MS start Incomplete Derivatization Observed q1 Was the sample completely dry? start->q1 sol1 Dry sample thoroughly under N2. Use anhydrous solvents. q1->sol1 No q2 Was reagent in sufficient excess? q1->q2 Yes a1_yes Yes a1_no No end Re-run Experiment sol1->end sol2 Increase reagent concentration. Add catalyst (e.g., TMCS). q2->sol2 No q3 Were reaction time & temp optimal? q2->q3 Yes a2_yes Yes a2_no No sol2->end sol3 Increase reaction time and/or temperature (e.g., 70°C for 60 min). q3->sol3 No q3->end Yes (Consider other issues) a3_yes Yes a3_no No sol3->end

References

Calibrating instruments for accurate calcitroic acid measurement

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guidance and answers to frequently asked questions for researchers, scientists, and drug development professionals working with calcitroic acid.

Frequently Asked Questions (FAQs)

Q1: What is this compound and why is it difficult to measure?

This compound is a water-soluble, terminal metabolite of the active form of vitamin D, 1α,25-dihydroxyvitamin D3 (calcitriol).[1][2] Its measurement is challenging primarily due to its very low endogenous concentrations in biological samples, often falling below the limit of detection of many analytical methods.[3][4] Additionally, complex biological matrices can interfere with accurate quantification, necessitating robust sample preparation techniques.[3]

Q2: Which analytical method is most suitable for this compound quantification?

The most common and effective method for quantifying this compound is ultra-high performance liquid chromatography coupled with tandem mass spectrometry (UHPLC-MS/MS).[3][4] This technique offers the high sensitivity and selectivity required to detect and quantify the low levels of this compound present in biological samples.

Q3: I am not able to detect this compound in my samples. What are the possible reasons?

Several factors could contribute to the non-detection of this compound:

  • Insufficient Sample Concentration: Endogenous levels of this compound can be extremely low.[3] Consider using larger sample volumes or concentrating the extract.

  • Inefficient Extraction: The extraction method may not be efficiently recovering this compound from the sample matrix. Optimization of the extraction protocol, such as using solid-phase extraction (SPE), is crucial.[3][4]

  • Matrix Effects: Co-eluting substances from the sample matrix can suppress the ionization of this compound in the mass spectrometer, leading to a lower signal. A thorough sample cleanup is necessary to minimize matrix effects.[3]

  • Instrument Sensitivity: The sensitivity of the UHPLC-MS/MS system may not be sufficient. Ensure the instrument is properly calibrated and optimized for the analysis of this compound.

Q4: How can I improve the retention of this compound on a reverse-phase HPLC column?

If you are experiencing poor retention of the polar this compound molecule on a non-polar reverse-phase column, consider the following:

  • Mobile Phase pH: Adjusting the pH of the mobile phase can alter the ionization state of this compound and improve its retention.

  • Column Chemistry: Select a column with a different stationary phase chemistry that may provide better interaction with this compound.

  • Ion-Pairing Agents: The use of ion-pairing agents in the mobile phase can enhance the retention of polar analytes.

Troubleshooting Guide

IssuePossible CauseSuggested Solution
No or Low Signal This compound concentration is below the limit of detection (LOD).Increase sample volume, concentrate the sample extract, or use a more sensitive instrument.
Inefficient sample extraction.Optimize the solid-phase extraction (SPE) protocol. A strong anion exchange (SAX-SPE) method has been shown to be effective.[3]
Ion suppression from matrix components.Improve sample cleanup. Incorporate additional purification steps or use a more effective SPE sorbent.
Poor Peak Shape Inappropriate mobile phase composition.Optimize the mobile phase gradient, pH, and organic solvent composition.
Column overload.Dilute the sample or inject a smaller volume.
Column degradation.Replace the HPLC column with a new one.
High Background Noise Contaminated mobile phase or instrument.Use high-purity solvents and flush the system thoroughly.
Interference from co-eluting compounds.Optimize the chromatographic separation to resolve this compound from interfering peaks.
Inconsistent Results Variability in sample preparation.Ensure consistent and precise execution of the sample preparation protocol for all samples and standards.
Instrument instability.Check for fluctuations in pump pressure, temperature, and MS parameters. Perform system suitability tests.

Experimental Protocols

Sample Preparation using Solid-Phase Extraction (SPE)

This protocol describes a general procedure for extracting this compound from biological matrices like plasma or tissue homogenates using strong anion exchange SPE.

  • Sample Pre-treatment: Spike the sample with an appropriate internal standard. Acidify the sample to ensure this compound is in its anionic form.

  • SPE Cartridge Conditioning: Condition a strong anion exchange (SAX) SPE cartridge with methanol followed by an equilibration buffer (e.g., a low pH buffer).

  • Sample Loading: Load the pre-treated sample onto the conditioned SPE cartridge.

  • Washing: Wash the cartridge with a weak wash buffer to remove neutral and cationic interferences.

  • Elution: Elute the this compound from the cartridge using a strong elution solvent (e.g., a high pH or high ionic strength buffer).

  • Dry Down and Reconstitution: Evaporate the eluate to dryness under a stream of nitrogen and reconstitute the residue in the initial mobile phase for UHPLC-MS/MS analysis.

UHPLC-MS/MS Analysis
  • Chromatographic Separation:

    • Column: A reverse-phase C18 column is typically used.

    • Mobile Phase: A gradient elution with a mixture of water and an organic solvent (e.g., methanol or acetonitrile), both containing a small amount of an additive like formic acid to improve peak shape and ionization.

    • Flow Rate: A typical flow rate for UHPLC is between 0.2 and 0.5 mL/min.

    • Column Temperature: Maintain a constant column temperature (e.g., 40 °C) for reproducible retention times.

  • Mass Spectrometric Detection:

    • Ionization Mode: Electrospray ionization (ESI) in negative ion mode is commonly used for the analysis of acidic compounds like this compound.

    • Detection Mode: Multiple Reaction Monitoring (MRM) is used for its high selectivity and sensitivity. This involves monitoring a specific precursor ion to product ion transition for this compound and its internal standard.

    • Optimization: Optimize MS parameters such as capillary voltage, cone voltage, and collision energy to achieve the best signal for this compound.

Signaling Pathways and Workflows

Calcitroic_Acid_Synthesis_Pathway Vitamin D3 Vitamin D3 25-hydroxyvitamin D3 25-hydroxyvitamin D3 Vitamin D3->25-hydroxyvitamin D3 CYP2R1, CYP27A1 (Liver) 1,25-dihydroxyvitamin D3 (Calcitriol) 1,25-dihydroxyvitamin D3 (Calcitriol) 25-hydroxyvitamin D3->1,25-dihydroxyvitamin D3 (Calcitriol) CYP27B1 (Kidney) This compound This compound 1,25-dihydroxyvitamin D3 (Calcitriol)->this compound CYP24A1

Caption: Metabolic pathway of Vitamin D3 to this compound.

Calcitroic_Acid_Measurement_Workflow cluster_sample_prep Sample Preparation cluster_analysis Analysis cluster_data_processing Data Processing Sample Collection Sample Collection Internal Standard Spiking Internal Standard Spiking Sample Collection->Internal Standard Spiking Solid-Phase Extraction (SPE) Solid-Phase Extraction (SPE) Internal Standard Spiking->Solid-Phase Extraction (SPE) Evaporation & Reconstitution Evaporation & Reconstitution Solid-Phase Extraction (SPE)->Evaporation & Reconstitution UHPLC Separation UHPLC Separation Evaporation & Reconstitution->UHPLC Separation MS/MS Detection MS/MS Detection UHPLC Separation->MS/MS Detection Peak Integration Peak Integration MS/MS Detection->Peak Integration Quantification Quantification Peak Integration->Quantification

Caption: Experimental workflow for this compound measurement.

References

Dealing with co-eluting interferences in calcitroic acid chromatography

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to the technical support center for calcitroic acid chromatography. This resource provides troubleshooting guides and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals overcome common challenges encountered during the analysis of this compound, with a focus on dealing with co-eluting interferences.

Frequently Asked Questions (FAQs)

Q1: What are the most common co-eluting interferences in this compound analysis?

A1: The most common co-eluting interferences in this compound analysis are typically other vitamin D metabolites, including its isomers and conjugates. Key examples include:

  • Epi-calcitroic acid: A stereoisomer of this compound that can be difficult to separate due to its similar chemical structure and properties.[1][2]

  • Glucuronide conjugates: this compound can be conjugated with glucuronic acid in vivo, forming a more polar metabolite. These conjugates can sometimes co-elute or interfere with the analysis of the parent compound.[1]

  • Other Vitamin D Metabolites: Depending on the complexity of the sample matrix, other metabolites in the vitamin D pathway may co-elute if the chromatographic method is not sufficiently optimized.

Q2: How can I improve the separation of this compound from its isomers?

A2: Separating isomers like this compound and epi-calcitroic acid requires high-resolution chromatography. Consider the following strategies:

  • Chiral Columns: Employing a chiral stationary phase can provide the selectivity needed to resolve stereoisomers.

  • Optimize Mobile Phase: Systematically adjust the mobile phase composition, including the organic modifier (e.g., methanol vs. acetonitrile) and additives (e.g., formic acid, ammonium acetate), to enhance selectivity.[3]

  • Temperature and Flow Rate: Modifying the column temperature and mobile phase flow rate can alter selectivity and improve resolution.

  • Gradient Optimization: A shallow and optimized elution gradient can improve the separation of closely eluting compounds.

Q3: What sample preparation techniques are recommended to minimize interferences?

A3: Proper sample preparation is crucial for removing interferences before chromatographic analysis. The most effective techniques include:

  • Solid Phase Extraction (SPE): This is a widely used and effective method for cleaning up complex samples like plasma or serum. Strong Anion Exchange (SAX) SPE is particularly useful for isolating acidic analytes like this compound.[4][5] Reversed-phase SPE can also be employed.

  • Liquid-Liquid Extraction (LLE): LLE can be used to separate this compound from more polar or less polar interferences based on its partitioning behavior between two immiscible solvents.

  • Protein Precipitation: For biological samples, precipitating proteins with a solvent like acetonitrile is a necessary first step to prevent column fouling and reduce matrix effects.[6]

Q4: Can derivatization help in resolving co-eluting interferences?

A4: Yes, derivatization can be a valuable strategy. By chemically modifying this compound, you can alter its chromatographic behavior and improve its detection by mass spectrometry. This can help to shift its retention time away from interfering compounds and enhance sensitivity.[4]

Troubleshooting Guides

Issue 1: Poor Peak Shape (Tailing or Fronting)

Possible Causes and Solutions:

CauseSolution
Column Overload Reduce the injection volume or dilute the sample.
Secondary Interactions Use a mobile phase with an appropriate pH to ensure this compound is in a single ionic form. Adding a small amount of a competing agent to the mobile phase can also help.
Column Contamination Flush the column with a strong solvent. If the problem persists, replace the column.
Inappropriate Injection Solvent Ensure the injection solvent is weaker than or matches the initial mobile phase composition.
Issue 2: Co-elution of this compound with an Unknown Peak

Troubleshooting Workflow:

Caption: A logical workflow for troubleshooting co-eluting peaks.

Experimental Protocols

Protocol 1: Solid Phase Extraction (SPE) for this compound from Plasma

This protocol provides a general guideline for SPE cleanup of plasma samples. Optimization may be required for specific applications.

  • Sample Pre-treatment:

    • To 500 µL of plasma, add an internal standard.

    • Add 1 mL of acetonitrile to precipitate proteins.

    • Vortex for 1 minute and centrifuge at 10,000 x g for 10 minutes.

    • Transfer the supernatant to a clean tube.

    • Evaporate the supernatant to dryness under a stream of nitrogen.

    • Reconstitute the residue in 1 mL of loading buffer (e.g., 5% methanol in water with 0.1% formic acid).

  • SPE Cartridge Conditioning:

    • Use a Strong Anion Exchange (SAX) SPE cartridge.

    • Condition the cartridge by passing 1 mL of methanol, followed by 1 mL of water, and finally 1 mL of loading buffer.

  • Sample Loading:

    • Load the reconstituted sample onto the SPE cartridge at a slow flow rate (e.g., 1 mL/min).

  • Washing:

    • Wash the cartridge with 1 mL of loading buffer to remove neutral and basic interferences.

    • Wash the cartridge with 1 mL of a weak organic solvent (e.g., 20% methanol in water) to remove weakly retained acidic interferences.

  • Elution:

    • Elute the this compound with 1 mL of an acidic organic solvent (e.g., 5% formic acid in methanol).

  • Final Preparation:

    • Evaporate the eluate to dryness.

    • Reconstitute in the initial mobile phase for LC-MS/MS analysis.

Protocol 2: LC-MS/MS Method for this compound Analysis

This is a representative LC-MS/MS method. The gradient and other parameters should be optimized for your specific instrument and column.

LC Parameters:

ParameterValue
Column C18 reversed-phase column (e.g., 100 x 2.1 mm, 1.8 µm)
Mobile Phase A 0.1% Formic acid in water
Mobile Phase B 0.1% Formic acid in methanol
Flow Rate 0.3 mL/min
Column Temperature 40 °C
Injection Volume 5 µL

Gradient Profile:

Time (min)%B
0.030
1.030
8.095
10.095
10.130
12.030

MS Parameters:

ParameterValue
Ionization Mode Electrospray Ionization (ESI), Negative
Scan Type Multiple Reaction Monitoring (MRM)
Precursor Ion (m/z) To be determined for this compound
Product Ion (m/z) To be determined for this compound

Vitamin D Metabolism Pathway

The following diagram illustrates the metabolic pathway of Vitamin D, leading to the formation of this compound.

VitaminD_Metabolism 7-dehydrocholesterol 7-dehydrocholesterol Vitamin D3 Vitamin D3 7-dehydrocholesterol->Vitamin D3 UVB light (in skin) 25-hydroxyvitamin D3 25-hydroxyvitamin D3 Vitamin D3->25-hydroxyvitamin D3 25-hydroxylase (in liver) 1,25-dihydroxyvitamin D3 (Calcitriol) 1,25-dihydroxyvitamin D3 (Calcitriol) 25-hydroxyvitamin D3->1,25-dihydroxyvitamin D3 (Calcitriol) 1α-hydroxylase (in kidney) 24,25-dihydroxyvitamin D3 24,25-dihydroxyvitamin D3 25-hydroxyvitamin D3->24,25-dihydroxyvitamin D3 24-hydroxylase 1,24,25-trihydroxyvitamin D3 1,24,25-trihydroxyvitamin D3 1,25-dihydroxyvitamin D3 (Calcitriol)->1,24,25-trihydroxyvitamin D3 24-hydroxylase This compound This compound 1,24,25-trihydroxyvitamin D3->this compound Further oxidation

Caption: Simplified metabolic pathway of Vitamin D3 to this compound.

References

Technical Support Center: Refinement of Animal Dosing Protocols for Calcitroic Acid Studies

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with calcitroic acid in animal models. The information is presented in a question-and-answer format to directly address specific issues that may be encountered during experimental procedures.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what is its primary mechanism of action?

This compound is the main metabolite of 1,25-dihydroxyvitamin D3 (calcitriol), the active form of vitamin D.[1] It is produced primarily in the liver and kidneys through the action of the enzyme CYP24A1.[2] This process is a key step in the catabolism and inactivation of vitamin D.[2][3] this compound is a water-soluble compound that is ultimately excreted in the bile.[3] While it is considered less biologically active than calcitriol, it can bind to the vitamin D receptor (VDR) at higher concentrations and induce gene transcription.[4][5]

Q2: What are the common administration routes for this compound in rodent studies?

Based on available literature for this compound and its parent compound, calcitriol, the following administration routes are commonly used in mice and rats:

  • Intravenous (IV): This route ensures immediate and complete bioavailability. A single IV dose of 2 μ g/animal has been used in rats to study hypercalcemic effects.[4]

  • Subcutaneous (SC): Allows for slower absorption and sustained release. Continuous low-dose subcutaneous administration has been mentioned for studying the antirachitic activity of this compound in rats.[4]

  • Intraperitoneal (IP): A common route for systemic administration in rodents. While specific protocols for this compound are scarce, calcitriol has been administered to mice via IP injection three times a week.

Q3: Are there established dosing regimens for this compound in mice and rats?

Specific, standardized dosing protocols for this compound are not well-established due to limited research. However, data from existing studies with this compound and its precursor, calcitriol, can provide a starting point for dose-finding studies.

SpeciesCompoundDosageAdministration RouteFrequencyReference Study
RatThis compound2 µ g/animal Intravenous (IV)Single dose[4]
RatThis compound50 ng/animalSubcutaneous (SC)Three times a day (t.i.d.) for 7 days
RatCalcitriol30 ng/100g body weight/dayNot specifiedDaily for 3 days
MouseCalcitriol50 ng/mouseIntraperitoneal (IP)Three times a week

It is crucial to perform dose-response studies to determine the optimal dose for your specific experimental model and endpoint.

Troubleshooting Guide

Issue 1: Difficulty in dissolving this compound for in vivo administration.

  • Problem: this compound powder is not readily dissolving in the chosen vehicle.

  • Solution:

    • Leverage its water solubility: this compound is described as a water-soluble metabolite.[3] Start by attempting to dissolve it directly in sterile, physiological buffers such as phosphate-buffered saline (PBS) or sterile saline.

    • Initial stock solution in organic solvent: For compounds that are difficult to dissolve, a common technique is to first prepare a concentrated stock solution in an organic solvent and then dilute it to the final concentration in a physiological buffer. For calcitriol, stock solutions are often made in 100% ethanol. This approach can be attempted with this compound, ensuring the final concentration of the organic solvent is low (typically <1-5%) and well-tolerated by the animals.

    • Use of solubilizing agents: If solubility remains an issue, consider using a solubilizing agent. A formulation of 1:15 (w/v) (2-Hydroxypropyl)-β-cyclodextrin in PBS containing 5% DMSO has been used for similar compounds to improve solubility.

Issue 2: Concerns about the stability of the prepared this compound solution.

  • Problem: Uncertainty about how long the prepared this compound solution can be stored before use.

  • Solution:

    • Fresh Preparation: It is always best practice to prepare solutions fresh on the day of administration.

    • Storage of Stock Solutions: If a stock solution in an organic solvent like ethanol is prepared, it can typically be stored at -20°C for a limited period. However, the stability of this compound in specific solvents over time should be validated.

    • Stability in Aqueous Solutions: this compound has been found to be stable under enzymatic oxidative conditions.[6] This suggests good stability in aqueous solutions for the duration of a typical experiment. Avoid repeated freeze-thaw cycles.

Issue 3: Observing signs of toxicity in treated animals.

  • Problem: Animals exhibit adverse effects following this compound administration, such as weight loss, lethargy, or increased thirst and urination.

  • Underlying Cause: A primary concern with vitamin D compounds is hypercalcemia (elevated blood calcium levels).[4]

  • Troubleshooting Steps:

    • Monitor Serum Calcium: Regularly monitor serum calcium levels in treated animals. This is the most direct way to assess for hypercalcemia.

    • Dose Reduction: If hypercalcemia or other signs of toxicity are observed, reduce the dose of this compound in subsequent experiments.

    • Hydration: Co-administration of normal saline (0.25 mL via intraperitoneal injection in mice) has been shown to reduce mortality and toxicity associated with calcitriol administration.[4] This is a practical step to mitigate adverse effects.

    • Clinical Monitoring: Closely observe animals for clinical signs of toxicity, including changes in body weight, food and water intake, and overall behavior.

Experimental Protocols

Protocol 1: Preparation of this compound for Injection (Recommended Starting Protocol)

  • Vehicle Preparation: Prepare sterile phosphate-buffered saline (PBS), pH 7.4.

  • Weighing: Accurately weigh the required amount of this compound powder in a sterile microcentrifuge tube.

  • Dissolution: Add the calculated volume of sterile PBS to the tube. Vortex gently until the powder is completely dissolved.

  • Sterilization: If necessary, filter the solution through a 0.22 µm sterile filter into a new sterile tube.

  • Administration: Use the freshly prepared solution for animal injections.

Protocol 2: Monitoring for Hypercalcemia

  • Blood Collection: Collect blood samples from animals at baseline and at specified time points post-treatment (e.g., 24, 48, and 72 hours after the final dose). Blood can be collected via tail vein, saphenous vein, or terminal cardiac puncture.

  • Serum Separation: Process the blood samples to separate the serum.

  • Calcium Measurement: Measure the serum calcium concentration using a colorimetric assay kit or an automated clinical chemistry analyzer.

  • Data Analysis: Compare the serum calcium levels of the treated groups to the vehicle control group. A significant increase in serum calcium in the treated animals is indicative of hypercalcemia.

Visualizations

VitaminD_Metabolism Vitamin D3 Vitamin D3 25-hydroxyvitamin D3 25-hydroxyvitamin D3 Vitamin D3->25-hydroxyvitamin D3 Liver (CYP2R1/CYP27A1) 1,25-dihydroxyvitamin D3 (Calcitriol) 1,25-dihydroxyvitamin D3 (Calcitriol) 25-hydroxyvitamin D3->1,25-dihydroxyvitamin D3 (Calcitriol) Kidney (CYP27B1) This compound This compound 1,25-dihydroxyvitamin D3 (Calcitriol)->this compound Kidney/Liver (CYP24A1)

Caption: Metabolic pathway of Vitamin D3 to this compound.

Experimental_Workflow cluster_prep Preparation cluster_admin Administration cluster_monitoring Monitoring & Analysis Dose_Calculation Dose_Calculation Vehicle_Selection Vehicle_Selection Dose_Calculation->Vehicle_Selection Solution_Preparation Solution_Preparation Vehicle_Selection->Solution_Preparation Animal_Dosing Animal_Dosing Solution_Preparation->Animal_Dosing Clinical_Observation Clinical_Observation Animal_Dosing->Clinical_Observation Blood_Sampling Blood_Sampling Animal_Dosing->Blood_Sampling Serum_Analysis Serum_Analysis Blood_Sampling->Serum_Analysis Data_Interpretation Data_Interpretation Serum_Analysis->Data_Interpretation

Caption: General workflow for in vivo this compound studies.

References

Validation & Comparative

A Comparative Analysis of the Biological Activities of Calcitroic Acid and Calcitriol

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of the biological activities of calcitroic acid and its precursor, calcitriol, the active form of vitamin D3. The information presented is supported by experimental data to assist researchers in understanding the distinct roles and potencies of these two related molecules.

Executive Summary

Calcitriol is the hormonally active form of vitamin D and a potent agonist of the vitamin D receptor (VDR), playing a critical role in calcium homeostasis, bone metabolism, and the regulation of cell proliferation and differentiation.[1] this compound is a terminal metabolite of calcitriol, traditionally considered to be biologically inactive. However, emerging evidence suggests that at higher concentrations, this compound can weakly interact with the VDR and elicit transcriptional responses for specific genes. This guide delves into the quantitative differences in their biological activities, providing a framework for future research and drug development.

Data Presentation: Quantitative Comparison

The following table summarizes the key quantitative data comparing the biological activity of this compound and calcitriol.

ParameterCalcitriolThis compoundFold Difference (approx.)Reference
VDR Binding Affinity
Kd8.48 nMNot Reported-[2]
IC50Not Reported6.8 µM~800x weaker[3]
VDR-Mediated Transcription
EC50 (SRC-1 Recruitment)Not Reported870 nM-[3]
Gene Regulation
CYP24A1 Upregulation110-fold at 20 nM9-fold at 7.5 µMSignificantly less potent[4]
Osteopontin (OPN) mRNADose-dependent increaseNot Reported-[5]
RANKL mRNA9.82-fold increase at 10 nMNot Reported-[6]
TRPV6 mRNA~60-fold increase at 100 nMNot Reported-[7]

Signaling Pathway and Experimental Workflow

To visualize the molecular interactions and experimental approaches discussed, refer to the following diagrams.

Vitamin_D_Signaling_Pathway cluster_extracellular Extracellular Space cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Vitamin D3 Vitamin D3 Calcitriol Calcitriol Vitamin D3->Calcitriol Metabolism (Liver, Kidney) VDR VDR VDR_RXR VDR-RXR Heterodimer VDR->VDR_RXR RXR RXR RXR->VDR_RXR VDRE Vitamin D Response Element VDR_RXR->VDRE Binding Calcitriol->VDR High Affinity Binding This compound This compound This compound->VDR Low Affinity Binding Gene_Transcription Target Gene Transcription VDRE->Gene_Transcription Activation/ Repression

Caption: Vitamin D signaling pathway illustrating the binding of calcitriol and this compound to the VDR.

Experimental_Workflow cluster_level1 Compound Preparation cluster_level2 In Vitro Assays cluster_level3 Cellular Assays cluster_level4 Data Analysis Compound_Prep Prepare stock solutions of Calcitriol and this compound VDR_Binding Competitive VDR Binding Assay Compound_Prep->VDR_Binding Luciferase_Assay Luciferase Reporter Gene Assay Compound_Prep->Luciferase_Assay Cell_Culture Culture target cells (e.g., intestinal, bone cells) Compound_Prep->Cell_Culture Data_Analysis Compare Kd/IC50/EC50 values and fold changes in gene expression VDR_Binding->Data_Analysis Luciferase_Assay->Data_Analysis Gene_Expression Treat cells and measure target gene expression (qPCR) Cell_Culture->Gene_Expression ChIP_Assay Chromatin Immunoprecipitation (ChIP-qPCR) Cell_Culture->ChIP_Assay Gene_Expression->Data_Analysis ChIP_Assay->Data_Analysis

Caption: Experimental workflow for comparing the biological activities of calcitriol and this compound.

Experimental Protocols

Detailed methodologies for the key experiments cited are provided below.

Competitive Vitamin D Receptor (VDR) Binding Assay

This assay determines the relative affinity of calcitriol and this compound for the VDR.

Materials:

  • Recombinant human VDR

  • Radiolabeled calcitriol (e.g., [³H]1α,25(OH)₂D₃)

  • Unlabeled calcitriol and this compound

  • Binding buffer (e.g., TEGD buffer: 50 mM Tris-HCl pH 7.4, 1.5 mM EDTA, 5 mM DTT, 10% glycerol)

  • Hydroxyapatite slurry

  • Scintillation fluid and counter

Procedure:

  • Prepare serial dilutions of unlabeled calcitriol (standard) and this compound (test compound).

  • In a series of tubes, incubate a fixed concentration of recombinant VDR and radiolabeled calcitriol with varying concentrations of either unlabeled calcitriol or this compound.

  • Incubate the mixture at 4°C for a specified time (e.g., 4-18 hours) to reach equilibrium.

  • Add hydroxyapatite slurry to each tube to bind the VDR-ligand complexes.

  • Wash the pellets with a wash buffer to remove unbound radioligand.

  • Elute the VDR-ligand complexes from the hydroxyapatite.

  • Add scintillation fluid to the eluted samples and measure radioactivity using a scintillation counter.

  • Calculate the concentration of the test compound that inhibits 50% of the specific binding of the radiolabeled ligand (IC50). The affinity (Kd) of the test compound can be calculated using the Cheng-Prusoff equation.

VDR-Mediated Transcriptional Activity (Luciferase Reporter Gene Assay)

This assay quantifies the ability of calcitriol and this compound to activate VDR-mediated gene transcription.

Materials:

  • Mammalian cell line (e.g., HEK293T, MCF-7)

  • Expression vector for human VDR

  • Luciferase reporter plasmid containing a Vitamin D Response Element (VDRE) upstream of the luciferase gene (e.g., pGL3-CYP24A1-promoter)

  • Transfection reagent

  • Cell culture medium and supplements

  • Calcitriol and this compound

  • Luciferase assay reagent

  • Luminometer

Procedure:

  • Seed cells in a multi-well plate.

  • Co-transfect the cells with the VDR expression vector and the VDRE-luciferase reporter plasmid using a suitable transfection reagent. A co-transfection with a Renilla luciferase vector can be used for normalization.

  • After transfection, treat the cells with varying concentrations of calcitriol or this compound for 24-48 hours.

  • Lyse the cells and measure the firefly and Renilla luciferase activities using a luminometer and the appropriate luciferase assay reagents.

  • Normalize the firefly luciferase activity to the Renilla luciferase activity to account for variations in transfection efficiency and cell number.

  • Plot the normalized luciferase activity against the ligand concentration to determine the EC50 value (the concentration that produces 50% of the maximal response).[8]

Chromatin Immunoprecipitation (ChIP) Assay

This assay is used to determine if calcitriol or this compound treatment leads to the recruitment of VDR to the promoter regions of specific target genes in intact cells.

Materials:

  • Target cells (e.g., intestinal or bone cells)

  • Formaldehyde for cross-linking

  • Glycine to quench cross-linking

  • Cell lysis and nuclear lysis buffers

  • Sonicator or micrococcal nuclease for chromatin shearing

  • Antibody specific for VDR

  • Protein A/G magnetic beads or agarose beads

  • Wash buffers of increasing stringency

  • Elution buffer

  • Proteinase K and RNase A

  • DNA purification kit

  • Primers for qPCR targeting the VDRE of a specific gene (e.g., CYP24A1, Osteopontin)

  • qPCR instrument and reagents

Procedure:

  • Treat cells with calcitriol, this compound, or vehicle control.

  • Cross-link proteins to DNA with formaldehyde.

  • Lyse the cells and isolate the nuclei.

  • Shear the chromatin by sonication or enzymatic digestion to obtain DNA fragments of 200-1000 bp.

  • Immunoprecipitate the VDR-DNA complexes using a VDR-specific antibody and protein A/G beads.

  • Wash the beads to remove non-specific binding.

  • Elute the VDR-DNA complexes from the beads and reverse the cross-linking.

  • Treat with RNase A and proteinase K to remove RNA and protein.

  • Purify the immunoprecipitated DNA.

  • Quantify the amount of specific DNA fragments by qPCR using primers flanking the VDRE of the target gene. The results are typically expressed as a percentage of the input DNA.[9]

References

Calcitroic Acid as a Marker for Vitamin D Catabolism: A Comparative Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

The accurate assessment of vitamin D status is crucial in a multitude of research and clinical settings. While 25-hydroxyvitamin D (25(OH)D) is the established marker for vitamin D sufficiency, understanding the catabolic pathways is essential for a complete picture of vitamin D metabolism, particularly in states of vitamin D excess or in conditions with altered catabolism, such as chronic kidney disease. This guide provides a comparative overview of calcitroic acid as a terminal marker of vitamin D catabolism, with a comparison to the more commonly measured catabolite, 24,25-dihydroxyvitamin D (24,25(OH)₂D).

Overview of Vitamin D Catabolism

The catabolism of the active form of vitamin D, 1,25-dihydroxyvitamin D₃ (1,25(OH)₂D₃), is primarily initiated by the mitochondrial enzyme 25-hydroxyvitamin D-24-hydroxylase, encoded by the CYP24A1 gene.[1][2][3][4][5][6] This enzyme converts 1,25(OH)₂D₃ into 1,24,25-trihydroxyvitamin D₃, which is the first step in a multi-step pathway that ultimately leads to the formation of this compound, a water-soluble, biologically inactive metabolite that is excreted in the bile.[3][6][7] Similarly, the precursor 25-hydroxyvitamin D₃ (25(OH)D₃) is also a substrate for CYP24A1, which converts it to 24,25(OH)₂D₃. The subsequent catabolism of 24,25(OH)₂D₃ leads to the formation of calcioic acid.[4][8]

Comparison of this compound and 24,25-dihydroxyvitamin D as Catabolic Markers

While this compound represents the terminal product of 1,25(OH)₂D₃ inactivation, 24,25(OH)₂D is a more abundant and frequently measured marker of vitamin D catabolism. The choice of marker depends on the specific research question.

FeatureThis compound24,25-dihydroxyvitamin D (24,25(OH)₂D)
Metabolic Position Terminal catabolite of 1,25(OH)₂D₃Initial catabolite of 25(OH)D₃
Biological Activity Considered biologically inactive[3][7]Low biological activity
Clinical Utility Primarily a research tool; clinical utility not yet established[9][10][11]Established as a marker of CYP24A1 activity and vitamin D catabolism, particularly in chronic kidney disease[12]
Measurement Technically challenging due to very low circulating concentrationsRoutinely measured by LC-MS/MS in specialized laboratories
Vitamin D Metabolite Ratio (VMR) Not applicableThe ratio of 24,25(OH)₂D to 25(OH)D is used as a functional index of CYP24A1 activity

Quantitative Data from Preclinical Studies

Direct comparative data on this compound and 24,25(OH)₂D levels in various human physiological and pathological states are limited. However, preclinical studies in mice provide valuable insights into the relative concentrations of these metabolites. The following table summarizes data from a study on mice with and without the Cyp24a1 gene, demonstrating the impact of this enzyme on vitamin D catabolite levels.

MetaboliteVehicle-treated Cyp24a1+/- mice (ng/mL)24,25(OH)₂D₃-treated Cyp24a1+/- mice (ng/mL)24,25(OH)₂D₃-treated Cyp24a1-/- mice (ng/mL)
24,25-(OH)₂D₃7200830
25-OH-D₃-26,23-lactone4UnchangedNot reported
24-oxo-25-OH-D₃310-fold increaseNot reported
24-oxo-23,25-(OH)₂D₃0.410-fold increaseNot reported
Calcioic AcidNot detectable0.030Not detectable
Data adapted from a study on mice, illustrating the impact of exogenous 24,25(OH)₂D₃ administration and Cyp24a1 gene knockout on vitamin D metabolite levels.[13]

Experimental Protocols

The gold standard for the quantification of this compound and other vitamin D metabolites is liquid chromatography-tandem mass spectrometry (LC-MS/MS), which offers high sensitivity and specificity.[7][8][14]

Key Experiment: Quantification of this compound in Serum/Plasma by LC-MS/MS

1. Sample Preparation:

  • Internal Standard Spiking: To a serum or plasma sample (typically 0.1-0.5 mL), a deuterated internal standard of this compound is added to correct for extraction losses and matrix effects.

  • Protein Precipitation: Proteins are precipitated by adding a solvent such as acetonitrile, often containing formic acid to improve precipitation. The sample is vortexed and then centrifuged to pellet the proteins.

  • Solid-Phase Extraction (SPE) or Liquid-Liquid Extraction (LLE): The supernatant from the protein precipitation step is subjected to further purification using SPE or LLE to remove interfering substances like phospholipids.

  • Derivatization (Optional but common): To enhance ionization efficiency and sensitivity, the extracted sample may be derivatized. A common derivatizing agent is 4-phenyl-1,2,4-triazoline-3,5-dione (PTAD).

2. LC-MS/MS Analysis:

  • Chromatographic Separation: The prepared sample is injected into a liquid chromatography system. A reversed-phase C18 column is typically used to separate this compound from other metabolites. A gradient elution with a mobile phase consisting of water and an organic solvent (e.g., methanol or acetonitrile) with a modifier like formic acid or ammonium formate is employed.

  • Mass Spectrometric Detection: The eluent from the LC system is introduced into a tandem mass spectrometer. Electrospray ionization (ESI) in positive or negative ion mode is commonly used. The mass spectrometer is operated in multiple reaction monitoring (MRM) mode, where specific precursor-to-product ion transitions for both this compound and its deuterated internal standard are monitored for quantification.

Visualizations

Signaling Pathway of Vitamin D Catabolism

VitaminD_Catabolism cluster_catabolism Vitamin D Catabolism Vitamin D3 Vitamin D3 25(OH)D3 25(OH)D3 Vitamin D3->25(OH)D3 CYP2R1 (Liver) 1,25(OH)2D3 1,25(OH)2D3 25(OH)D3->1,25(OH)2D3 CYP27B1 (Kidney) 24,25(OH)2D3 24,25(OH)2D3 25(OH)D3->24,25(OH)2D3 CYP24A1 CYP24A1 CYP24A1 1,25(OH)2D3->CYP24A1 Induces This compound This compound VDR VDR 1,25(OH)2D3->VDR Binds to CYP24A1->this compound Multi-step oxidation VDR->CYP24A1 Upregulates transcription LCMS_Workflow cluster_LCMS LC-MS/MS System Serum/Plasma Sample Serum/Plasma Sample Protein Precipitation Protein Precipitation Serum/Plasma Sample->Protein Precipitation Add Acetonitrile Solid-Phase Extraction (SPE) Solid-Phase Extraction (SPE) Protein Precipitation->Solid-Phase Extraction (SPE) Purification Derivatization (optional) Derivatization (optional) Solid-Phase Extraction (SPE)->Derivatization (optional) e.g., PTAD LC-MS/MS Analysis LC-MS/MS Analysis Derivatization (optional)->LC-MS/MS Analysis Injection Data Analysis Data Analysis LC-MS/MS Analysis->Data Analysis Quantification LC Separation LC Separation MS/MS Detection MS/MS Detection LC Separation->MS/MS Detection

References

A Comparative Guide to the Cross-Validation of Analytical Methods for Calcitroic Acid

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of two primary analytical methods for the quantification of calcitroic acid: Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) and Radioimmunoassay (RIA). While direct cross-validation studies for this compound are not extensively published, this document synthesizes available data and protocols for closely related vitamin D metabolites to offer a valuable comparative framework. Understanding the performance characteristics and experimental requirements of each method is crucial for selecting the appropriate assay and for the rigorous cross-validation of analytical data in research and drug development settings.

Comparison of Analytical Method Performance

The selection of an analytical method for this compound quantification hinges on a balance of sensitivity, specificity, throughput, and the nature of the research question. The following table summarizes the key performance characteristics of LC-MS/MS and RIA, based on data from studies on calcitriol, a structurally similar vitamin D metabolite.

Performance CharacteristicLiquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)Radioimmunoassay (RIA)
Principle Separation by chromatography, followed by mass-based detection and fragmentation for specific identification and quantification.Competitive binding of unlabeled antigen (this compound) and a radiolabeled antigen to a limited amount of antibody.
Specificity High; capable of distinguishing between structurally similar metabolites.Variable; potential for cross-reactivity with other vitamin D metabolites.[1]
Sensitivity (LOD/LLOQ) High; typically in the low pg/mL range.[2]Good; detection limits around 3.0 ng/L have been reported for calcitriol.[1]
Precision (CV%) Good; intra- and inter-assay CVs are generally <15%.[2]Acceptable; within-run imprecision of 11.1-12.8% and between-day imprecision of 17.2-27.1% reported for calcitriol.[1]
Linearity Excellent over a wide dynamic range.[2]Good, with a linear correlation coefficient of r = +0.990 reported for calcitriol.[1]
Throughput Moderate to high, amenable to automation.Low to moderate, can be labor-intensive.
Sample Preparation Often requires extraction (e.g., SPE, LLE) and may involve derivatization.[2][3]Typically involves an immunoextraction step.[1]
Instrumentation Requires specialized and expensive LC-MS/MS system.Requires a gamma counter for detection of radioactivity.

Experimental Protocols

Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)

This protocol is adapted from established methods for the analysis of calcitriol and other vitamin D metabolites and is applicable for the quantification of this compound in biological matrices such as plasma or serum.[2][3]

1. Sample Preparation (Solid Phase Extraction - SPE)

  • To 500 µL of plasma/serum, add an internal standard (e.g., deuterated this compound).

  • Add 500 µL of 0.1% formic acid and vortex.

  • Centrifuge at 14,000 rpm for 5 minutes.

  • Condition an SPE cartridge (e.g., Strata-X) with 1 mL of methanol followed by 1 mL of water.

  • Load the supernatant onto the SPE cartridge.

  • Wash the cartridge with 1 mL of water, followed by 1 mL of 20% acetonitrile in water.

  • Elute the analyte with an appropriate solvent (e.g., methanol or acetonitrile).

  • Evaporate the eluate to dryness under a stream of nitrogen.

2. Derivatization (Optional but often required for improved sensitivity)

  • Reconstitute the dried extract in a solution containing a derivatizing agent such as 4-phenyl-1,2,4-triazoline-3,5-dione (PTAD).[2]

  • Incubate to allow the reaction to complete.

  • Evaporate the derivatization solution.

3. LC-MS/MS Analysis

  • Liquid Chromatography:

    • Reconstitute the final residue in the mobile phase.

    • Inject an aliquot onto a C18 reverse-phase column (e.g., 100mm × 2.1mm, 1.7µm).[2]

    • Use a gradient elution with a mobile phase consisting of acetonitrile and an aqueous buffer (e.g., 4.0 mM ammonium trifluoroacetate).[2]

  • Tandem Mass Spectrometry:

    • Utilize an electrospray ionization (ESI) source in positive ion mode.

    • Monitor the specific precursor-to-product ion transitions for this compound and its internal standard in Multiple Reaction Monitoring (MRM) mode.

Radioimmunoassay (RIA)

This protocol is based on a typical RIA procedure for small molecules like vitamin D metabolites.[1]

1. Sample Preparation (Immunoextraction)

  • Extract this compound from the biological matrix using an immunoextraction step with a specific monoclonal antibody against this compound.

2. Competitive Binding Assay

  • Prepare a series of standards with known concentrations of unlabeled this compound.

  • In separate tubes, incubate the prepared standards, quality controls, and unknown samples with a known amount of 125I-labeled this compound and a limited amount of a specific anti-calcitroic acid antibody.

  • During incubation, the unlabeled this compound in the samples and standards competes with the 125I-labeled this compound for binding to the antibody.

3. Separation of Bound and Free Fractions

  • Separate the antibody-bound fraction from the free (unbound) radiolabeled antigen. This is often achieved by adding a second antibody that precipitates the primary antibody complex.

  • Centrifuge the tubes to pellet the precipitated complex.

4. Detection

  • Decant the supernatant containing the free radiolabeled antigen.

  • Measure the radioactivity of the pellet (bound fraction) using a gamma counter.

5. Data Analysis

  • Construct a standard curve by plotting the percentage of bound radiolabeled antigen as a function of the concentration of the unlabeled standards.

  • Determine the concentration of this compound in the unknown samples by interpolating their percentage of bound radioactivity from the standard curve.

Visualizing the Cross-Validation Workflow and Vitamin D Metabolism

To ensure data integrity and comparability between different analytical methods, a structured cross-validation process is essential. The following diagram illustrates a typical workflow for cross-validating two analytical methods.

CrossValidationWorkflow cluster_prep Sample Preparation cluster_analysis Analysis cluster_eval Data Evaluation cluster_conclusion Conclusion SamplePool Pool of Authentic Samples MethodA Analysis by Method A (e.g., LC-MS/MS) SamplePool->MethodA MethodB Analysis by Method B (e.g., RIA) SamplePool->MethodB Compare Compare Results MethodA->Compare MethodB->Compare Conclusion Acceptance Criteria Met? Compare->Conclusion

Caption: A logical workflow for the cross-validation of two analytical methods.

This compound is the terminal metabolite of the vitamin D endocrine system. The following diagram illustrates the key steps in the metabolic pathway leading to the formation of this compound.

VitaminDMetabolism D3 Vitamin D3 (Cholecalciferol) _25OHD3 25-hydroxyvitamin D3 (Calcifediol) D3->_25OHD3 Liver (CYP2R1, CYP27A1) _1_25OH2D3 1,25-dihydroxyvitamin D3 (Calcitriol) _25OHD3->_1_25OH2D3 Kidney (CYP27B1) _24_25OH2D3 24,25-dihydroxyvitamin D3 _1_25OH2D3->_24_25OH2D3 CYP24A1 Intermediates Side-chain Oxidation Intermediates _24_25OH2D3->Intermediates CYP24A1 CalcitroicAcid This compound Intermediates->CalcitroicAcid CYP24A1

Caption: The metabolic pathway of Vitamin D3 to this compound.

References

A Comparative Analysis of Calcitroic Acid Levels and Measurement Protocols in Different Species

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative overview of calcitroic acid, a terminal metabolite of vitamin D, across different species. Due to the inherent challenges in quantifying endogenous this compound, this document presents available data on a closely related metabolite, calcioic acid, in mice, and offers a comprehensive guide to the experimental protocols for the quantification of vitamin D metabolites.

Introduction to this compound

This compound is the final product of the C24 oxidation pathway of vitamin D metabolism, a process primarily catalyzed by the enzyme CYP24A1.[1][2][3][4] This pathway is crucial for the inactivation and excretion of the active form of vitamin D, 1α,25-dihydroxyvitamin D3 (calcitriol).[2][4] The metabolism of vitamin D, and consequently the production of this compound, exhibits species-specific differences. For instance, rats predominantly utilize the 24-hydroxylation pathway, whereas species like the opossum and guinea pig favor a C23-hydroxylation pathway. Humans are known to utilize both pathways.[1]

Quantitative Data on this compound and Related Metabolites

Direct comparative data on endogenous this compound levels across different species are scarce in published literature. The low circulating concentrations of this metabolite present a significant analytical challenge. However, a study by Lugg et al. (2018) provides quantitative data on calcioic acid, the terminal C24-oxidation product of 25-hydroxyvitamin D3, in the serum of mice. These findings offer valuable insights into the dynamics of vitamin D catabolism in this species.

Table 1: Serum Calcioic Acid Concentrations in Mice

Mouse Genotype and Treatment Calcioic Acid Concentration (ng/mL)
Cyp24a1+/- (Vehicle-treated)Not Detected
Cyp24a1+/- (24,25-(OH)2D3-treated)0.030
Cyp24a1-/- (Vehicle-treated)Not Detected
Cyp24a1-/- (24,25-(OH)2D3-treated)Not Detected
Data sourced from Lugg et al. (2018).[1][5]

A dissertation by Teske (2021) attempted to measure native this compound in various mouse tissues but reported that the concentrations were below the limit of detection of the developed analytical method.[6][7] This underscores the technical difficulty in quantifying endogenous levels of this metabolite.

Experimental Protocols for Quantification of Vitamin D Metabolites

The quantification of this compound and other vitamin D metabolites in biological matrices is typically achieved using liquid chromatography-tandem mass spectrometry (LC-MS/MS). This technique offers high sensitivity and specificity. Below is a generalized protocol based on methodologies reported in the scientific literature.[1][8][9][10][11][12][13][14][15]

1. Sample Preparation

The initial step involves the extraction of the analyte from the biological matrix (e.g., plasma, serum, or tissue homogenate). Common methods include:

  • Protein Precipitation: This method involves adding an organic solvent, such as acetonitrile or methanol, to the sample to precipitate proteins. The supernatant containing the analyte is then collected.[14]

  • Liquid-Liquid Extraction (LLE): LLE utilizes two immiscible solvents to separate the analyte from the sample matrix.[11]

  • Solid-Phase Extraction (SPE): SPE is a highly effective method for sample cleanup and concentration. It involves passing the sample through a solid sorbent that retains the analyte, which is then eluted with a suitable solvent. This method can significantly reduce matrix effects and improve sensitivity.[8][9][10] For acidic metabolites like this compound, a strong anion exchange (SAX) SPE can be particularly effective.[6][7]

2. Derivatization (Optional)

For some vitamin D metabolites, derivatization can enhance ionization efficiency and improve sensitivity in mass spectrometry. A common derivatizing agent is 4-phenyl-1,2,4-triazoline-3,5-dione (PTAD), which reacts with the cis-diene moiety of vitamin D compounds.[9][10]

3. Liquid Chromatography (LC)

  • Column: A reversed-phase column, such as a C18 or a phenyl-based column, is typically used for the separation of vitamin D metabolites.[1][2][10][13]

  • Mobile Phase: The mobile phase usually consists of a mixture of an organic solvent (e.g., methanol or acetonitrile) and an aqueous solution containing a modifier like formic acid or ammonium acetate to improve chromatographic peak shape and ionization.[1][8][13]

  • Gradient Elution: A gradient elution program, where the proportion of the organic solvent is gradually increased, is often employed to achieve optimal separation of the various metabolites.[8][10]

4. Tandem Mass Spectrometry (MS/MS)

  • Ionization: Electrospray ionization (ESI) in positive ion mode is a commonly used ionization technique for vitamin D metabolites.[11]

  • Detection: The mass spectrometer is operated in multiple reaction monitoring (MRM) mode. This involves selecting a specific precursor ion for the analyte of interest and then monitoring for a specific product ion after fragmentation. This highly selective detection method minimizes interferences from other compounds in the sample.

Signaling Pathway

The following diagram illustrates the metabolic pathway of Vitamin D3, culminating in the production of this compound.

VitaminD_Metabolism cluster_skin Skin cluster_liver Liver cluster_kidney Kidney 7-Dehydrocholesterol 7-Dehydrocholesterol 25-Hydroxyvitamin D3 25-Hydroxyvitamin D3 7-Dehydrocholesterol->25-Hydroxyvitamin D3 UVB Light CYP2R1, CYP27A1 1,25-Dihydroxyvitamin D3 (Calcitriol) 1,25-Dihydroxyvitamin D3 (Calcitriol) 25-Hydroxyvitamin D3->1,25-Dihydroxyvitamin D3 (Calcitriol) CYP27B1 (1α-hydroxylase) This compound This compound 1,25-Dihydroxyvitamin D3 (Calcitriol)->this compound CYP24A1 (24-hydroxylase) (C24 Oxidation Pathway) VDR Activation VDR Activation 1,25-Dihydroxyvitamin D3 (Calcitriol)->VDR Activation Binds to

Caption: Vitamin D3 metabolic pathway to this compound.

Experimental Workflow

The diagram below outlines a typical experimental workflow for the quantification of this compound in a biological sample.

Calcitroic_Acid_Workflow Biological_Sample Biological Sample (Plasma, Serum, Tissue) Extraction Extraction (LLE, SPE, or Protein Precipitation) Biological_Sample->Extraction Derivatization Derivatization (Optional) (e.g., with PTAD) Extraction->Derivatization LC_MSMS LC-MS/MS Analysis Derivatization->LC_MSMS Data_Analysis Data Analysis and Quantification LC_MSMS->Data_Analysis

Caption: Workflow for this compound quantification.

References

A Comparative Analysis of Calcitroic Acid and Other Vitamin D Metabolites: Efficacy and Mechanism of Action

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of the biological efficacy of calcitroic acid against other key vitamin D metabolites, including the active hormone calcitriol, the prohormone calcidiol, and the synthetic analog alfacalcidol. The information is supported by experimental data to aid in research and development decisions within the field of vitamin D therapeutics.

Executive Summary

This compound, a major terminal metabolite of vitamin D, has long been considered biologically inactive. However, recent studies have demonstrated that at higher physiological concentrations, it can function as a selective agonist of the Vitamin D Receptor (VDR), mediating genomic responses, albeit with significantly lower potency than the hormonal form, calcitriol (1α,25-dihydroxyvitamin D3). This guide presents a detailed comparison of their efficacy in VDR activation, gene transcription, and anti-inflammatory and anti-proliferative activities. While calcitriol remains the most potent natural vitamin D metabolite, the biological activities of this compound, particularly its low toxicity and metabolic stability, warrant further investigation for potential therapeutic applications.[1][2]

Comparative Efficacy of Vitamin D Metabolites

The biological effects of vitamin D metabolites are primarily mediated through their binding to and activation of the Vitamin D Receptor (VDR), a nuclear transcription factor that regulates the expression of numerous target genes.[3] The following tables summarize the quantitative data on the comparative efficacy of this compound and other vitamin D metabolites in key in vitro assays.

VDR Activation and Gene Transcription

The ability of a vitamin D metabolite to activate the VDR and initiate the transcription of target genes is a key measure of its biological potency. A common method to assess this is through reporter gene assays, where the expression of a reporter gene (e.g., luciferase) is driven by a promoter containing a Vitamin D Response Element (VDRE). Another critical marker of VDR activation is the induction of the CYP24A1 gene, which encodes the enzyme responsible for vitamin D catabolism, in a negative feedback loop.[4][5]

MetaboliteAssayCell LineConcentrationResultReference
This compound VDR-mediated transcription (luciferase reporter)-EC50: 2.89 µMVDR agonist
This compound Methyl Ester VDR-mediated transcription (luciferase reporter)-EC50: 0.66 µMVDR agonist
Calcitriol VDR Binding Affinity--High affinity (0.1 nM)[2]
This compound CYP24A1 mRNA inductionDU145 (prostate cancer)7.5 µM9-fold induction
Calcitriol CYP24A1 mRNA inductionDU145 (prostate cancer)20 nM110-fold induction
This compound CYP24A1 mRNA inductionIntestinal cells10 µMSimilar efficacy to 20 nM calcitriol
Calcitriol CYP24A1 mRNA inductionIntestinal cells20 nM-
Anti-Inflammatory Activity

Vitamin D metabolites are known to possess immunomodulatory properties, including the suppression of pro-inflammatory cytokines.[6][7] The anti-inflammatory effects are often evaluated by measuring the inhibition of inflammatory markers in immune cells stimulated with inflammatory agents like lipopolysaccharide (LPS).

MetaboliteAssayCell Line/SystemConcentrationResultReference
This compound Reduction of iNOS and IL-1β transcriptionInterferon γ and LPS-stimulated mouse macrophages20 µMSimilar efficacy to 20 nM calcitriol
Calcitriol Reduction of iNOS and IL-1β transcriptionInterferon γ and LPS-stimulated mouse macrophages20 nM-
Calcitriol Inhibition of pro-inflammatory cytokines (TNF-α, IL-1β, IL-6, IL-8)Monocytes10 nM - 100 nMDown-regulation of expression and production[7]
Anti-Proliferative Activity

The anti-proliferative effects of vitamin D metabolites are a key area of interest for cancer research.[8] These effects are typically assessed using cell viability assays, such as the MTT assay, which measures the metabolic activity of cells as an indicator of their proliferation.

MetaboliteAssayCell LineConcentrationResultReference
Calcitriol MTT AssayHep3B and HepG2 (liver cancer)300-1200 nMSignificant inhibition of proliferation
Alfacalcidol Clinical Trials (Osteoporosis)Postmenopausal women1 µ g/day Significant reduction in fracture risk[3][9]
Calcitriol Clinical Trials (Osteoporosis)Postmenopausal women-No significant reduction in vertebral fracture risk in some meta-analyses[3][9]

Experimental Protocols

Detailed methodologies for the key experiments cited are provided below to facilitate reproducibility and further investigation.

VDR-Mediated Transcription Assay (Reporter Gene Assay)

Objective: To quantify the ability of vitamin D metabolites to activate the Vitamin D Receptor and drive the expression of a reporter gene.

Methodology:

  • Cell Culture and Transfection:

    • Culture a suitable cell line (e.g., HEK293T or a specific target cell line) in appropriate media.

    • Co-transfect the cells with two plasmids:

      • An expression vector for the human VDR.

      • A reporter plasmid containing a luciferase gene under the control of a promoter with one or more Vitamin D Response Elements (VDREs).

    • A third plasmid expressing a control reporter (e.g., Renilla luciferase) is often co-transfected for normalization of transfection efficiency.

  • Treatment with Vitamin D Metabolites:

    • After transfection, treat the cells with a range of concentrations of this compound, calcitriol, and other metabolites of interest. A vehicle control (e.g., ethanol or DMSO) should be included.

  • Luciferase Assay:

    • After an incubation period (typically 24-48 hours), lyse the cells and measure the luciferase activity using a luminometer according to the manufacturer's instructions (e.g., Dual-Luciferase® Reporter Assay System, Promega).

  • Data Analysis:

    • Normalize the firefly luciferase activity to the Renilla luciferase activity for each sample.

    • Plot the normalized luciferase activity against the logarithm of the metabolite concentration to generate dose-response curves.

    • Calculate the EC50 value (the concentration that produces 50% of the maximal response) for each metabolite.

CYP24A1 mRNA Induction Assay (qRT-PCR)

Objective: To measure the induction of the endogenous CYP24A1 gene as a marker of VDR activation by vitamin D metabolites.

Methodology:

  • Cell Culture and Treatment:

    • Plate cells (e.g., DU145, intestinal cells, or primary cells) and allow them to adhere.

    • Treat the cells with various concentrations of the vitamin D metabolites or a vehicle control for a specified time (e.g., 6-24 hours).[1][10]

  • RNA Isolation and cDNA Synthesis:

    • Isolate total RNA from the cells using a suitable method (e.g., TRIzol reagent or a commercial kit).

    • Synthesize complementary DNA (cDNA) from the RNA using a reverse transcription kit.

  • Quantitative Real-Time PCR (qRT-PCR):

    • Perform qRT-PCR using primers specific for the CYP24A1 gene and a housekeeping gene (e.g., GAPDH or β-actin) for normalization.

    • Use a fluorescent dye such as SYBR Green or a specific probe for detection.

  • Data Analysis:

    • Calculate the relative expression of CYP24A1 mRNA using the ΔΔCt method, normalizing to the housekeeping gene and relative to the vehicle-treated control.

Anti-Inflammatory Cytokine Assay (ELISA)

Objective: To assess the effect of vitamin D metabolites on the production of inflammatory cytokines.

Methodology:

  • Cell Culture and Stimulation:

    • Culture immune cells (e.g., peripheral blood mononuclear cells (PBMCs) or macrophage cell lines like RAW 264.7).

    • Pre-treat the cells with different concentrations of vitamin D metabolites for a specific duration.

    • Stimulate the cells with an inflammatory agent such as lipopolysaccharide (LPS).

  • Sample Collection:

    • Collect the cell culture supernatant after the stimulation period.

  • Enzyme-Linked Immunosorbent Assay (ELISA):

    • Use a commercial ELISA kit for the specific cytokine of interest (e.g., TNF-α, IL-1β, IL-6).

    • Follow the manufacturer's protocol, which typically involves coating a microplate with a capture antibody, adding the samples, followed by a detection antibody, a substrate, and a stop solution.

  • Data Analysis:

    • Measure the absorbance at the appropriate wavelength using a microplate reader.

    • Generate a standard curve using known concentrations of the cytokine.

    • Calculate the concentration of the cytokine in the samples based on the standard curve.

Cell Proliferation Assay (MTT Assay)

Objective: To determine the effect of vitamin D metabolites on cell viability and proliferation.

Methodology:

  • Cell Seeding and Treatment:

    • Seed cells in a 96-well plate at an appropriate density and allow them to attach overnight.

    • Treat the cells with a range of concentrations of the vitamin D metabolites and a vehicle control.

  • MTT Incubation:

    • After the desired treatment period (e.g., 24, 48, or 72 hours), add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate for 2-4 hours at 37°C. Living cells will reduce the yellow MTT to purple formazan crystals.

  • Formazan Solubilization:

    • Add a solubilization solution (e.g., DMSO or a detergent-based solution) to each well to dissolve the formazan crystals.

  • Absorbance Measurement:

    • Measure the absorbance of the solubilized formazan at a wavelength of 570-600 nm using a microplate reader.

  • Data Analysis:

    • Subtract the background absorbance from the readings.

    • Express the results as a percentage of the vehicle-treated control to determine the inhibition of cell proliferation.

Signaling Pathways and Experimental Workflows

The following diagrams, generated using Graphviz (DOT language), illustrate the key signaling pathways and a typical experimental workflow for comparing the efficacy of vitamin D metabolites.

VitaminD_Metabolism_and_Signaling cluster_Metabolism Vitamin D Metabolism cluster_Signaling VDR Signaling Pathway 7-dehydrocholesterol 7-dehydrocholesterol Vitamin D3 Vitamin D3 7-dehydrocholesterol->Vitamin D3 UVB Light (Skin) Calcidiol (25(OH)D3) Calcidiol (25(OH)D3) Vitamin D3->Calcidiol (25(OH)D3) CYP27A1/CYP2R1 (Liver) Calcitriol (1,25(OH)2D3) Calcitriol (1,25(OH)2D3) Calcidiol (25(OH)D3)->Calcitriol (1,25(OH)2D3) CYP27B1 (Kidney) This compound This compound Calcitriol (1,25(OH)2D3)->this compound CYP24A1 Inactive Metabolites Inactive Metabolites Calcitriol (1,25(OH)2D3)->Inactive Metabolites CYP24A1 VDR VDR Calcitriol (1,25(OH)2D3)->VDR Binds to VDR_RXR VDR-RXR Heterodimer VDR->VDR_RXR RXR RXR RXR->VDR_RXR VDRE VDRE VDR_RXR->VDRE Binds to Gene_Transcription Target Gene Transcription VDRE->Gene_Transcription Regulates Biological_Effects Biological Effects (e.g., Anti-inflammatory, Anti-proliferative) Gene_Transcription->Biological_Effects

Caption: Vitamin D metabolism and VDR signaling pathway.

Experimental_Workflow cluster_assays In Vitro Efficacy Assays start Start: Cell Culture (e.g., Cancer cells, Immune cells) treatment Treatment with Vitamin D Metabolites (this compound, Calcitriol, etc.) and Vehicle Control start->treatment vdr_activation VDR Activation Assay (Reporter Gene) treatment->vdr_activation cyp24a1_induction CYP24A1 Induction Assay (qRT-PCR) treatment->cyp24a1_induction anti_inflammatory Anti-inflammatory Assay (Cytokine Measurement - ELISA) treatment->anti_inflammatory anti_proliferative Anti-proliferative Assay (MTT Assay) treatment->anti_proliferative data_analysis Data Analysis (EC50, Fold Change, % Inhibition) vdr_activation->data_analysis cyp24a1_induction->data_analysis anti_inflammatory->data_analysis anti_proliferative->data_analysis comparison Comparative Efficacy Assessment data_analysis->comparison

Caption: Workflow for comparing vitamin D metabolite efficacy.

Conclusion

The available evidence confirms that this compound is a biologically active metabolite of vitamin D, capable of activating the VDR and eliciting downstream genomic responses.[1] However, its potency is considerably lower than that of calcitriol, requiring micromolar concentrations to achieve effects comparable to nanomolar concentrations of the active hormone. While calcitriol and its synthetic analogs like alfacalcidol exhibit potent effects at low doses, their therapeutic window is often limited by hypercalcemia.[3][9] The lower calcemic potential of this compound, coupled with its metabolic stability, suggests that it could be a subject of interest for further research, particularly in contexts where high local concentrations might be achieved or where a lower but sustained VDR activation is desired. This guide provides the foundational data and methodologies for researchers to further explore the therapeutic potential of this compound and other vitamin D metabolites.

References

A Head-to-Head Comparison of Calcitroic Acid Synthesis Methods

Author: BenchChem Technical Support Team. Date: November 2025

Calcitroic acid, the primary water-soluble metabolite of the active form of vitamin D, 1α,25-dihydroxyvitamin D3 (calcitriol), is a crucial compound for studying vitamin D metabolism and its physiological roles.[1] Its synthesis is of significant interest to researchers in endocrinology, drug development, and metabolic studies. This guide provides a head-to-head comparison of the major synthetic routes to this compound, offering a detailed look at their efficiency, scalability, and the experimental protocols involved.

Overview of Synthetic Strategies

Four primary strategies for the chemical synthesis of this compound have been reported, each with distinct advantages and disadvantages. These methods start from different precursors: a cholesterol derivative, a provitamin D precursor, a seco-steroid, and the more recent and efficient route from the Inhoffen-Lythgoe diol.[2][3] The evolution of these methods highlights the progress in synthetic organic chemistry, leading to significantly improved yields and scalability.

Quantitative Comparison of Synthesis Methods

The following table summarizes the key quantitative metrics for the different this compound synthesis methods, providing a clear comparison of their overall efficiency.

Synthesis MethodStarting MaterialNumber of StepsOverall Yield (%)Scalability
From Cholesterol Precursor Acetoxy derivative of Fernholz acidMultiple0.09% - 0.28%Low
From Provitamin D Precursor 5,6-dihydroergosterolMultiple~0.36%Low
From Seco-steroid Precursor 1α-hydroxy vitamin D aldehyde derivativeMultiple (high step count if precursor synthesis is included)High-yielding individual steps, but overall efficiency is impacted by the number of stepsModerate
From Inhoffen-Lythgoe Diol Inhoffen-Lythgoe diol11-1312.8% - 21%High (gram quantities)

Detailed Experimental Protocols and Methodologies

Synthesis from a Cholesterol Precursor

This initial approach, reported in 1981, established the first chemical synthesis of this compound. However, it is a lengthy process with a very low overall yield.[2]

Key Experimental Steps:

  • Carbon Chain Elongation: The synthesis begins with an acetoxy derivative of Fernholz acid. The side chain is extended using an Arndt-Eistert reaction to introduce an additional carbon atom.[4]

  • Diene Formation: A diene system is created through allylic bromination followed by an elimination reaction.[4]

  • Photochemical and Thermal Isomerization: The diene is converted to the methyl ester of calcioic acid under photochemical and thermal conditions, which results in a low yield.[4]

  • 1α-Hydroxylation: The crucial 1α-hydroxyl group is introduced by forming a cyclovitamin D derivative, followed by allylic oxidation and subsequent cycloreversion with an acid.[4]

  • Hydrolysis: The final step involves the hydrolysis of the methyl ester to yield this compound.[4]

Synthesis from a Provitamin D Precursor

This method offers a slight improvement in yield compared to the cholesterol-based route but remains inefficient due to the light-induced ring-opening step.[2]

Key Experimental Steps:

  • Aldehyde Formation: The synthesis starts with 5,6-dihydroergosterol, which is converted to the corresponding aldehyde.[4]

  • Wittig Reaction: A Wittig reaction is employed for carbon chain elongation.[4]

  • Functional Group Manipulations: This is followed by a series of reactions including demethylation, oxidation, and esterification.[4]

  • Diene System Formation: A quinone-like structure is generated and subsequently converted to the desired diene system.[4]

  • Photochemical Ring Opening: A light-induced reaction is used to open the B ring, a step known to significantly reduce the overall yield.[4]

  • Final Steps: The synthesis is completed through a series of deprotection and saponification steps to yield this compound.[4]

Synthesis from a Seco-steroid Precursor

This approach utilizes a starting material that already possesses the open B-ring structure of vitamin D, which circumvents the low-yielding photochemical step of the previous methods.

Key Experimental Steps:

  • Starting Material: The synthesis begins with a 1α-hydroxy vitamin D aldehyde derivative.[4]

  • Carbon Homologation: A seleno acetal is used to achieve carbon chain extension.[4]

  • Diels-Alder Protection: The resulting homologue is protected as a hetero Diels-Alder adduct with sulfur dioxide.[4]

  • Deselenation and Retro-Diels-Alder: A light-induced radical deselenation is performed, followed by a mild retro-Diels-Alder reaction to unmask the diene.[4]

  • Final Modifications: The final steps involve oxidation, esterification, and photoisomerization to achieve the natural Z-configuration of the methyl ester, followed by hydrolysis to this compound.[4]

Synthesis from Inhoffen-Lythgoe Diol

This is the most recent and efficient method, enabling the scalable, gram-quantity synthesis of this compound.[2] It is characterized by a high overall yield and the use of commercially available starting materials.[4]

Key Experimental Steps:

  • Starting Material: The synthesis commences with the commercially available Inhoffen-Lythgoe diol, which can also be synthesized from vitamin D2.[4]

  • Side Chain Elongation: The side chain is extended by first converting the primary alcohol to a tosylate, followed by substitution with potassium cyanide to introduce a nitrile group. This is a key step for carbon homologation.[2]

  • Functional Group Conversion: The nitrile is then reduced, oxidized, and esterified to form the desired carboxylic acid side chain.[4]

  • Horner-Wadsworth-Emmons Reaction: The A-ring is introduced via a Horner-Wadsworth-Emmons (or Horner-Wittig) reaction between a phosphine oxide reagent corresponding to the A-ring and a ketone on the C/D-ring fragment.[2][4] This reaction is crucial for coupling the two main parts of the molecule.

  • Deprotection and Hydrolysis: The final steps involve the removal of protecting groups and hydrolysis of the ester to afford this compound in high yield.[4][5]

Visualizing the Pathways

To better understand the biological context and the chemical synthesis workflows, the following diagrams illustrate the metabolic pathway of calcitriol and the general schemes of the four synthetic methods.

Metabolic Pathway of Calcitriol to this compound

metabolic_pathway Calcitriol 1α,25-Dihydroxyvitamin D3 (Calcitriol) Intermediate C-24 Oxidation Intermediates Calcitriol->Intermediate CYP24A1 Calcitroic_Acid This compound Intermediate->Calcitroic_Acid Multiple Oxidative Steps synthesis_workflows cluster_cholesterol From Cholesterol Precursor cluster_provitaminD From Provitamin D Precursor cluster_seco From Seco-steroid Precursor cluster_inhoffen From Inhoffen-Lythgoe Diol chol_start Cholesterol Derivative chol_elong Arndt-Eistert Homologation chol_start->chol_elong chol_diene Diene Formation chol_elong->chol_diene chol_photo Photochemical/ Thermal Isomerization chol_diene->chol_photo chol_hydroxy 1α-Hydroxylation chol_photo->chol_hydroxy chol_hydrolysis Hydrolysis chol_hydroxy->chol_hydrolysis chol_end This compound chol_hydrolysis->chol_end provit_start Provitamin D Derivative provit_wittig Wittig Reaction provit_start->provit_wittig provit_diene Diene Formation provit_wittig->provit_diene provit_photo Photochemical Ring Opening provit_diene->provit_photo provit_end This compound provit_photo->provit_end seco_start Seco-steroid Aldehyde seco_homolog Seleno Acetal Homologation seco_start->seco_homolog seco_protect Diels-Alder Protection seco_homolog->seco_protect seco_unmask Retro-Diels-Alder seco_protect->seco_unmask seco_end This compound seco_unmask->seco_end inhoff_start Inhoffen-Lythgoe Diol inhoff_nitrile Nitrile Homologation inhoff_start->inhoff_nitrile inhoff_ester Ester Formation inhoff_nitrile->inhoff_ester inhoff_hwe Horner-Wadsworth- Emmons Reaction inhoff_ester->inhoff_hwe inhoff_hydrolysis Hydrolysis inhoff_hwe->inhoff_hydrolysis inhoff_end This compound inhoff_hydrolysis->inhoff_end

References

Correlating Calcitroic Acid Levels with Physiological Outcomes: A Comparative Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Calcitroic acid, a major metabolite of the active form of vitamin D, 1α,25-dihydroxyvitamin D3 (calcitriol), has long been considered an inactive end-product destined for excretion.[1][2] However, emerging in vitro evidence suggests that at higher concentrations, this compound can interact with the vitamin D receptor (VDR) and modulate gene expression, prompting a re-evaluation of its physiological significance.[1][3] This guide provides a comprehensive comparison of this compound with its precursor, calcitriol, and the primary clinical biomarker of vitamin D status, 25-hydroxyvitamin D (25(OH)D). We present available experimental data on its biological activity, detail relevant experimental protocols, and visualize its metabolic pathway to facilitate a deeper understanding of its potential role in physiological and pathological processes.

Data Presentation: A Comparative Analysis of Vitamin D Metabolites

The following table summarizes the key characteristics and quantitative data for this compound, calcitriol, and 25(OH)D, offering a side-by-side comparison of their biochemical properties and physiological relevance.

FeatureThis compoundCalcitriol (1,25(OH)₂D₃)25-Hydroxyvitamin D (25(OH)D)
Primary Role Considered a water-soluble, excretory metabolite of calcitriol.[1]The biologically active form of Vitamin D.[4]The main circulating form of vitamin D and the primary biomarker of vitamin D status.[4]
Formation Produced from calcitriol via the C24 oxidation pathway, primarily by the enzyme CYP24A1.[1][5]Synthesized in the kidneys from 25(OH)D by the enzyme CYP27B1.[4]Produced in the liver from vitamin D₂ or D₃.[4]
VDR Binding Affinity (in vitro) Weak agonist. IC₅₀ for chick intestinal VDR: 6.8 μM.[1]High affinity.Very low affinity.
Gene Transcription Induction (in vitro) Can induce gene transcription at high concentrations. EC₅₀ for VDR-mediated transcription: 2.89 μM.[3]Potent inducer of VDR-mediated gene transcription.Not a significant direct inducer of VDR-mediated gene transcription.
Physiological Concentrations Generally below the limit of detection in mouse tissues, suggesting very low endogenous levels.[6]Tightly regulated in the low pg/mL range.[3]Varies widely based on sun exposure and diet; typically in the ng/mL range.[7]
Effect on Calcium Homeostasis (in vivo) High intravenous doses in rats have been shown to elevate blood calcium levels.[1][2]Primary regulator of calcium and phosphorus homeostasis.[8]Indirectly influences calcium homeostasis by serving as the substrate for calcitriol synthesis.[7]
Clinical Utility as a Biomarker Not currently used as a clinical biomarker due to low levels and lack of correlation with physiological outcomes.Measured in specific clinical situations but not as a routine indicator of vitamin D status due to tight regulation.[4][7]The standard biomarker for assessing vitamin D deficiency, insufficiency, and sufficiency.[4][9]

Experimental Protocols

Quantification of this compound and Other Vitamin D Metabolites by LC-MS/MS

Liquid chromatography-tandem mass spectrometry (LC-MS/MS) is the gold standard for the accurate quantification of vitamin D metabolites.[10] The following protocol provides a general framework.

1. Sample Preparation:

  • Extraction: Vitamin D metabolites are extracted from serum or plasma using liquid-liquid extraction (LLE) or supported liquid extraction (SLE).[11] A common approach involves protein precipitation with a solvent like acetonitrile or methanol, followed by extraction with a non-polar solvent such as hexane or methyl tert-butyl ether (MTBE).[11][12]

  • Derivatization (Optional but often necessary for calcitriol and this compound): To enhance ionization efficiency and sensitivity, particularly for low-abundance metabolites, derivatization with a Cookson-type reagent like 4-phenyl-1,2,4-triazoline-3,5-dione (PTAD) is often employed.[13] This step is critical for achieving the low limits of quantification required for calcitriol and likely for this compound.

2. Chromatographic Separation:

  • Column: A reverse-phase C18 column is typically used for separation.[13]

  • Mobile Phase: A gradient elution with a mobile phase consisting of an aqueous component (e.g., water with a small amount of formic acid or ammonium formate) and an organic component (e.g., methanol or acetonitrile) is used to separate the different vitamin D metabolites.[10][12]

3. Mass Spectrometric Detection:

  • Ionization: Electrospray ionization (ESI) in the positive ion mode is commonly used.[11]

  • Detection: Multiple reaction monitoring (MRM) is employed for its high selectivity and sensitivity. Specific precursor-to-product ion transitions for each metabolite and its corresponding stable isotope-labeled internal standard are monitored.[11][13]

4. Quantification:

  • A calibration curve is generated using standards of known concentrations. The concentration of the analyte in the sample is determined by comparing its peak area ratio to the internal standard against the calibration curve.

In Vitro VDR Binding Assay

Competitive binding assays are used to determine the affinity of compounds for the VDR.

1. Preparation of VDR:

  • VDR can be isolated from target tissues (e.g., chick intestine) or recombinant VDR can be used.[1]

2. Competitive Binding:

  • A constant amount of radiolabeled calcitriol (e.g., [³H]1,25(OH)₂D₃) is incubated with the VDR preparation in the presence of varying concentrations of the unlabeled competitor compound (e.g., this compound).

3. Separation and Detection:

  • Bound and free radiolabeled calcitriol are separated (e.g., by hydroxylapatite batch assay).

  • The radioactivity in the bound fraction is measured using a scintillation counter.

4. Data Analysis:

  • The concentration of the competitor that inhibits 50% of the binding of the radiolabeled calcitriol (IC₅₀) is calculated. A lower IC₅₀ value indicates a higher binding affinity.

Mandatory Visualizations

Signaling Pathway of Calcitriol Metabolism to this compound

Calcitriol_Metabolism cluster_synthesis Activation cluster_inactivation Inactivation & Excretion cluster_action Biological Action Vitamin_D Vitamin D (Cholecalciferol/Ergocalciferol) 25OHD 25-Hydroxyvitamin D (25(OH)D) Vitamin_D->25OHD CYP2R1/CYP27A1 (Liver) Calcitriol 1α,25-Dihydroxyvitamin D₃ (Calcitriol) 25OHD->Calcitriol CYP27B1 (Kidney) Calcitroic_Acid This compound Calcitriol->Calcitroic_Acid CYP24A1 (C24 Oxidation Pathway) VDR Vitamin D Receptor (VDR) Calcitriol->VDR High Affinity Binding Excretion Biliary Excretion Calcitroic_Acid->Excretion Calcitroic_Acid->VDR Low Affinity Binding (at high concentrations) Gene_Transcription Gene Transcription (e.g., Calcium Homeostasis) VDR->Gene_Transcription

Caption: Metabolic pathway of Vitamin D activation and inactivation.

Experimental Workflow for LC-MS/MS Quantification

LCMS_Workflow Sample Serum/Plasma Sample Extraction Liquid-Liquid or Supported Liquid Extraction Sample->Extraction Derivatization Derivatization with PTAD (Optional) Extraction->Derivatization LC_Separation Liquid Chromatography (Reverse-Phase C18) Derivatization->LC_Separation MS_Detection Tandem Mass Spectrometry (ESI+, MRM) LC_Separation->MS_Detection Data_Analysis Data Analysis and Quantification MS_Detection->Data_Analysis

Caption: Workflow for Vitamin D metabolite analysis by LC-MS/MS.

Conclusion and Future Directions

Current evidence indicates that this compound is a weak VDR agonist in vitro, capable of inducing gene transcription at concentrations significantly higher than its likely physiological levels.[3] In vivo, its primary role appears to be that of an excretory product of calcitriol metabolism.[1] The extremely low endogenous concentrations of this compound make it an unlikely candidate for a routine clinical biomarker of vitamin D status, a role firmly established for 25(OH)D.[6]

However, the biological activity of this compound at pharmacological concentrations warrants further investigation, particularly in the context of drug development. Vitamin D analogs are utilized in the treatment of various conditions, and understanding the complete metabolic profile, including the potential activity of metabolites like this compound, is crucial. Future research should focus on developing more sensitive analytical methods to accurately measure endogenous this compound levels and on conducting in vivo studies to elucidate any potential physiological or pathophysiological roles, especially in local tissue environments where concentrations may be higher than in circulation.

References

In Vitro vs. In Vivo Effects of Calcitroic Acid: A Comparative Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of the biological effects of calcitroic acid, a major metabolite of vitamin D, in both laboratory (in vitro) and living organism (in vivo) settings. The information presented is based on experimental data to facilitate an objective understanding of its physiological role and potential as a therapeutic agent.

Data Presentation: Quantitative Comparison

The following tables summarize the key quantitative data regarding the in vitro and in vivo activities of this compound, with calcitriol, the active form of vitamin D, as a primary comparator.

Table 1: In Vitro Activity of this compound
ParameterThis compoundCalcitriolCell/SystemReference
VDR Binding Affinity (IC50) 6.8 µMNot explicitly stated in the same study, but known to be in the low nM range.VDR isolated from chick intestines[1]
VDR-Mediated Transcription (EC50) 870 nM (Two-hybrid assay with SRC1)Not explicitly stated in the same study.Not specified[1]
CYP24A1 Gene Induction Similar efficacy to 20 nM calcitriol at 10 µM concentration.Potent induction at 20 nM.Caco-2 cells[2]
CYP24A1 mRNA Induction in DU145 prostate cancer cells 9-fold induction at 7.5 µM.110-fold induction at 20 nM.DU145 cells
Table 2: In Vivo Activity of this compound
ParameterThis compoundCalcitriolAnimal ModelReference
Antirachitic Activity (Calcification of Epiphyseal Plate) 50 ng/animal, three times a day for 7 days (subcutaneous)5 ng/animal, three times a day for 7 days (subcutaneous) showed 3 times greater calcification.Rats on a low phosphorus diet[1]
Effect on Serum Calcium Levels Elevated serum calcium at a single i.v. dose of 2 µ g/animal .Increased intestinal calcium transport threefold and induced hypercalcemia at 50 ng i.v.Rats on a low calcium diet[1]

Experimental Protocols

In Vitro: Vitamin D Receptor (VDR) Mediated Transcription Assay (Luciferase Reporter Assay)

This protocol is a common method to assess the ability of a compound to activate the Vitamin D Receptor and initiate the transcription of target genes.

  • Cell Culture and Transfection: Human embryonic kidney cells (HEK293) are cultured in an appropriate medium. The cells are then transfected with two plasmids: one containing the gene for the human VDR and another containing a luciferase reporter gene under the control of a Vitamin D Response Element (VDRE) from a target gene, such as CYP24A1.

  • Compound Incubation: The transfected cells are incubated with varying concentrations of this compound or the control compound (e.g., calcitriol) for a specified period, typically 18-24 hours.

  • Cell Lysis: After incubation, the cells are washed and then lysed to release the cellular contents, including the expressed luciferase enzyme.

  • Luciferase Activity Measurement: A luciferase substrate is added to the cell lysate. The luciferase enzyme catalyzes a reaction that produces light (bioluminescence). The intensity of the emitted light is measured using a luminometer.

  • Data Analysis: The light intensity is proportional to the amount of luciferase produced, which in turn reflects the level of VDR-mediated gene transcription. The results are often expressed as fold induction over a vehicle control, and an EC50 value (the concentration at which 50% of the maximal response is observed) is calculated.

In Vivo: Antirachitic Activity Assay in Rats

This classic bioassay evaluates the ability of a compound to promote bone mineralization in a rachitic animal model.

  • Animal Model: Weanling rats are fed a diet deficient in vitamin D and low in phosphorus for a period of 2-3 weeks to induce rickets.

  • Compound Administration: The rachitic rats are then treated with daily subcutaneous injections of this compound or calcitriol at various doses for 7 days. A control group receives the vehicle solution.

  • Sample Collection and Analysis: At the end of the treatment period, the rats are euthanized. The tibias or femurs are removed, and longitudinal sections of the epiphyseal plate are prepared.

  • Histological Staining: The bone sections are stained (e.g., with silver nitrate) to visualize the extent of calcification in the epiphyseal plate.

  • Scoring and Data Analysis: The degree of calcification is assessed and scored. The results are compared between the different treatment groups and the control group to determine the antirachitic potency of the tested compounds.

Mandatory Visualization

Vitamin D Metabolism to this compound

Vitamin_D_Metabolism 7-dehydrocholesterol 7-dehydrocholesterol Vitamin D3 Vitamin D3 7-dehydrocholesterol->Vitamin D3 25-hydroxyvitamin D3 25-hydroxyvitamin D3 Vitamin D3->25-hydroxyvitamin D3 1,25-dihydroxyvitamin D3 (Calcitriol) 1,25-dihydroxyvitamin D3 (Calcitriol) 25-hydroxyvitamin D3->1,25-dihydroxyvitamin D3 (Calcitriol) This compound This compound 1,25-dihydroxyvitamin D3 (Calcitriol)->this compound Sunlight (UVB) Sunlight (UVB) Sunlight (UVB)->Vitamin D3 Liver (CYP2R1/CYP27A1) Liver (CYP2R1/CYP27A1) Liver (CYP2R1/CYP27A1)->25-hydroxyvitamin D3 Kidney (CYP27B1) Kidney (CYP27B1) Kidney (CYP27B1)->1,25-dihydroxyvitamin D3 (Calcitriol) Kidney/Other Tissues (CYP24A1) Kidney/Other Tissues (CYP24A1) Kidney/Other Tissues (CYP24A1)->this compound

Caption: Metabolic pathway of Vitamin D3 to this compound.

VDR-Mediated Genomic Signaling Pathway of this compound

VDR_Signaling cluster_cell Target Cell This compound This compound VDR VDR This compound->VDR Binds VDR-RXR Complex VDR-RXR Complex VDR->VDR-RXR Complex Heterodimerizes with RXR RXR RXR->VDR-RXR Complex VDRE VDRE VDR-RXR Complex->VDRE Binds to Target Gene (e.g., CYP24A1) Target Gene (e.g., CYP24A1) VDRE->Target Gene (e.g., CYP24A1) Regulates mRNA mRNA Target Gene (e.g., CYP24A1)->mRNA Transcription Protein Protein mRNA->Protein Translation Biological Response Biological Response Protein->Biological Response

Caption: VDR-mediated genomic signaling of this compound.

References

Assessing the Specificity of Calcitroic Acid Binding to the Vitamin D Receptor: A Comparative Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a detailed comparison of calcitroic acid's binding specificity to the Vitamin D Receptor (VDR) relative to other endogenous and synthetic ligands. The information is supported by experimental data and detailed protocols to assist in research and drug development endeavors.

Introduction

This compound is the main terminal metabolite of calcitriol (1,25-dihydroxyvitamin D3), the biologically active form of vitamin D.[1][2] While historically considered an inactive byproduct of vitamin D metabolism, recent studies have demonstrated that this compound can function as a VDR agonist, capable of activating VDR-mediated gene transcription.[1][3] Understanding the binding specificity of this compound to VDR is crucial for elucidating its potential physiological roles and for the development of novel VDR-targeting therapeutics with improved specificity and reduced off-target effects.

Comparative Binding Affinity of VDR Ligands

The binding affinity of a ligand to its receptor is a key determinant of its biological potency. The following table summarizes the binding affinities of this compound and other relevant VDR ligands, presented as IC50 (half-maximal inhibitory concentration) and EC50 (half-maximal effective concentration) values. A lower value indicates a higher affinity or potency.

LigandAssay TypeParameterValue (µM)Source
This compound Competitive BindingIC506.8[4]
This compound Methyl EsterCompetitive BindingIC502.6[4]
This compound VDR-mediated TranscriptionEC502.89[1]
This compound Methyl EsterVDR-mediated TranscriptionEC500.66[1]
Calcitriol (1,25(OH)₂D₃)VDR-mediated Transcription-~0.02 (20 nM)[1]
Lithocholic AcidVDR-mediated Transcription->10[1]
25-Hydroxyvitamin D₃ (Calcifediol)VDR Binding-~1000-fold lower affinity than calcitriol[5]

Note: Direct comparison of values across different studies should be done with caution due to variations in experimental conditions.

Specificity of this compound for VDR

A critical aspect of a ligand's utility is its selectivity for its target receptor over other related receptors. This compound has been evaluated for its interaction with a panel of fourteen nuclear receptors and has demonstrated selective activation of VDR.[1]

Key Findings on Selectivity:

  • At concentrations of 10 or 50 µM, this compound did not show significant binding to the pregnane X receptor (PXR) or induce coactivator interactions with the constitutive androstane receptor (CAR).[1]

  • No activation was observed for other nuclear receptors, including thyroid hormone receptors, retinoic acid receptor, peroxisome proliferator-activated receptor, liver X receptors, and farnesoid X receptor.[1]

This high selectivity for VDR suggests that this compound is less likely to cause off-target effects mediated by other nuclear receptors, a desirable characteristic for therapeutic applications.

Experimental Protocols

Detailed methodologies are essential for the replication and validation of experimental findings. Below are detailed protocols for key assays used to assess VDR ligand binding.

Competitive Radioligand Binding Assay

This assay determines the relative binding affinity of a test compound (e.g., this compound) by measuring its ability to compete with a radiolabeled ligand for binding to the VDR.

Materials:

  • Purified VDR (e.g., from chick intestines or recombinant sources)[4]

  • Radiolabeled ligand (e.g., [³H]1,25(OH)₂D₃)

  • Unlabeled competitor ligands (this compound, calcitriol, etc.)

  • Assay Buffer (e.g., 50 mM Tris-HCl, 1.5 mM EDTA, 5 mM dithiothreitol, pH 7.4)

  • Glass fiber filters

  • Scintillation counter

Procedure:

  • Incubation: In a 96-well plate, combine the purified VDR, a fixed concentration of the radiolabeled ligand, and varying concentrations of the unlabeled competitor ligand in the assay buffer.

  • Equilibrium: Incubate the mixture at a specific temperature (e.g., 25°C) for a sufficient time (e.g., 4 hours) to reach binding equilibrium.

  • Separation: Rapidly filter the incubation mixture through glass fiber filters to separate the VDR-bound radioligand from the free radioligand. The filters will trap the VDR and any bound radioligand.

  • Washing: Wash the filters with ice-cold assay buffer to remove any unbound radioligand.

  • Quantification: Place the filters in scintillation vials with a scintillation cocktail and measure the radioactivity using a scintillation counter.

  • Data Analysis: Plot the percentage of bound radioligand against the logarithm of the competitor concentration. The IC50 value, the concentration of the competitor that inhibits 50% of the specific binding of the radiolabeled ligand, can then be determined by non-linear regression analysis.

Surface Plasmon Resonance (SPR) for VDR-Ligand Interaction Analysis

SPR is a label-free technique that allows for the real-time monitoring of binding events between a ligand and an analyte.

Materials:

  • SPR instrument (e.g., Biacore)

  • Sensor chip (e.g., CM5)

  • Purified VDR (ligand)

  • VDR ligands (analytes: this compound, calcitriol, etc.)

  • Immobilization buffer (e.g., 10 mM sodium acetate, pH 5.0)

  • Running buffer (e.g., HBS-EP+)

  • Regeneration solution (e.g., 10 mM glycine-HCl, pH 2.5)

Procedure:

  • Ligand Immobilization:

    • Activate the sensor chip surface using a mixture of N-hydroxysuccinimide (NHS) and 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC).

    • Inject the purified VDR in the immobilization buffer over the activated surface to achieve covalent immobilization.

    • Deactivate any remaining active esters with an injection of ethanolamine-HCl.

  • Analyte Binding:

    • Inject a series of concentrations of the analyte (VDR ligand) in running buffer over the immobilized VDR surface.

    • Monitor the change in the SPR signal (response units, RU) in real-time to observe the association phase.

  • Dissociation:

    • After the association phase, flow running buffer over the sensor surface to monitor the dissociation of the analyte from the VDR.

  • Regeneration:

    • Inject the regeneration solution to remove any remaining bound analyte and prepare the surface for the next injection cycle.

  • Data Analysis:

    • Fit the association and dissociation curves to a suitable binding model (e.g., 1:1 Langmuir binding) to determine the association rate constant (ka), dissociation rate constant (kd), and the equilibrium dissociation constant (KD).

Visualizing VDR Signaling and Experimental Workflow

To better illustrate the concepts discussed, the following diagrams were generated using the Graphviz DOT language.

VDR Signaling Pathway

The binding of an agonist, such as calcitriol or this compound, to the VDR initiates a cascade of events leading to the regulation of target gene expression.

VDR_Signaling_Pathway cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Ligand Ligand VDR VDR Ligand->VDR Binding RXR RXR VDR->RXR Heterodimerization VDR_RXR_Complex VDR-RXR-Ligand Complex RXR->VDR_RXR_Complex VDRE Vitamin D Response Element (VDRE) VDR_RXR_Complex->VDRE Binds to DNA Coactivators Coactivators VDRE->Coactivators Recruitment Gene_Transcription Target Gene Transcription Coactivators->Gene_Transcription Initiation

Caption: VDR signaling pathway initiated by ligand binding.

Experimental Workflow for Competitive Binding Assay

The following diagram outlines the key steps in a competitive radioligand binding assay to determine the binding affinity of a test compound to the VDR.

Competitive_Binding_Assay_Workflow cluster_preparation Preparation cluster_assay Assay cluster_analysis Data Analysis Prepare_VDR Prepare Purified VDR Incubation Incubate VDR, Radioligand, and Test Compound Prepare_VDR->Incubation Prepare_Radioligand Prepare Radiolabeled Ligand ([³H]1,25(OH)₂D₃) Prepare_Radioligand->Incubation Prepare_Competitor Prepare Serial Dilutions of Test Compound Prepare_Competitor->Incubation Filtration Separate Bound and Free Ligand via Filtration Incubation->Filtration Washing Wash Filters Filtration->Washing Counting Measure Radioactivity (Scintillation Counting) Washing->Counting Plot_Data Plot % Bound vs. Log[Competitor] Counting->Plot_Data Calculate_IC50 Determine IC50 Value Plot_Data->Calculate_IC50

Caption: Workflow for a competitive binding assay.

Conclusion

The available evidence indicates that this compound is a selective, albeit lower-affinity, agonist of the Vitamin D Receptor. Its ability to activate VDR-mediated transcription, coupled with its high selectivity over other nuclear receptors, suggests that this compound may have a distinct physiological role that warrants further investigation. The provided experimental protocols and comparative data serve as a valuable resource for researchers aiming to further characterize the binding properties of this compound and other VDR ligands, ultimately contributing to a deeper understanding of vitamin D signaling and the development of more specific VDR-targeted therapies.

References

Calcitroic Acid: A Metabolically Stable End-Product of Vitamin D Catabolism

Author: BenchChem Technical Support Team. Date: November 2025

A comparative guide for researchers and drug development professionals on the metabolic stability of calcitroic acid versus other key vitamin D metabolites.

This guide provides an objective comparison of the metabolic stability of this compound against its precursors, calcitriol and calcifediol. The information presented herein is supported by experimental data and established metabolic pathways to inform research and development in fields related to vitamin D pharmacology and therapeutics.

The Vitamin D Metabolic Pathway: From Activation to Inactivation

Vitamin D undergoes a series of enzymatic conversions to become biologically active and is subsequently catabolized for excretion. The liver initiates this process by converting vitamin D into calcifediol (25-hydroxyvitamin D₃), the primary circulating form of vitamin D. The kidneys then convert calcifediol into calcitriol (1α,25-dihydroxyvitamin D₃), the hormonally active form that regulates calcium homeostasis and other physiological processes.

The inactivation of calcitriol and other vitamin D metabolites is primarily carried out by the enzyme CYP24A1. This enzyme initiates a catabolic cascade, the C24 oxidation pathway, which ultimately leads to the formation of this compound, a water-soluble metabolite excreted in the bile and urine[1][2][3]. This compound is considered a terminal metabolite, signifying the end of the metabolic pathway for calcitriol[4][5].

VitaminD_Metabolism Vitamin D3 Vitamin D3 Calcifediol (25(OH)D3) Calcifediol (25(OH)D3) Vitamin D3->Calcifediol (25(OH)D3) CYP2R1 (Liver) Calcitriol (1,25(OH)2D3) Calcitriol (1,25(OH)2D3) Calcifediol (25(OH)D3)->Calcitriol (1,25(OH)2D3) CYP27B1 (Kidney) This compound This compound Calcitriol (1,25(OH)2D3)->this compound

Vitamin D Metabolic Pathway.

Comparative Metabolic Stability

The metabolic stability of a compound is a critical determinant of its pharmacokinetic profile and duration of action. In the context of vitamin D metabolites, stability varies significantly between the precursor, the active form, and the final catabolite.

MetaboliteRoleHalf-LifeMetabolic Fate
Calcifediol (25(OH)D₃) Primary circulating form~15 to 199 days[2]Conversion to calcitriol or other metabolites
Calcitriol (1α,25(OH)₂D₃) Active hormonal form~5 to 8 hours (adults)[1]Rapidly metabolized, primarily to this compound[1][3]
This compound Inactive end-productStable[4][5][6]Excreted in bile and urine[2][3]

As indicated in the table, calcifediol has a very long half-life, making it a reliable marker for vitamin D status. In contrast, calcitriol, the active hormone, has a much shorter half-life, allowing for tight regulation of its physiological effects. This compound, as the final product of calcitriol catabolism, is metabolically stable, having been shown to be stable under enzymatic oxidative conditions[4][5]. This stability is consistent with its role as an excretory end-product[6].

Experimental Protocols for Assessing Metabolic Stability

The metabolic stability of vitamin D metabolites can be assessed using various in vitro systems, with liver microsomes being a common model. These subcellular fractions contain a high concentration of drug-metabolizing enzymes, including cytochrome P450s.

In Vitro Metabolic Stability Assay Using Liver Microsomes:

  • Preparation of Incubation Mixture: A reaction mixture is prepared containing liver microsomes, a NADPH-regenerating system (to support CYP450 activity), and a buffer solution (e.g., phosphate buffer, pH 7.4).

  • Initiation of Reaction: The test compound (e.g., calcitriol) is added to the pre-warmed incubation mixture to start the metabolic reaction.

  • Time-Point Sampling: Aliquots are taken from the reaction mixture at various time points (e.g., 0, 5, 15, 30, 60 minutes).

  • Reaction Quenching: The metabolic reaction in each aliquot is stopped by adding a quenching solution, typically a cold organic solvent like acetonitrile, which also serves to precipitate proteins.

  • Sample Processing: The quenched samples are centrifuged to remove precipitated proteins.

  • LC-MS/MS Analysis: The supernatant, containing the remaining parent compound and any formed metabolites, is analyzed by liquid chromatography-tandem mass spectrometry (LC-MS/MS) to quantify the disappearance of the parent compound over time.

  • Data Analysis: The rate of disappearance of the test compound is used to calculate in vitro half-life (t₁/₂) and intrinsic clearance (CLᵢₙₜ).

Experimental_Workflow cluster_preparation Preparation cluster_reaction Reaction cluster_analysis Analysis A Prepare Incubation Mixture (Liver Microsomes, NADPH, Buffer) B Add Test Compound & Incubate at 37°C A->B C Collect Samples at Time Points B->C D Quench Reaction with Cold Solvent C->D E Centrifuge to Remove Protein D->E F Analyze Supernatant by LC-MS/MS E->F G Calculate Metabolic Stability Parameters F->G

Metabolic Stability Assay Workflow.

Conclusion

The metabolic stability of vitamin D metabolites varies significantly, reflecting their distinct physiological roles. This compound stands out as a highly stable end-product of vitamin D catabolism, in stark contrast to its precursor, the hormonally active and rapidly metabolized calcitriol. This inherent stability underscores its role as a terminal metabolite destined for excretion. For researchers and drug developers, understanding the metabolic fate of vitamin D compounds is crucial for the design of novel therapeutics with desired pharmacokinetic and pharmacodynamic properties. The high stability of this compound makes it an unsuitable candidate for therapeutic applications requiring further metabolic activation but provides a valuable endpoint for studying the catabolism of active vitamin D analogs.

References

Calcitroic Acid's Role in Signaling Pathways: A Comparative Guide for Researchers

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals, this guide provides an objective comparison of calcitroic acid's performance in specific signaling pathways against other Vitamin D Receptor (VDR) modulators. The information is supported by experimental data, detailed methodologies, and visual diagrams to facilitate a comprehensive understanding.

Abstract

This compound, a primary metabolite of the active form of vitamin D, calcitriol (1α,25-dihydroxyvitamin D3), has long been considered a biologically inactive waste product. However, emerging evidence suggests that at higher physiological or pharmacological concentrations, this compound can function as a weak agonist of the Vitamin D Receptor (VDR), thereby influencing VDR-mediated signaling pathways. This guide delves into the validation of this compound's role in these pathways, presenting a comparative analysis with the potent endogenous ligand, calcitriol, and other synthetic VDR modulators. We provide a summary of quantitative data on VDR binding and transcriptional activation, detailed experimental protocols for key assays, and visual representations of the involved signaling cascades.

The Vitamin D Receptor Signaling Pathway

The canonical Vitamin D signaling pathway is initiated by the binding of a ligand, such as calcitriol, to the VDR. This binding induces a conformational change in the VDR, leading to its heterodimerization with the Retinoid X Receptor (RXR). This VDR-RXR complex then translocates to the nucleus and binds to specific DNA sequences known as Vitamin D Response Elements (VDREs) in the promoter regions of target genes. This interaction recruits a complex of co-activator or co-repressor proteins, ultimately leading to the modulation of gene transcription.[1][2]

VDR_Signaling_Pathway cluster_extracellular Extracellular Space cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Calcitriol Calcitriol VDR VDR Calcitriol->VDR Binds VDR_RXR VDR-RXR Heterodimer VDR->VDR_RXR RXR RXR RXR->VDR_RXR VDRE VDRE VDR_RXR->VDRE Binds Coactivators Co-activators VDRE->Coactivators Recruits TargetGene Target Gene Transcription Coactivators->TargetGene Activates

Caption: The canonical Vitamin D Receptor (VDR) signaling pathway.

Comparative Performance of VDR Ligands

The efficacy of VDR ligands is primarily determined by their binding affinity to the VDR and their ability to induce a conformational change that promotes the recruitment of co-activators for gene transcription.

VDR Binding Affinity and Transcriptional Activity

Calcitriol is the most potent natural VDR agonist.[1] this compound, in comparison, exhibits a significantly lower affinity for the VDR and consequently, is a much weaker activator of VDR-mediated gene transcription.[3] The following table summarizes the available quantitative data for calcitriol and this compound.

LigandVDR Binding Affinity (IC50)VDR-mediated Transcription (EC50)Reference
CalcitriolNot explicitly found~0.1-1 nM (in various cell types)[4]
This compound 6.8 µM 870 nM (in a two-hybrid assay) [3]

IC50: The concentration of a ligand that displaces 50% of a radiolabeled ligand in a competitive binding assay. EC50: The concentration of a ligand that induces a response halfway between the baseline and maximum response in a functional assay.

Other VDR Modulators

A variety of synthetic and natural compounds have been identified as VDR modulators. These are often developed to achieve more selective therapeutic effects with fewer side effects, such as hypercalcemia, which can be associated with high doses of calcitriol.

VDR ModulatorTypeKey CharacteristicsTherapeutic Application (if any)
ParicalcitolSynthetic AgonistLower calcemic activity compared to calcitriol.Secondary hyperparathyroidism in chronic kidney disease.
MaxacalcitolSynthetic AgonistReduced calcemic effects.Psoriasis, secondary hyperparathyroidism.
TacalcitolSynthetic AgonistPrimarily used topically.Psoriasis.
CurcuminNatural ModulatorUpregulates VDR expression.Investigational for various inflammatory conditions and cancers.[5]
SulforaphaneNatural ModulatorIncreases VDR expression.Investigational for various inflammatory conditions and cancers.[5]

Crosstalk with Other Signaling Pathways

The VDR signaling pathway does not operate in isolation. It exhibits significant crosstalk with other key cellular signaling cascades, including the NF-κB and JAK-STAT pathways, which are central to the inflammatory response.

VDR and NF-κB Signaling

The NF-κB (Nuclear Factor kappa-light-chain-enhancer of activated B cells) pathway is a critical regulator of pro-inflammatory gene expression. Activated VDR can interfere with NF-κB signaling at multiple levels, generally leading to an anti-inflammatory effect. Calcitriol has been shown to inhibit the activation of NF-κB. While direct evidence for this compound's effect on NF-κB is less established, its agonistic activity on VDR suggests it may have similar, albeit weaker, anti-inflammatory properties.

VDR_NFkB_Crosstalk cluster_stimuli Pro-inflammatory Stimuli cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Stimuli e.g., TNF-α, IL-1β IKK IKK IkB IκB NFkB NF-κB NFkB_nuc NF-κB NFkB->NFkB_nuc Translocates VDR VDR Calcitriol Calcitriol/ This compound InflammatoryGenes Pro-inflammatory Gene Transcription NFkB_nuc->InflammatoryGenes Activates

Caption: Crosstalk between VDR and NF-κB signaling pathways.

VDR and JAK-STAT Signaling

The Janus kinase (JAK)-signal transducer and activator of transcription (STAT) pathway is another crucial signaling cascade involved in cytokine-mediated inflammation and immune responses. VDR activation has been shown to modulate JAK-STAT signaling, often leading to a dampening of pro-inflammatory responses. For instance, VDR can physically interact with STAT1, preventing its phosphorylation and subsequent activation.

VDR_JAKSTAT_Crosstalk cluster_receptor Cell Surface cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus CytokineReceptor Cytokine Receptor Cytokine Cytokine Cytokine->CytokineReceptor JAK JAK STAT STAT pSTAT p-STAT pSTAT_dimer p-STAT Dimer pSTAT->pSTAT_dimer Dimerizes & Translocates VDR VDR Calcitriol Calcitriol/ This compound TargetGene Target Gene Transcription pSTAT_dimer->TargetGene Activates

Caption: Crosstalk between VDR and JAK-STAT signaling pathways.

Experimental Protocols

Competitive VDR Binding Assay

This assay is used to determine the relative binding affinity of a test compound (e.g., this compound) to the VDR by measuring its ability to compete with a radiolabeled VDR ligand (e.g., [³H]calcitriol).

Materials:

  • Recombinant human VDR

  • [³H]calcitriol (radiolabeled ligand)

  • Test compounds (this compound, unlabeled calcitriol as a positive control)

  • Assay buffer (e.g., TEG buffer: 50 mM Tris-HCl, 1.5 mM EDTA, 5 mM DTT, 10% glycerol, pH 7.4)

  • Hydroxyapatite slurry

  • Scintillation fluid and counter

Procedure:

  • Prepare serial dilutions of the test compounds and unlabeled calcitriol.

  • In a microcentrifuge tube, incubate a fixed concentration of recombinant VDR with a fixed concentration of [³H]calcitriol in the presence of varying concentrations of the test compound or unlabeled calcitriol.

  • Incubate the mixture at 4°C for a specified time (e.g., 4 hours) to reach binding equilibrium.

  • Add hydroxyapatite slurry to each tube to bind the VDR-ligand complexes.

  • Wash the hydroxyapatite pellets with assay buffer to remove unbound radioligand.

  • Resuspend the pellets in scintillation fluid.

  • Quantify the radioactivity using a scintillation counter.

  • Plot the percentage of bound [³H]calcitriol against the logarithm of the competitor concentration to determine the IC50 value.

VDR_Binding_Assay_Workflow start Start prepare_reagents Prepare Reagents: VDR, [3H]calcitriol, Test Compounds start->prepare_reagents incubate Incubate VDR, [3H]calcitriol, and Test Compound prepare_reagents->incubate add_hap Add Hydroxyapatite to Bind VDR-Ligand Complex incubate->add_hap wash Wash to Remove Unbound Ligand add_hap->wash scintillation Add Scintillation Fluid and Count Radioactivity wash->scintillation analyze Analyze Data to Determine IC50 scintillation->analyze end End analyze->end

Caption: Workflow for a competitive VDR binding assay.

VDR-Mediated Luciferase Reporter Assay

This cell-based assay measures the ability of a test compound to activate VDR-mediated gene transcription.

Materials:

  • A suitable mammalian cell line (e.g., HEK293T, HepG2)

  • An expression vector for human VDR

  • A luciferase reporter plasmid containing a VDRE upstream of the luciferase gene

  • A control plasmid expressing a different reporter (e.g., Renilla luciferase) for normalization

  • Transfection reagent

  • Cell culture medium and reagents

  • Test compounds

  • Luciferase assay reagent

  • Luminometer

Procedure:

  • Co-transfect the cells with the VDR expression vector, the VDRE-luciferase reporter plasmid, and the control plasmid.

  • After transfection, plate the cells in a multi-well plate and allow them to recover.

  • Treat the cells with serial dilutions of the test compounds (e.g., this compound, calcitriol).

  • Incubate for a specified period (e.g., 24 hours).

  • Lyse the cells and measure both firefly and Renilla luciferase activities using a luminometer.

  • Normalize the firefly luciferase activity to the Renilla luciferase activity to account for variations in transfection efficiency and cell number.

  • Plot the normalized luciferase activity against the logarithm of the compound concentration to determine the EC50 value.

Luciferase_Assay_Workflow start Start transfect Co-transfect Cells with VDR, Reporter, and Control Plasmids start->transfect plate_cells Plate and Recover Cells transfect->plate_cells treat_cells Treat Cells with Test Compounds plate_cells->treat_cells incubate Incubate for 24 hours treat_cells->incubate lyse_and_measure Lyse Cells and Measure Luciferase Activities incubate->lyse_and_measure normalize_data Normalize Firefly to Renilla Luciferase Activity lyse_and_measure->normalize_data analyze Analyze Data to Determine EC50 normalize_data->analyze end End analyze->end

Caption: Workflow for a VDR-mediated luciferase reporter assay.

Conclusion

While this compound has historically been viewed as an inactive metabolite, this guide consolidates evidence demonstrating its capacity to act as a weak VDR agonist. Its significantly lower affinity for the VDR and weaker transcriptional activation compared to calcitriol position it as a low-potency modulator of the Vitamin D signaling pathway. The presented data and experimental protocols provide a framework for researchers to further investigate the potential physiological and pharmacological roles of this compound, particularly in contexts of inflammation and other VDR-mediated processes. Further studies are warranted to fully elucidate its in vivo relevance and therapeutic potential.

References

A Comparative Guide to the Detection of Calcitroic Acid: Established vs. Novel Analytical Methods

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of analytical methodologies for the detection and quantification of calcitroic acid, the major catabolite of the active form of vitamin D, calcitriol. Understanding the nuances of these detection methods is critical for researchers in areas such as vitamin D metabolism, bone diseases, and drug development. This document outlines the evolution of these techniques from established immunoassays to the current gold standard of liquid chromatography-tandem mass spectrometry, offering insights into their respective principles, performance, and experimental protocols.

Introduction to this compound

This compound is a water-soluble end-product of vitamin D metabolism, formed through the enzymatic action of CYP24A1 on calcitriol.[1] Its generation is a key step in the inactivation and excretion of vitamin D metabolites.[1] While historically considered biologically inactive, recent in vitro studies have suggested that at high concentrations, this compound can bind to the vitamin D receptor (VDR) and induce gene transcription.[2] Accurate measurement of this compound is therefore crucial for a complete understanding of vitamin D homeostasis and its dysregulation in various pathological conditions.

Evolution of Detection Methods

The analytical landscape for this compound has significantly evolved. Early research relied on methods like radioimmunoassays (RIA), which, while pioneering, often faced challenges with specificity and cross-reactivity with other vitamin D metabolites.[3][4] The advent of chromatographic techniques, particularly high-performance liquid chromatography (HPLC), offered improved separation and quantification.[5] Today, liquid chromatography-tandem mass spectrometry (LC-MS/MS) is widely recognized as the gold standard, providing unparalleled sensitivity and specificity for the analysis of this compound and other vitamin D metabolites.[4][6]

Comparison of this compound Detection Methods

The following table summarizes the key performance characteristics of established and new methods for this compound detection.

MethodPrincipleSample PreparationTypical Limit of Quantification (LOQ)Key AdvantagesKey Limitations
Radioimmunoassay (RIA) Competitive binding of radiolabeled and unlabeled antigen to a limited number of antibody binding sites.Extensive sample cleanup to remove interfering substances.[7]pg/mL to ng/mL rangeHigh throughput potential.Lower specificity, potential for cross-reactivity with other metabolites, use of radioactive materials.[3][4]
High-Performance Liquid Chromatography (HPLC) with UV detection Separation based on polarity, followed by detection using UV absorbance.Solid Phase Extraction (SPE) or Liquid-Liquid Extraction (LLE).ng/mL rangeGood separation of metabolites.[5]Lower sensitivity compared to MS, potential for co-eluting interferences.
Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) Chromatographic separation followed by mass analysis of the parent ion and its fragments.SPE or LLE, often followed by derivatization.[7][8]pg/mL to low ng/mL range[7]High sensitivity and specificity ("gold standard"), ability to measure multiple metabolites simultaneously.[4][6][9]Higher initial instrument cost, requires specialized expertise.

Detailed Experimental Protocols

Established Method: Radioimmunoassay (RIA) - A Conceptual Overview

While specific commercial RIA kits for this compound are not widely available, the general principle involves the following steps. Notably, monoclonal antibodies for calcitriol RIA have been developed using this compound as the immunogen, highlighting the historical connection between these molecules in assay development.[3]

  • Sample Preparation: Serum or plasma samples undergo an extraction process, often involving liquid-liquid extraction followed by chromatography to separate this compound from other vitamin D metabolites and interfering substances.

  • Competitive Binding: A known amount of radiolabeled this compound (e.g., with ³H) is mixed with the sample extract and a limited amount of a specific antibody. The this compound in the sample competes with the radiolabeled version for antibody binding sites.

  • Separation: The antibody-bound fraction is separated from the free (unbound) fraction.

  • Detection: The radioactivity of the bound fraction is measured using a scintillation counter.

  • Quantification: The concentration of this compound in the sample is determined by comparing the measured radioactivity to a standard curve generated with known concentrations of unlabeled this compound.

New Method: Ultra-High Performance Liquid Chromatography-Tandem Mass Spectrometry (UHPLC-MS/MS)

This protocol outlines a modern, highly sensitive method for the quantification of this compound.[8][10]

  • Sample Preparation (Solid Phase Extraction - SPE):

    • A strong anion exchange (SAX) SPE method is often employed to effectively separate the acidic this compound from other neutral vitamin D metabolites.[8][10]

    • Plasma or tissue homogenate is loaded onto the SAX cartridge.

    • Interfering, non-acidic compounds are washed from the cartridge.

    • This compound is then eluted with an appropriate acidic solvent.

  • Derivatization (Optional but Recommended for Enhanced Sensitivity):

    • To improve ionization efficiency and sensitivity, the eluted this compound can be derivatized. A common derivatizing agent is 4-phenyl-1,2,4-triazoline-3,5-dione (PTAD), which reacts with the diene structure of vitamin D metabolites.[11]

  • UHPLC Separation:

    • The prepared sample is injected into a UHPLC system equipped with a C18 reverse-phase column.

    • A gradient elution with a mobile phase consisting of an aqueous component (e.g., water with a small amount of formic acid or ammonium trifluoroacetate) and an organic component (e.g., methanol or acetonitrile) is used to separate this compound from any remaining matrix components.[8][11]

  • Tandem Mass Spectrometry (MS/MS) Detection:

    • The eluent from the UHPLC is introduced into the mass spectrometer, typically using an electrospray ionization (ESI) or atmospheric pressure chemical ionization (APCI) source.[12]

    • The mass spectrometer is operated in Multiple Reaction Monitoring (MRM) mode. This involves selecting the specific precursor ion of derivatized this compound, fragmenting it, and then detecting a specific product ion. This highly selective process minimizes interferences and ensures accurate quantification.[13]

  • Quantification:

    • A stable isotope-labeled internal standard (e.g., d6-calcitriol, though a specific d-calcitroic acid would be ideal) is added to the samples at the beginning of the preparation to correct for any sample loss during processing and for matrix effects.[11]

    • A calibration curve is constructed by analyzing standards with known concentrations of this compound. The concentration in the unknown samples is then determined from this curve.

Visualizing the Vitamin D Inactivation Pathway

The following diagram illustrates the metabolic pathway leading to the formation of this compound from calcitriol, a process primarily mediated by the enzyme CYP24A1.

VitaminD_Inactivation_Pathway Calcitriol Calcitriol (1,25(OH)₂D₃) Intermediate Intermediates Calcitriol->Intermediate CYP24A1 (24-Hydroxylase) Calcitroic_Acid This compound Intermediate->Calcitroic_Acid Further Oxidation Excretion Biliary Excretion Calcitroic_Acid->Excretion

Caption: Metabolic inactivation of calcitriol to this compound.

Workflow for LC-MS/MS Analysis of this compound

The diagram below outlines the key steps in a typical LC-MS/MS workflow for the quantification of this compound in biological samples.

LCMSMS_Workflow cluster_prep Sample Preparation cluster_analysis Analysis cluster_data Data Processing Sample Biological Sample (Plasma, Tissue) Extraction Solid Phase Extraction (SPE) Sample->Extraction Derivatization Derivatization (e.g., with PTAD) Extraction->Derivatization LC UHPLC Separation Derivatization->LC MS Tandem MS Detection (MRM) LC->MS Quantification Quantification (vs. Standard Curve) MS->Quantification

References

A Comparative Analysis of Calcitroic Acid and Its Synthetic Analogs in Vitamin D Receptor Signaling

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals, this guide provides an objective comparison of calcitroic acid and its synthetic analogs, focusing on their performance in Vitamin D Receptor (VDR) binding and subsequent gene activation. The information is supported by experimental data and detailed methodologies.

This compound is a primary water-soluble metabolite of the active form of vitamin D, 1α,25-dihydroxyvitamin D3 (calcitriol).[1][2] Its formation, primarily through the C-24 oxidation pathway catalyzed by the mitochondrial enzyme CYP24A1, is a key step in the catabolism and inactivation of vitamin D.[1][2] While traditionally considered an inactive end-product destined for excretion, recent studies have revealed that at higher physiological concentrations, this compound can interact with the Vitamin D Receptor (VDR) and modulate the transcription of target genes.[3][4] This has spurred interest in the synthesis and evaluation of this compound analogs as potential therapeutic agents with modified activity and specificity.

This guide compares the biological activity of this compound with its key synthetic analogs, focusing on their interaction with the VDR and their ability to induce gene transcription.

Performance Comparison: VDR Binding and Gene Activation

The biological activity of this compound and its analogs is primarily assessed by their affinity for the VDR and their potency in activating VDR-mediated gene transcription. The following tables summarize the available quantitative data for this compound and two of its most studied synthetic analogs: this compound Methyl Ester (CTA-ME) and Calcioic Acid.

CompoundTargetAssay TypeMetricValueReference
This compound Vitamin D Receptor (VDR)Competitive BindingIC506.8 µM[4]
Vitamin D Receptor (VDR)Transcriptional ActivationEC502.89 µM[3][5]
This compound Methyl Ester (CTA-ME) Vitamin D Receptor (VDR)Competitive BindingIC502.6 µM[4]
Vitamin D Receptor (VDR)Transcriptional ActivationEC500.66 µM[3][5]
Calcioic Acid Vitamin D Receptor (VDR)Competitive BindingKi71 µM[6]

Table 1: Comparative VDR Binding Affinity. This table outlines the half-maximal inhibitory concentration (IC50) and the inhibitory constant (Ki) for this compound and its synthetic analogs, indicating their relative affinity for the Vitamin D Receptor. Lower values suggest higher affinity.

CompoundTarget GeneCell LineFold InductionConcentrationReference
This compound CYP24A1DU145 (Prostate Cancer)9-fold7.5 µM[3]
CYP24A1Intestinal CellsSimilar to 20 nM 1,25(OH)2D310 µM[3]
Calcioic Acid CYP24A1-No induction-[6]

Table 2: Comparative VDR-Mediated Gene Transcription. This table shows the ability of this compound and its analogs to induce the expression of the VDR target gene CYP24A1.

Signaling and Metabolic Pathways

The biological effects of this compound and its analogs are initiated by their interaction with the VDR, which leads to a cascade of molecular events culminating in the regulation of gene expression. The metabolic pathway, on the other hand, describes the synthesis of this compound from its precursors.

Signaling_Pathway cluster_extracellular Extracellular Space cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Calcitroic_Acid This compound / Analog VDR_inactive VDR Calcitroic_Acid->VDR_inactive Binding VDR_active VDR VDR_inactive->VDR_active Translocation RXR_inactive RXR RXR_active RXR RXR_inactive->RXR_active Translocation VDRE Vitamin D Response Element (VDRE) VDR_active->VDRE RXR_active->VDRE Heterodimerization mRNA mRNA VDRE->mRNA Transcription Protein Protein (e.g., CYP24A1) mRNA->Protein Translation

VDR Signaling Pathway Activation

Metabolic_Pathway Vitamin_D3 Vitamin D3 Calcidiol 25-hydroxyvitamin D3 (Calcidiol) Vitamin_D3->Calcidiol CYP2R1/CYP27A1 (Liver) Calcitriol 1α,25-dihydroxyvitamin D3 (Calcitriol) Calcidiol->Calcitriol CYP27B1 (Kidney) Metabolite_1 1α,24,25-trihydroxyvitamin D3 Calcitriol->Metabolite_1 CYP24A1 Calcitroic_Acid This compound Metabolite_1->Calcitroic_Acid Further Oxidation (CYP24A1)

Metabolic Pathway of this compound

Experimental Protocols

Detailed methodologies are crucial for the replication and validation of experimental findings. Below are the protocols for the key experiments cited in this guide.

Synthesis of this compound and its Analogs

The synthesis of this compound and its methyl ester has been described with an overall yield of 12.8% in 13 steps, starting from commercially available vitamin D2.[4] A key step involves a Horner-Wadsworth-Emmons reaction to form the triene system.[3]

Synthesis of Calcioic Acid: A scalable synthesis of calcioic acid has also been reported, following a similar strategy to that of this compound with modifications to improve yields and purification procedures.[6]

Competitive Vitamin D Receptor (VDR) Binding Assay

This assay determines the affinity of a test compound for the VDR by measuring its ability to compete with a radiolabeled VDR ligand.

Workflow:

VDR_Binding_Assay cluster_preparation Preparation cluster_incubation Incubation cluster_separation Separation cluster_detection Detection VDR Purified VDR Incubation_Mix Incubation Mixture VDR->Incubation_Mix Radioligand Radiolabeled Ligand (e.g., [3H]1,25(OH)2D3) Radioligand->Incubation_Mix Test_Compound Test Compound (this compound / Analog) Test_Compound->Incubation_Mix Separation Separation of Bound and Free Ligand Incubation_Mix->Separation Detection Quantification of Bound Radioactivity Separation->Detection

VDR Competitive Binding Assay Workflow
  • Preparation of Reagents:

    • Prepare a source of VDR, typically from recombinant sources or tissue extracts.

    • Use a radiolabeled VDR ligand, such as [3H]1α,25(OH)2D3.

    • Prepare serial dilutions of the unlabeled test compounds (this compound and its analogs).

  • Incubation:

    • Incubate the VDR with the radiolabeled ligand in the presence of varying concentrations of the test compound.

    • Allow the mixture to reach equilibrium.

  • Separation of Bound and Free Ligand:

    • Separate the VDR-bound radioligand from the free radioligand. This can be achieved by methods such as dextran-coated charcoal adsorption or size-exclusion chromatography.

  • Quantification:

    • Measure the amount of radioactivity in the bound fraction using a scintillation counter.

  • Data Analysis:

    • Plot the percentage of bound radioligand against the concentration of the test compound.

    • Calculate the IC50 value, which is the concentration of the test compound that inhibits 50% of the specific binding of the radiolabeled ligand.

Luciferase Reporter Assay for VDR Activation

This cell-based assay measures the ability of a compound to activate VDR-mediated gene transcription.

  • Cell Culture and Transfection:

    • Culture a suitable cell line (e.g., HEK293T, MCF-7) that expresses VDR.

    • Co-transfect the cells with two plasmids:

      • A reporter plasmid containing a luciferase gene under the control of a promoter with one or more Vitamin D Response Elements (VDREs).

      • An expression plasmid for the VDR (if the cell line does not endogenously express sufficient levels).

  • Compound Treatment:

    • Treat the transfected cells with various concentrations of this compound or its synthetic analogs. Include a positive control (e.g., 1α,25(OH)2D3) and a vehicle control.

  • Cell Lysis and Luciferase Assay:

    • After an appropriate incubation period (e.g., 24 hours), lyse the cells to release the cellular contents, including the expressed luciferase enzyme.

    • Add a luciferase substrate to the cell lysate. The luciferase enzyme will catalyze the oxidation of the substrate, resulting in the emission of light.

  • Luminescence Measurement:

    • Measure the light output using a luminometer.

  • Data Analysis:

    • Normalize the luciferase activity to a co-transfected internal control (e.g., Renilla luciferase) to account for variations in transfection efficiency and cell number.

    • Plot the normalized luciferase activity against the compound concentration to generate a dose-response curve and determine the EC50 value (the concentration that produces 50% of the maximal response).

Quantitative Real-Time PCR (qPCR) for Gene Expression Analysis

qPCR is used to quantify the mRNA levels of VDR target genes, such as CYP24A1, in response to treatment with this compound or its analogs.

  • Cell Culture and Treatment:

    • Culture a relevant cell line (e.g., DU145 prostate cancer cells).

    • Treat the cells with the test compounds at desired concentrations for a specific duration.

  • RNA Extraction and cDNA Synthesis:

    • Extract total RNA from the treated cells using a suitable RNA isolation kit.

    • Reverse transcribe the RNA into complementary DNA (cDNA) using a reverse transcriptase enzyme.

  • qPCR Reaction:

    • Set up the qPCR reaction using the synthesized cDNA, gene-specific primers for the target gene (e.g., CYP24A1) and a reference gene (e.g., GAPDH, ACTB), and a fluorescent DNA-binding dye (e.g., SYBR Green) or a fluorescently labeled probe.

  • Data Analysis:

    • Monitor the fluorescence signal in real-time as the PCR progresses.

    • Determine the cycle threshold (Ct) value for each sample, which is the cycle number at which the fluorescence signal crosses a certain threshold.

    • Calculate the relative gene expression using the ΔΔCt method, normalizing the expression of the target gene to the reference gene and comparing the treated samples to the vehicle control. This will give the fold change in gene expression.

References

Safety Operating Guide

Prudent Disposal of Calcitroic Acid: A Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals, the proper disposal of chemical waste is a critical component of laboratory safety and operational integrity. This guide provides essential information and step-by-step procedures for the safe and compliant disposal of Calcitroic Acid.

This compound is a primary metabolite of 1α,25-dihydroxyvitamin D3 (calcitriol), the active form of vitamin D.[1] While some sources suggest that this compound exhibits low toxicity, the absence of a comprehensive Safety Data Sheet (SDS) necessitates a cautious approach to its disposal. Its precursor, Calcitriol, is classified as highly toxic, and therefore, it is prudent to handle this compound with the same level of care until more definitive safety data becomes available.[2][3]

All chemical waste, including this compound and any materials contaminated with it, must be disposed of through an approved hazardous waste management program. Adherence to institutional and local regulations is paramount.

Immediate Safety and Handling

Before beginning any procedure involving this compound, ensure that all personnel are equipped with the appropriate Personal Protective Equipment (PPE).

Recommended Personal Protective Equipment:

PPE CategorySpecification
Eye Protection Safety glasses with side shields or goggles.
Hand Protection Chemically resistant gloves (e.g., nitrile).
Body Protection Laboratory coat.

Step-by-Step Disposal Protocol

The following protocol outlines the necessary steps for the proper disposal of this compound from a laboratory setting.

1. Waste Segregation and Collection:

  • Do not dispose of this compound down the drain or in regular trash.[4]

  • Collect all this compound waste, including pure substance, solutions, and contaminated materials (e.g., pipette tips, gloves, and paper towels), in a designated and compatible hazardous waste container.[5]

  • The container must be clearly labeled as "Hazardous Waste" and include the full chemical name, "this compound."

2. Container Management:

  • Use a container that is in good condition, free of leaks, and has a secure, tight-fitting lid.

  • Keep the waste container closed at all times, except when adding waste.

  • Ensure the waste container is compatible with this compound.

3. Storage in a Satellite Accumulation Area (SAA):

  • Store the hazardous waste container in a designated Satellite Accumulation Area (SAA) within the laboratory.[5]

  • The SAA should be located at or near the point of waste generation.

  • Do not accumulate more than 55 gallons of hazardous waste or one quart of acutely hazardous waste in an SAA.

4. Waste Pickup and Disposal:

  • Contact your institution's Environmental Health and Safety (EHS) department to schedule a pickup for the hazardous waste.

  • Provide the EHS department with accurate information about the waste contents.

  • Follow all institutional procedures for waste pickup and documentation.

Vitamin D Metabolism Pathway

The following diagram illustrates the metabolic pathway leading to the formation of this compound. This process is primarily mediated by the enzyme CYP24A1, which plays a crucial role in the catabolism of active vitamin D metabolites.[6][7][8][9]

VitaminD_Metabolism Vitamin_D3 Vitamin D3 Calcitriol Calcitriol (1α,25-dihydroxyvitamin D3) Vitamin_D3->Calcitriol Metabolism in Liver and Kidney Calcitroic_Acid This compound Calcitriol->Calcitroic_Acid Catabolism CYP24A1 CYP24A1 (24-hydroxylase) CYP24A1->Calcitroic_Acid

Metabolic pathway of Vitamin D3 to this compound.

References

Essential Safety and Logistical Information for Handling Calcitroic Acid

Author: BenchChem Technical Support Team. Date: November 2025

Audience: Researchers, scientists, and drug development professionals.

Disclaimer: Calcitroic Acid is a metabolite of Calcitriol (1α,25-dihydroxyvitamin D3).[1][2] Due to the limited availability of specific safety data for this compound, the following guidelines are based on the known hazards of its highly potent precursor, Calcitriol, and general best practices for handling hazardous chemicals. Calcitriol is classified as fatal if swallowed, in contact with skin, or if inhaled.[3][4] Therefore, extreme caution and stringent safety measures are imperative when handling this compound.

Hazard Identification and Personal Protective Equipment (PPE)

Given the high toxicity of its parent compound, this compound should be handled as a potent substance. The primary routes of exposure are inhalation, ingestion, and skin contact.[4] The following table summarizes the required PPE for handling this compound.

Table 1: Personal Protective Equipment (PPE) for Handling this compound

Body PartRequired PPESpecifications and Recommendations
Respiratory Full-face respirator with P3 (or N100) particulate filterA full-face respirator provides both respiratory and face protection. Ensure proper fit testing and regular maintenance of the respirator.[3] Work should be conducted in a certified chemical fume hood or a glove box.
Hands Double-gloving with chemical-resistant glovesUse a combination of nitrile and neoprene or butyl rubber gloves for extended protection.[5][6] Regularly inspect gloves for any signs of degradation or puncture. Change gloves frequently, and always before leaving the work area.
Eyes and Face Full-face shield and chemical safety gogglesA full-face shield worn over safety goggles provides maximum protection against splashes and airborne particles.[4]
Body Disposable, full-body protective suit with hoodA disposable suit made of a material resistant to chemical permeation (e.g., Tyvek® or similar) is essential to prevent skin contact. Ensure cuffs are tucked into gloves and the suit is securely fastened.
Feet Chemical-resistant, steel-toe boots with disposable coversBoots should be worn to protect against spills. Disposable shoe covers should be worn over the boots and discarded after use.

Operational Plan: Step-by-Step Handling Procedure

The following workflow outlines the essential steps for safely handling this compound in a laboratory setting. This procedure is designed to minimize exposure and prevent contamination.

Handling_Calcitroic_Acid cluster_prep Preparation cluster_handling Handling cluster_post Post-Handling prep_area Designate and prepare a controlled work area (e.g., fume hood, glove box). gather_ppe Assemble and inspect all required PPE. prep_area->gather_ppe gather_materials Gather all necessary equipment and reagents. gather_ppe->gather_materials don_ppe Don all PPE in the correct sequence. gather_materials->don_ppe Proceed to handling weigh_handle Carefully weigh and handle this compound within the controlled area. don_ppe->weigh_handle perform_experiment Conduct the experimental procedure. weigh_handle->perform_experiment decontaminate_tools Decontaminate all tools and surfaces after use. perform_experiment->decontaminate_tools doff_ppe Doff PPE in the correct sequence to avoid contamination. decontaminate_tools->doff_ppe Proceed to post-handling dispose_waste Dispose of all contaminated materials in designated hazardous waste containers. doff_ppe->dispose_waste personal_hygiene Wash hands and any potentially exposed skin thoroughly. dispose_waste->personal_hygiene

Caption: Workflow for Safe Handling of this compound.

Spill Management Plan

In the event of a spill, immediate and appropriate action is crucial to prevent exposure and contamination.

Table 2: Spill Response Protocol for this compound

StepAction
1. Evacuate and Alert Immediately alert others in the vicinity and evacuate the area. Restrict access to the spill site.
2. Assess the Spill From a safe distance, assess the extent of the spill and any immediate hazards (e.g., airborne dust).
3. Don PPE Don the appropriate PPE as outlined in Table 1 before attempting to clean the spill.
4. Containment For a solid spill, gently cover with a damp paper towel to prevent dust from becoming airborne.[7] For a liquid spill, create a dike around the spill using an inert absorbent material like vermiculite or sand.[8][9]
5. Neutralization (if applicable) For acidic solutions, neutralize with a mild base such as sodium bicarbonate, working from the outside in.[8][9][10] Use pH paper to confirm neutralization.
6. Cleanup Carefully scoop the contained material and absorbent into a designated, labeled hazardous waste container.[7][9] Avoid creating dust.
7. Decontamination Decontaminate the spill area and any affected equipment with an appropriate cleaning agent, followed by a thorough rinse with water.
8. Waste Disposal Dispose of all cleanup materials, including contaminated PPE, as hazardous waste according to institutional and local regulations.

Disposal Plan

All waste generated from handling this compound, including contaminated PPE, disposable labware, and spill cleanup materials, must be treated as hazardous waste.

Table 3: Waste Disposal Guidelines for this compound

Waste TypeDisposal Procedure
Solid Waste Collect in a dedicated, clearly labeled, leak-proof container. The container should be sealed and stored in a designated hazardous waste accumulation area.
Liquid Waste Collect in a dedicated, clearly labeled, and sealed waste container. Do not mix with other chemical waste streams unless compatibility has been confirmed. Given that this compound is a water-soluble metabolite, aqueous waste solutions should be collected and disposed of as hazardous chemical waste.[1][2]
Sharps Any contaminated sharps (needles, razor blades, etc.) must be placed in a puncture-resistant sharps container that is also labeled as containing hazardous chemical waste.
Contaminated PPE All used PPE should be considered contaminated and disposed of in the solid hazardous waste stream.

Final Disposal: All hazardous waste must be disposed of through a licensed hazardous waste disposal company, following all local, state, and federal regulations. Maintain a detailed inventory of all generated waste.

References

×

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Calcitroic Acid
Reactant of Route 2
Calcitroic Acid

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.